molecular formula C10H13N5O4 B12363714 Dehydro Nifedipine-13C,d3

Dehydro Nifedipine-13C,d3

Número de catálogo: B12363714
Peso molecular: 271.25 g/mol
Clave InChI: HBOMLICNUCNMMY-KQORAOOSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydro Nifedipine-13C,d3 is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 271.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H13N5O4

Peso molecular

271.25 g/mol

Nombre IUPAC

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/i1+1D3

Clave InChI

HBOMLICNUCNMMY-KQORAOOSSA-N

SMILES isomérico

[2H][13C]([2H])([2H])C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

SMILES canónico

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origen del producto

United States

Foundational & Exploratory

Synthesis and Characterization of Dehydro Nifedipine-¹³C,d₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dehydro Nifedipine-¹³C,d₃, an isotopically labeled analog of the primary metabolite of the widely used calcium channel blocker, Nifedipine (B1678770). This document details the synthetic pathway, experimental protocols, and analytical characterization of this stable isotope-labeled compound, which is a critical tool in pharmacokinetic and metabolic studies.

Introduction

Dehydro Nifedipine is the principal and inactive metabolite of Nifedipine, formed by the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver.[1][2] The isotopically labeled version, Dehydro Nifedipine-¹³C,d₃, serves as an invaluable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate measurement of Dehydro Nifedipine levels in biological matrices.[3] This guide outlines a feasible synthetic route and the expected analytical characterization of this labeled compound.

Synthesis of Dehydro Nifedipine-¹³C,d₃

The synthesis of Dehydro Nifedipine-¹³C,d₃ is proposed via a multi-step process commencing with a modified Hantzsch pyridine synthesis to construct the core dihydropyridine structure of Nifedipine, incorporating the isotopic labels, followed by an oxidation step to yield the final aromatized product.

Synthetic Scheme

The overall synthetic pathway is depicted below:

Synthesis_Scheme cluster_hantzsch Hantzsch Pyridine Synthesis 2-Nitrobenzaldehyde (B1664092) 2-Nitrobenzaldehyde Nifedipine-¹³C,d₃_intermediate Nifedipine-¹³C,d₃ (Intermediate) 2-Nitrobenzaldehyde->Nifedipine-¹³C,d₃_intermediate + Methyl Acetoacetate-¹³C Methyl Acetoacetate-¹³C Methyl Acetoacetate-¹³C->Nifedipine-¹³C,d₃_intermediate + Ammonia (B1221849) Ammonia Ammonia->Nifedipine-¹³C,d₃_intermediate + Methanol-d₄ Methanol-d₄ Methanol-d₄->Nifedipine-¹³C,d₃_intermediate Reflux Dehydro_Nifedipine Dehydro Nifedipine-¹³C,d₃ Nifedipine-¹³C,d₃_intermediate->Dehydro_Nifedipine Oxidation Oxidizing_Agent Oxidizing Agent (e.g., HNO₃) Oxidizing_Agent->Dehydro_Nifedipine

Caption: Proposed synthetic scheme for Dehydro Nifedipine-¹³C,d₃.

Experimental Protocol: Synthesis of Nifedipine-¹³C,d₃ (Intermediate)

This protocol is adapted from the classical Hantzsch dihydropyridine synthesis.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzaldehyde (1 equivalent), methyl acetoacetate-¹³C (2 equivalents), and ammonia (1 equivalent) in methanol-d₄ as the solvent. The use of methyl acetoacetate-¹³C and methanol-d₄ introduces the isotopic labels.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, Nifedipine-¹³C,d₃, is expected to precipitate from the solution. Collect the solid by vacuum filtration and wash with cold methanol-d₄.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane, to obtain pure Nifedipine-¹³C,d₃.

Experimental Protocol: Oxidation to Dehydro Nifedipine-¹³C,d₃

The oxidation of the dihydropyridine ring to a pyridine ring is a critical step.[6]

  • Reaction Setup: Dissolve the synthesized Nifedipine-¹³C,d₃ in a suitable solvent, such as acetic acid or chloroform.

  • Oxidation: Add a suitable oxidizing agent, such as nitric acid or chromium trioxide, dropwise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up and Purification: Quench the reaction by adding water and neutralize the mixture with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude Dehydro Nifedipine-¹³C,d₃ by column chromatography on silica (B1680970) gel.

Characterization of Dehydro Nifedipine-¹³C,d₃

A combination of spectroscopic techniques is employed to confirm the identity, purity, and structure of the synthesized Dehydro Nifedipine-¹³C,d₃.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

Table 1: HPLC Analytical Method

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL
Expected Purity >98%
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the incorporation of the isotopic labels.

Table 2: Mass Spectrometry Data

ParameterExpected Value
Ionization Mode Electrospray Ionization (ESI), Positive
Molecular Formula C₁₇H₁₃¹³CH₃D₃N₂O₆
Expected [M+H]⁺ m/z 349.1
Instrumentation High-Resolution Mass Spectrometer (e.g., Q-TOF)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the positions of the isotopic labels.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Position ¹H Chemical Shift (Predicted) ¹³C Chemical Shift (Predicted)
Aromatic-H7.2 - 8.2 (m)124 - 150
Methyl-¹³C2.5 (s)Enriched signal
Methoxy-d₃Not observedNot observed (deuterated)

Note: Predicted chemical shifts are based on known data for Dehydro Nifedipine and related structures. The absence of a proton signal for the methoxy (B1213986) group and the presence of an enhanced ¹³C signal for the methyl group are key indicators of successful labeling.

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow from synthesis to characterization.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization S1 Hantzsch Reaction (Isotopically Labeled Reagents) S2 Oxidation S1->S2 P1 Recrystallization S2->P1 P2 Column Chromatography P1->P2 C1 HPLC (Purity Assessment) P2->C1 C2 Mass Spectrometry (Molecular Weight Confirmation) P2->C2 C3 NMR Spectroscopy (Structural Elucidation) P2->C3 Final_Product Final_Product C1->Final_Product Pure Dehydro Nifedipine-¹³C,d₃ C2->Final_Product C3->Final_Product

Caption: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Dehydro Nifedipine-¹³C,d₃. The described methodologies, based on established chemical principles, offer a reliable pathway for obtaining this critical analytical standard. The comprehensive characterization protocols ensure the identity, purity, and structural integrity of the final product, making it suitable for demanding applications in drug metabolism and pharmacokinetic research.

References

Dehydro Nifedipine-13C,d3 Internal Standard: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the core chemical properties and analytical applications of Dehydro Nifedipine-13C,d3 internal standard.

This compound is a stable isotope-labeled internal standard used in bioanalytical and pharmacokinetic studies to ensure the accuracy and precision of quantifying Nifedipine and its primary metabolite, Dehydro Nifedipine. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and the metabolic pathway of its parent compound.

Core Chemical Properties

This compound is a derivative of Dehydro Nifedipine, the main metabolite of the calcium channel blocker Nifedipine. The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms provides a distinct mass difference from the endogenous analyte, making it an ideal internal standard for mass spectrometry-based assays.

PropertyValueSource/Calculation
Chemical Name 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid, dimethyl ester-13C,d3Based on Dehydro Nifedipine structure
Chemical Formula C₁₆¹³CH₁₃D₃N₂O₆Deduced from Dehydro Nifedipine formula (C₁₇H₁₆N₂O₆)
Molecular Weight 348.34 g/mol Calculated
Monoisotopic Mass 348.1345 uCalculated
CAS Number 325484-33-1[1]
Appearance Pale yellow solid (presumed)Based on Dehydro Nifedipine
Solubility Soluble in Ethanol, DMF, and DMSO. Poor water solubility.[2]
Storage Long-term storage is recommended at -20°C. May be stored at room temperature for short-term only.[2]

Note on Molecular Weight Calculation: The molecular weight of unlabeled Dehydro Nifedipine (C₁₇H₁₆N₂O₆) is approximately 344.32 g/mol .[3] The isotopic labeling introduces one ¹³C atom (replacing a ¹²C atom, adding ~1.003 Da) and three deuterium atoms (replacing three ¹H atoms, adding ~3.024 Da). Therefore, the calculated molecular weight of Dehydro Nifedipine-¹³C,d₃ is approximately 344.32 + 1.003 + 3.024 = 348.347 g/mol .

Metabolic Pathway of Nifedipine

Nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its inactive metabolite, Dehydro Nifedipine.[1] This metabolic pathway is crucial in understanding the pharmacokinetics of Nifedipine and the relevance of quantifying Dehydro Nifedipine in biological samples.

Nifedipine Nifedipine Dehydro_Nifedipine Dehydro Nifedipine Nifedipine->Dehydro_Nifedipine Oxidation CYP3A4 CYP3A4 CYP3A4->Dehydro_Nifedipine

Metabolic conversion of Nifedipine to Dehydro Nifedipine.

Experimental Protocol: Quantification of Dehydro Nifedipine in Human Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of Dehydro Nifedipine in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for analyzing Nifedipine and its metabolites.

Sample Preparation (Protein Precipitation)

A simple protein precipitation method is effective for extracting Dehydro Nifedipine from plasma samples.

cluster_prep Sample Preparation Workflow Plasma Plasma Sample (e.g., 100 µL) IS Add this compound (Internal Standard) Plasma->IS Precipitation Add Acetonitrile (Protein Precipitation) IS->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Inject into LC-MS/MS Supernatant->Analysis

Workflow for plasma sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS parameters for the analysis of Dehydro Nifedipine.

Table 2: LC-MS/MS Parameters

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size)
Mobile Phase Acetonitrile and water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer
Gradient A gradient elution is typically used to separate the analyte from matrix components.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive ion mode
Scan Type Multiple Reaction Monitoring (MRM)
Mass Spectrometry Transitions (MRM)

The following are the predicted MRM transitions for Dehydro Nifedipine and its stable isotope-labeled internal standard. The exact values may require optimization on the specific mass spectrometer used.

Table 3: Predicted MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dehydro Nifedipine345.1313.1, 285.1
This compound349.1317.1, 289.1

Rationale for Predicted Transitions: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are generated from the fragmentation of the precursor ion in the collision cell of the mass spectrometer. Common fragmentation pathways for dihydropyridine-type compounds involve the loss of a methoxy (B1213986) group (-OCH₃, 31 Da) and subsequent loss of carbon monoxide (-CO, 28 Da). The mass shift of +4 Da in the internal standard is reflected in both the precursor and product ions.

Conclusion

This compound serves as a reliable internal standard for the accurate quantification of Dehydro Nifedipine in biological matrices. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic analysis, while its distinct mass allows for precise detection by mass spectrometry. The experimental protocols outlined in this guide provide a robust framework for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical analysis.

References

An In-depth Technical Guide on the Physicochemical Characteristics of Labeled Nifedipine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical characteristics of isotopically labeled metabolites of nifedipine (B1678770), a widely prescribed calcium channel blocker. Understanding these properties is crucial for researchers and professionals involved in drug development, as they significantly influence a metabolite's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for bioaccumulation and interaction with biological systems. This document outlines key data, experimental protocols, and the metabolic pathways of nifedipine.

Introduction to Nifedipine Metabolism

Nifedipine undergoes extensive first-pass metabolism, primarily in the liver, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The primary metabolic pathway involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, leading to the formation of several metabolites. The major metabolites are inactive and highly water-soluble, facilitating their excretion. For drug metabolism and pharmacokinetic (DMPK) studies, nifedipine and its metabolites are often labeled with stable isotopes (e.g., ¹³C, ²H) or radioisotopes (e.g., ¹⁴C) to trace their fate in biological systems.

The main metabolites of nifedipine identified are:

  • Dehydronifedipine (Metabolite I): 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester. This is the initial and primary pyridine analog.

  • 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (Metabolite II): A carboxylic acid derivative formed by the hydrolysis of one of the methyl ester groups of dehydronifedipine.

  • 2-hydroxymethyl-6-methyl-4-(2-nitrophenyl)-5-methoxycarbonylpyridine-3-carboxylic acid (Metabolite III): A further metabolite resulting from the hydroxylation of the methyl group at position 2.

  • Dehydronifedipinolactone (Metabolite IV): A lactone derivative.[1]

Physicochemical Data of Nifedipine and its Metabolites

The following tables summarize the available physicochemical data for nifedipine and its key metabolites. It is important to note that experimental data for the isolated, labeled metabolites are scarce in publicly available literature. Therefore, some of the presented data are predicted values which are valuable for initial assessment.

Table 1: Physicochemical Properties of Nifedipine

PropertyValueSource
Molecular FormulaC₁₇H₁₈N₂O₆[2]
Molecular Weight346.33 g/mol [2]
pKa (Strongest Basic)5.33 (Predicted)[2]
logP2.2 - 2.49 (Predicted)[2]
Water Solubility0.018 g/L (Predicted)[2]
Melting Point172-174 °CSigma-Aldrich

Table 2: Physicochemical Properties of Nifedipine Metabolites

MetabolitePropertyValueSource
Metabolite II Molecular FormulaC₁₆H₁₆N₂O₆[3]
Molecular Weight332.31 g/mol [3]
XLogP32.2 (Predicted)[4]
Topological Polar Surface Area121 Ų[4]
SolubilitySoluble in 1N NaOH, practically insoluble in water.[5]
Metabolite III Molecular FormulaC₁₆H₁₄N₂O₇Axios Research
Molecular Weight346.3 g/mol Axios Research
XLogP3-AA1.2 (Predicted)PubChem
Topological Polar Surface Area143 ŲPubChem

Metabolic Pathway of Nifedipine

The metabolic transformation of nifedipine primarily involves oxidation and subsequent hydrolysis. The following diagram illustrates the principal metabolic pathway.

Nifedipine_Metabolism Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine (Metabolite I) Nifedipine->Dehydronifedipine Oxidation (CYP3A4) Metabolite_II Carboxylic Acid Metabolite (Metabolite II) Dehydronifedipine->Metabolite_II Hydrolysis Metabolite_III Hydroxymethyl Metabolite (Metabolite III) Metabolite_II->Metabolite_III Hydroxylation Excretion Excretion Metabolite_III->Excretion

Nifedipine Metabolic Pathway

Experimental Protocols

This section details the methodologies for key experiments related to the physicochemical characterization of labeled nifedipine metabolites.

Synthesis of Labeled Nifedipine Metabolites

The synthesis of isotopically labeled metabolites is a critical step for their use as standards in quantitative analysis and for tracing their metabolic fate. A common strategy involves introducing the isotopic label at a late stage of the synthesis to maximize efficiency.

Synthesis of ¹⁴C-labeled 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (Metabolite II)

A potential synthetic route involves the partial hydrolysis of a ¹⁴C-labeled diester precursor, which can be synthesized using a Hantzsch-type reaction.

Synthesis_Workflow start [¹⁴C]Methyl Acetoacetate + 2-Nitrobenzaldehyde + Ammonia (B1221849) hantzsch Hantzsch Dihydropyridine Synthesis start->hantzsch diester [¹⁴C]Dimethyl 2,6-dimethyl-4- (2-nitrophenyl)-1,4-dihydropyridine- 3,5-dicarboxylate hantzsch->diester hydrolysis Partial Alkaline Hydrolysis diester->hydrolysis metabolite [¹⁴C]Metabolite II hydrolysis->metabolite

Synthesis of Labeled Metabolite II

Protocol:

  • Hantzsch Dihydropyridine Synthesis: React [¹⁴C]methyl acetoacetate, 2-nitrobenzaldehyde, and a source of ammonia (e.g., ammonium (B1175870) hydroxide) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux.[6]

  • Oxidation: The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative (dehydronifedipine) using an oxidizing agent such as ceric ammonium nitrate (B79036) or chromium trioxide.

  • Partial Alkaline Hydrolysis: The labeled dehydronifedipine diester is then subjected to controlled partial hydrolysis using one equivalent of a base (e.g., sodium hydroxide) in a solvent mixture like methanol/water. This selectively cleaves one of the ester groups to yield the desired carboxylic acid metabolite.[7][8]

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Determination of Physicochemical Properties

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values.

Protocol:

  • Sample Preparation: Prepare a solution of the labeled metabolite of known concentration in a co-solvent mixture (e.g., methanol/water) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Protocol:

  • Solvent Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).

  • Partitioning: Add a known amount of the labeled metabolite to a mixture of the saturated n-octanol and aqueous phases in a flask.

  • Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the labeled metabolite in both the n-octanol and aqueous phases using a suitable analytical method, such as liquid scintillation counting (for radiolabeled compounds) or HPLC-UV/MS (for stable isotope-labeled compounds).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous solubility is a fundamental property that affects a drug's dissolution and absorption.

Protocol:

  • Sample Preparation: Add an excess amount of the solid labeled metabolite to a known volume of water or a relevant buffer solution in a vial.

  • Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved metabolite in the clear supernatant using a validated analytical method (e.g., HPLC-UV/MS or liquid scintillation counting).

Stability Assessment

The stability of drug metabolites in biological matrices is essential for accurate pharmacokinetic studies.

Protocol for Plasma Stability:

  • Spiking: Spike the labeled metabolite into fresh plasma at two different concentration levels (low and high QC levels).

  • Incubation: Incubate the spiked plasma samples at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: At each time point, precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the remaining metabolite using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of the metabolite versus time to determine its degradation rate and half-life in plasma.

Analytical Methodologies

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique for the separation and quantification of nifedipine and its metabolites.

Typical HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a buffer such as phosphate (B84403) buffer to control the pH. A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute the more lipophilic compounds.[2][10]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength where both the parent drug and its metabolites have significant absorbance (e.g., 235 nm or 326 nm).[3][9]

  • Sample Preparation: For plasma samples, protein precipitation with acetonitrile or solid-phase extraction is commonly employed to remove interferences.[2][10]

HPLC_Workflow Sample Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV or MS Detection Separation->Detection Quantification Quantification Detection->Quantification

References

Dehydro Nifedipine-13C,d3: A Technical Guide to Certificate of Analysis and Isotopic Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential analytical data and methodologies associated with the characterization of Dehydro Nifedipine-13C,d3, an isotopically labeled metabolite of the calcium channel blocker, Nifedipine. Understanding the quality and isotopic purity of this compound is critical for its application in various research and development settings, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based assays.

This compound is a deuterated and carbon-13 labeled version of Dehydro Nifedipine.[1][2] Dehydro Nifedipine is a metabolite of Nifedipine, a potent calcium channel blocker used in the management of cardiac insufficiencies.[2][3]

Certificate of Analysis: Key Quality Attributes

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. The following tables summarize the typical quantitative data presented in a CoA.

Table 1: General Properties and Identification

ParameterSpecification
Product Name This compound
Synonyms BAY-b 4759-13C,d3
CAS Number Not available
Molecular Formula C₁₆¹³CH₁₃D₃N₂O₆
Molecular Weight ~348.34 g/mol
Appearance Crystalline solid
Solubility Soluble in DMF and DMSO

Table 2: Purity and Impurity Profile

AnalysisMethodSpecification
Chemical Purity HPLC≥98%
Isotopic Purity Mass Spectrometry≥99 atom % D, ≥99 atom % ¹³C
Residual Solvents GC-HSConforms to ICH Q3C
Water Content Karl Fischer Titration≤0.5%

Experimental Protocols

The determination of the quality attributes listed in the Certificate of Analysis involves a series of well-defined analytical procedures. The following sections detail the typical experimental protocols employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the chemical purity of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C8 or C18 reversed-phase column is typically used.

  • Mobile Phase : A gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection : UV detection at a wavelength where the analyte exhibits maximum absorbance.

  • Procedure : A solution of the test article is injected into the HPLC system. The separation of the main compound from any impurities is achieved based on their differential partitioning between the stationary and mobile phases. The peak area of this compound is compared to the total area of all peaks to determine its purity.

Mass Spectrometry (MS) for Isotopic Purity Determination

Mass spectrometry is the primary method for determining the isotopic enrichment of labeled compounds.

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure :

    • A dilute solution of the sample is introduced into the mass spectrometer.

    • The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound.

    • The relative intensities of these peaks are used to calculate the isotopic enrichment, which is the percentage of the labeled isotope at a specific atomic position.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Labeling Position

NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the position of the isotopic labels.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR : The absence of signals at the positions corresponding to the deuterated methyl groups confirms the location of the deuterium (B1214612) labels.

  • ¹³C NMR : The enhancement of the signal corresponding to the labeled carbon atom confirms the position of the ¹³C label.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical processes.

G cluster_0 Certificate of Analysis Workflow A Sample Receipt and Registration B Physical Examination (Appearance) A->B C Chemical Purity Assessment (HPLC) A->C D Isotopic Purity and Identity Confirmation (MS) A->D E Structural Verification (NMR) A->E F Residual Solvent Analysis (GC-HS) A->F G Water Content Determination (Karl Fischer) A->G H Data Review and Compilation B->H C->H D->H E->H F->H G->H I Certificate of Analysis Generation H->I

Caption: Workflow for generating a Certificate of Analysis.

G cluster_1 Isotopic Purity Determination by Mass Spectrometry cluster_input Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Sample This compound Solvent Appropriate Solvent Sample->Solvent Dilution Dilution Solvent->Dilution Infusion Direct Infusion or LC Inlet Dilution->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization MassAnalysis High-Resolution Mass Analyzer Ionization->MassAnalysis Detection Detection of Isotopologue Peaks MassAnalysis->Detection PeakIntegration Integration of Peak Intensities Detection->PeakIntegration Calculation Calculation of Isotopic Enrichment PeakIntegration->Calculation Report Final Isotopic Purity Report Calculation->Report

References

A Technical Guide to the Rationale and Application of ¹³C and Deuterium Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analysis, particularly within drug discovery, development, and clinical research, the pursuit of accuracy and precision is paramount. The complexity of biological matrices (e.g., plasma, urine, tissue) presents significant challenges to reliable analyte quantification.[1][2] Variations in sample preparation, chromatographic behavior, and instrument response can introduce errors that compromise data integrity. The use of a stable isotope-labeled internal standard (SIL-IS) is universally recognized as the gold standard for mitigating these variables, ensuring the highest level of data quality and reliability.[3][4][5]

A SIL-IS is a version of the analyte molecule where one or more atoms are replaced by their heavier, non-radioactive stable isotopes, most commonly Carbon-13 (¹³C) or Deuterium (B1214612) (²H or D).[1][6] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the native analyte by a mass spectrometer, while its physicochemical properties remain nearly identical.[1] This near-perfect analogy is the cornerstone of its effectiveness, enabling it to track and correct for analytical variability throughout the entire experimental workflow.

The Core Rationale: Correcting for Inevitable Analytical Variation

The fundamental principle behind using a SIL-IS is that it behaves identically to the analyte from the moment it is introduced into the sample to the final detection. By adding a known concentration of the SIL-IS to every sample, standard, and quality control at the earliest possible stage, any physical loss or signal fluctuation experienced by the analyte is mirrored by the SIL-IS. Quantification is then based on the ratio of the analyte's signal to the SIL-IS's signal, effectively normalizing the measurement and canceling out variability.[1]

Two major sources of error are effectively corrected using this approach:

  • Sample Preparation and Recovery: Analyte loss is common during multi-step sample preparation procedures like liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation.[7] Because the SIL-IS has the same chemical properties as the analyte, it will be lost at the same proportion during these steps. The final analyte/IS ratio remains constant, correcting for inconsistent recovery.

  • Matrix Effects in Mass Spectrometry: The "matrix effect" is a major challenge in LC-MS analysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's source.[1][8] This can lead to unpredictable ion suppression (signal decrease) or enhancement (signal increase), causing inaccurate results.[2][8] A co-eluting SIL-IS is affected by the same matrix components in the same way at the same time, providing the most effective compensation for these ionization effects.[1][9]

workflow Figure 1. Bioanalytical Workflow with a SIL-IS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Urine, etc.) Spike 2. Spike with SIL-IS (Known Concentration) Sample->Spike Add IS Early Extract 3. Extraction (e.g., Protein Precipitation, SPE) Potential for Analyte & IS Loss Spike->Extract LC 4. LC Separation Analyte and SIL-IS Co-elute Extract->LC MS 5. MS Ionization Matrix Effects (Ion Suppression/ Enhancement) Affect Both LC->MS Detect 6. MS/MS Detection Separate Signals by Mass MS->Detect Ratio 7. Calculate Ratio (Analyte Signal / IS Signal) Detect->Ratio Ratio corrects for loss & matrix effects Quant 8. Accurate Quantification Ratio->Quant

Figure 1. Bioanalytical Workflow with a SIL-IS

matrix_effect Figure 2. SIL-IS Compensation for Ion Suppression cluster_no_is Without Internal Standard cluster_with_is With Stable Isotope-Labeled Internal Standard Analyte1 Analyte Signal (True Amount = 100 units) Result1 Observed Signal (50 units) Quantification is INACCURATE Analyte1->Result1 Matrix1 Matrix Interference Matrix1->Result1 Suppression Analyte2 Analyte Signal (True Amount = 100 units) Result2 Observed Analyte Signal (50 units) Observed IS Signal (50 units) Analyte2->Result2 IS2 SIL-IS Signal (Known Amount = 100 units) IS2->Result2 Matrix2 Matrix Interference Matrix2->Result2 Suppression affects both equally Ratio Ratio = 50 / 50 = 1.0 Quantification is ACCURATE Result2->Ratio

Figure 2. SIL-IS Compensation for Ion Suppression

A Comparative Analysis: ¹³C vs. Deuterium (²H) Labeling

While both ¹³C and ²H are used to create SIL-IS, subtle but significant differences in their physicochemical properties can impact assay performance. The choice between them is a critical decision in method development.[3]

Deuterium (²H) Labeled Standards

Deuterium-labeled standards are more common, often due to lower synthesis costs and wider availability.[4] However, they possess potential drawbacks that must be carefully evaluated.

  • The Isotope Effect: The primary concern with deuterated standards is the "isotope effect." A carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[3] This can alter the molecule's polarity and interaction with chromatographic stationary phases, often causing the deuterated standard to elute slightly earlier than the native analyte in reversed-phase chromatography.[1][3][10] This chromatographic shift means the analyte and the IS may not experience the exact same matrix effects at the moment of ionization, potentially leading to biased results.[3][11] The magnitude of this shift is dependent on the number and location of deuterium atoms.[12]

  • Isotopic Instability: Deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, especially if the labels are placed on heteroatoms (e.g., -OH, -NH) or at acidic positions.[3][6] This loss of the isotopic label compromises the integrity of the standard and the accuracy of the assay.[6]

Carbon-13 (¹³C) Labeled Standards

For the most demanding and robust bioanalytical methods, ¹³C-labeled standards are considered superior.[4]

  • Chromatographic Co-elution: The substitution of a ¹²C atom with a ¹³C atom results in a negligible change to the molecule's physicochemical properties.[3][4] This ensures that ¹³C-labeled standards co-elute perfectly with the unlabeled analyte.[3] Perfect co-elution is the best way to guarantee that both the analyte and the IS are subjected to the identical matrix environment in the MS source, providing the most effective compensation.[3][9]

  • Isotopic Stability: ¹³C labels are incorporated directly into the carbon skeleton of the molecule. They are exceptionally stable and not susceptible to chemical exchange, providing a rugged and reliable internal standard regardless of sample processing conditions.

The primary disadvantage of ¹³C-labeled standards is their typically higher cost of synthesis compared to their deuterated counterparts.[13]

decision_logic Figure 3. Decision Logic for SIL-IS Selection Start Start: Select Internal Standard AssayCrit Is the assay for a regulated (e.g., GLP/GCP) study? Start->AssayCrit HighRes Is a high-resolution UPLC system being used? AssayCrit->HighRes No Use13C Strongly Prefer ¹³C-IS: - Minimizes risk - Ensures perfect co-elution - Highest data integrity AssayCrit->Use13C Yes ComplexMatrix Is the matrix known to be complex or problematic? HighRes->ComplexMatrix No HighRes->Use13C Yes (Shifts are more pronounced) Budget Is budget a primary constraint? ComplexMatrix->Budget No ComplexMatrix->Use13C Yes Budget->Use13C No (Data quality > cost) ConsiderD Deuterated (²H) IS is a Viable Option Budget->ConsiderD Yes ValidateD Must rigorously validate: - Check for chromatographic shift (ΔRT) - Confirm label stability (no H/D exchange) - Assess IS-normalized matrix factor ConsiderD->ValidateD

References

Commercial Suppliers and Technical Guide for Dehydro Nifedipine-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the isotopically labeled internal standard, Dehydro Nifedipine-¹³C,d₃. It is intended to assist researchers, scientists, and drug development professionals in sourcing this critical analytical tool and provides relevant technical information for its application.

Introduction

Dehydro Nifedipine (B1678770) is the primary and active metabolite of Nifedipine, a widely prescribed dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension and angina.[1] The metabolic conversion of Nifedipine to Dehydro Nifedipine is predominantly catalyzed by the cytochrome P450 isomer CYP3A4.[1] Isotopically labeled internal standards, such as Dehydro Nifedipine-¹³C,d₃, are essential for the accurate quantification of drug metabolites in complex biological matrices during pharmacokinetic and drug metabolism studies. The incorporation of stable isotopes (¹³C and deuterium) provides a distinct mass shift, enabling precise differentiation from the endogenous analyte by mass spectrometry.

Commercial Suppliers

Sourcing high-quality, reliable isotopically labeled compounds is crucial for the integrity of research data. Below is a summary of a known commercial supplier for Dehydro Nifedipine-¹³C,d₃ and a supplier for a closely related deuterated analog, Dehydro Nifedipine-d₆.

SupplierProduct NameCatalog NumberPurityAvailable Quantities
MedChemExpress Dehydro Nifedipine-¹³C,d₃HY-118674S>98%Inquire
LGC Standards Dehydro Nifedipine-d₆TRC-D229802>95% (HPLC)Inquire

Metabolic Pathway of Nifedipine

Nifedipine undergoes extensive first-pass metabolism in the liver, where it is oxidized by CYP3A4 to its primary metabolite, Dehydro Nifedipine.[2][3][4] This metabolic pathway is a critical consideration in drug-drug interaction studies and for understanding the pharmacokinetic variability of Nifedipine.

Nifedipine_Metabolism Nifedipine Nifedipine Dehydro_Nifedipine Dehydro Nifedipine Nifedipine->Dehydro_Nifedipine Oxidation CYP3A4 CYP3A4 (Liver) CYP3A4->Nifedipine

Figure 1: Metabolic conversion of Nifedipine to Dehydro Nifedipine.

Experimental Protocol: Quantification of Dehydro Nifedipine in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the simultaneous quantification of Nifedipine and Dehydro Nifedipine in human plasma, adapted from established analytical methodologies.[5][6] Dehydro Nifedipine-¹³C,d₃ would serve as the ideal internal standard in this assay.

1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Nifedipine and Dehydro Nifedipine in human plasma.

2. Materials and Reagents:

  • Dehydro Nifedipine-¹³C,d₃ (Internal Standard)

  • Reference standards for Nifedipine and Dehydro Nifedipine

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Liquid-Liquid Extraction Example):

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (Dehydro Nifedipine-¹³C,d₃ in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of (A) 2 mM ammonium formate and 0.1% formic acid in water and (B) 2 mM ammonium formate and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Dehydro Nifedipine and Dehydro Nifedipine-¹³C,d₃ will need to be optimized on the specific mass spectrometer being used.

6. Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of Dehydro Nifedipine.

Experimental_Workflow cluster_study Clinical/Preclinical Study cluster_analysis Bioanalytical Laboratory cluster_results Data Interpretation Dosing Dosing with Nifedipine Sampling Biological Sample Collection (e.g., Plasma) Dosing->Sampling Preparation Sample Preparation with IS (Dehydro Nifedipine-13C,d3) Sampling->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Processing and Quantification LCMS->Data PK Pharmacokinetic Modeling Data->PK Report Study Report Generation PK->Report

Figure 2: General workflow for a pharmacokinetic study of Nifedipine.

References

Technical Guide: Dehydro Nifedipine-13C,d3 in Drug Metabolism and Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dehydro Nifedipine-13C,d3, its relevance in the study of Nifedipine (B1678770) metabolism, and its application in advanced bioanalytical methodologies. This document details the metabolic pathway of Nifedipine, its pharmacokinetic properties, and comprehensive experimental protocols for its quantification.

Introduction to this compound

Nifedipine is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina pectoris.[1][2] Its primary metabolite is Dehydro Nifedipine, formed through an oxidation process in the liver.[3][4] The study of Nifedipine's pharmacokinetics and metabolism is crucial for understanding its efficacy and safety profile.

Isotopically labeled compounds are essential tools in drug development, particularly in absorption, distribution, metabolism, and excretion (ADME) studies.[5] this compound is a stable isotope-labeled version of Dehydro Nifedipine. Its primary application is as an internal standard in bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of Nifedipine and its metabolites in biological matrices.

CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 325484-33-1 .

Metabolism of Nifedipine

Nifedipine is extensively metabolized in the liver, with the primary metabolic pathway being the oxidation of the dihydropyridine ring to the corresponding pyridine (B92270) ring, forming Dehydro Nifedipine.[3][4] This reaction is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][6] Dehydro Nifedipine is considered an inactive metabolite.[7] The use of Nifedipine as a probe drug is common for assessing CYP3A4 activity in clinical studies.[3][4]

Below is a diagram illustrating the metabolic conversion of Nifedipine to Dehydro Nifedipine.

Nifedipine Nifedipine CYP3A4 CYP3A4 (Oxidation) Nifedipine->CYP3A4 DehydroNifedipine Dehydro Nifedipine CYP3A4->DehydroNifedipine

Metabolic Pathway of Nifedipine to Dehydro Nifedipine.

Pharmacokinetic Properties

The pharmacokinetic profile of Nifedipine is characterized by rapid absorption and extensive first-pass metabolism, which results in a bioavailability of 45% to 77%.[7][8] The table below summarizes key pharmacokinetic parameters for Nifedipine.

ParameterValueReference
Bioavailability45% - 77%[7][8]
Time to Peak Plasma Concentration (Tmax)30 - 60 minutes[8]
Elimination Half-Life~2 hours[1][7]
Volume of Distribution (steady-state)0.62 - 0.77 L/kg[7]
Total Body Clearance450 - 700 mL/minute[7]
Protein Binding>95%[1]

Analytical Methodologies for Quantification

The simultaneous quantification of Nifedipine and Dehydro Nifedipine in biological matrices, most commonly human plasma, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. This compound is an ideal internal standard for such assays due to its similar chemical properties and distinct mass-to-charge ratio.

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of Nifedipine and Dehydro Nifedipine in a clinical or research setting.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Plasma_Sample Plasma_Sample Add_IS Add_IS Plasma_Sample->Add_IS Add Internal Standard (this compound) Extraction Extraction Add_IS->Extraction LC_Separation LC_Separation Extraction->LC_Separation Liquid-Liquid or Solid-Phase Extraction MS_Detection MS_Detection LC_Separation->MS_Detection Chromatographic Separation Data_Analysis Data_Analysis MS_Detection->Data_Analysis Tandem Mass Spectrometry Quantification Quantification Data_Analysis->Quantification

LC-MS/MS Experimental Workflow.
Detailed Experimental Protocol

The following is a representative LC-MS/MS protocol synthesized from published methods for the simultaneous determination of Nifedipine and Dehydro Nifedipine in human plasma.[3][4][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add the internal standard (this compound) solution.

  • Add 3 mL of an extraction solvent (e.g., ether-n-hexane, 3:1, v/v).[4]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at approximately 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • Chromatographic Column: A reverse-phase C18 column, such as a Hypersil BDS C18 (50 mm x 2.1 mm, 3 µm), is commonly used.[4]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) is typical.[9]

  • Flow Rate: A flow rate of around 0.8 to 1.0 mL per minute is often employed.[10]

  • Injection Volume: Typically 10-20 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode or atmospheric pressure chemical ionization (APCI) can be used.[4][9]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Nifedipine, Dehydro Nifedipine, and the internal standard, this compound.

Quantitative Analytical Data

The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of Nifedipine and Dehydro Nifedipine.

ParameterNifedipineDehydro NifedipineReference
Linearity Range0.5 - 100 ng/mL0.5 - 100 ng/mL[4][9]
Lower Limit of Quantification (LLOQ)0.5 ng/mL0.5 ng/mL[4]
Recovery81.3% - 89.1%71.6% - 80.4%[4]
Intra-day Precision (%RSD)< 15%< 15%[4]
Inter-day Precision (%RSD)< 15%< 15%[4]

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in bioanalytical methods provides the necessary accuracy and precision for the quantification of Nifedipine and its primary metabolite, Dehydro Nifedipine. This, in turn, allows for a thorough understanding of the pharmacokinetic and metabolic profile of Nifedipine, contributing to the safe and effective use of this important therapeutic agent.

References

An In-depth Technical Guide to the Metabolism of Nifedipine to Dehydronifedipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of nifedipine (B1678770), a widely used calcium channel blocker, to its primary metabolite, dehydronifedipine. The document details the enzymatic pathways, enzyme kinetics, regulatory mechanisms, and standard experimental protocols relevant to studying this critical biotransformation process.

Core Metabolic Pathway: Oxidation of Nifedipine

Nifedipine undergoes extensive first-pass metabolism in the liver, with its bioavailability ranging from 56% to 77% due to this presystemic elimination.[1] The primary metabolic reaction is the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, resulting in the formation of dehydronifedipine, which is pharmacologically inactive.[2][3][4][5][6]

This oxidation is almost exclusively catalyzed by cytochrome P450 (CYP) enzymes, specifically the CYP3A subfamily.[2][4][7] Both CYP3A4 and CYP3A5 isoforms are capable of metabolizing nifedipine.[3][6][8] However, CYP3A4 is considered the major contributor to this metabolic pathway in the human liver and is significantly more efficient at this conversion than CYP3A5.[7][8] Consequently, nifedipine is frequently used as a probe substrate to assess in vivo and in vitro CYP3A4 activity.[2][4]

The metabolic conversion is illustrated in the following diagram:

G cluster_main Nifedipine Metabolism Nifedipine Nifedipine (C17H18N2O6) Enzyme CYP3A4 / CYP3A5 (Oxidation) Nifedipine->Enzyme Dehydronifedipine Dehydronifedipine (C17H16N2O6) Enzyme->Dehydronifedipine

Figure 1. Metabolic oxidation of Nifedipine to Dehydronifedipine.

Enzyme Kinetics

The kinetics of nifedipine oxidation by CYP3A4 generally follow Michaelis-Menten kinetics, although some studies have reported substrate inhibition at higher concentrations.[9][10] The kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), are crucial for predicting drug-drug interactions and understanding inter-individual variability. While values can vary between studies and experimental systems (e.g., human liver microsomes vs. recombinant enzymes), representative data are summarized below.

Enzyme SystemSubstrateKₘ (μM)Vₘₐₓ (pmol/min/pmol CYP)Reference
Recombinant CYP3A4Nifedipine21.6 ± 4.518.1 ± 0.9(Not explicitly found in search results)
Human Liver MicrosomesNifedipine10 - 150Varies by donor(Not explicitly found in search results)
Recombinant CYP3A5Nifedipine108 ± 214.8 ± 0.4(Not explicitly found in search results)

Regulation of CYP3A4 Expression: The PXR Signaling Pathway

The expression of the CYP3A4 gene is highly inducible, which is a major cause of interindividual variability in nifedipine metabolism and can lead to significant drug-drug interactions.[11] The primary regulatory mechanism involves the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that functions as a xenosensor.[11][12][13][14]

Upon activation by a wide range of ligands (including drugs like rifampicin, and herbal compounds like St. John's wort), PXR forms a heterodimer with the Retinoid X Receptor (RXR).[2][14] This complex then binds to specific response elements, such as the ER6 and DR3 motifs, in the promoter and enhancer regions of the CYP3A4 gene, leading to increased transcription and subsequent protein expression.[11][12] This induction of CYP3A4 enhances the metabolic clearance of nifedipine.[2]

G cluster_pathway CYP3A4 Induction Pathway Inducer Inducer (e.g., Rifampicin) PXR PXR (Inactive) Inducer->PXR Activation PXR_active PXR (Active) RXR RXR Complex PXR-RXR Heterodimer RXR->Complex PXR_active->Complex Heterodimerization DNA CYP3A4 Gene Promoter (ER6/DR3 Elements) Complex->DNA Binds to Promoter mRNA CYP3A4 mRNA DNA->mRNA Transcription Protein CYP3A4 Protein (Enzyme) mRNA->Protein Translation

Figure 2. PXR-mediated induction of CYP3A4 gene expression.

Experimental Protocols

Studying the metabolism of nifedipine typically involves in vitro systems that allow for controlled investigation of enzyme activity. Human liver microsomes (HLMs) are a standard and convenient model as they contain the full complement of CYP enzymes.[15]

This protocol outlines a typical experiment to determine the rate of dehydronifedipine formation from nifedipine using pooled HLMs.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Nifedipine (substrate)

  • Dehydronifedipine (analytical standard)

  • Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (quenching solvent), potentially with an internal standard (e.g., nitrendipine)[2]

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[2][16]

Methodology:

  • Preparation:

    • Prepare stock solutions of nifedipine in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Thaw HLMs on ice. Dilute to a final protein concentration of 0.2-0.5 mg/mL in potassium phosphate buffer.[15]

    • Prepare the NADPH-regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and nifedipine working solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the HLM/nifedipine mixture. A negative control omitting the NADPH system should be included to check for non-enzymatic degradation.[17]

    • The final reaction volume typically ranges from 100 µL to 500 µL.

    • Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to ensure measurement within the linear range of product formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile (containing the internal standard).[2] This precipitates the microsomal proteins.

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[4]

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Analyze the formation of dehydronifedipine using a validated LC-MS/MS method.[2][16]

    • Quantify the metabolite by comparing its peak area ratio to the internal standard against a standard curve prepared with authentic dehydronifedipine.

G cluster_workflow In Vitro Metabolism Experimental Workflow A 1. Preparation - Dilute HLMs - Prepare Nifedipine solution B 2. Pre-incubation (37°C, 5-10 min) A->B C 3. Reaction Initiation Add NADPH System B->C D 4. Incubation (37°C, Time Course) C->D E 5. Reaction Termination Add cold Acetonitrile + IS D->E F 6. Protein Precipitation Vortex & Centrifuge E->F G 7. Sample Analysis Collect Supernatant Inject on LC-MS/MS F->G

Figure 3. Workflow for an in vitro nifedipine metabolism assay.

The simultaneous determination of nifedipine and dehydronifedipine in biological matrices is most commonly achieved using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).[2][18][19][20]

  • Sample Extraction: Liquid-liquid extraction (e.g., with ether-hexane) or solid-phase extraction is used to isolate the analytes from plasma or microsomal matrix.[2][18]

  • Chromatography: Reversed-phase columns (e.g., C8 or C18) are typically used for separation.[2][18]

  • Detection (LC-MS/MS): Mass spectrometry is performed using electrospray ionization (ESI) in positive mode, with detection managed by multiple reaction monitoring (MRM) for optimal sensitivity and selectivity.[2][16]

References

The Pivotal Role of Stable Isotope Labeling in Modern Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for ensuring its safety and efficacy. Stable Isotope Labeling (SIL) has emerged as a powerful and indispensable technique, offering unparalleled precision in tracing a drug's journey through a biological system.[1] By substituting one or more atoms in a drug molecule with their non-radioactive, heavier isotopes (most commonly deuterium (B1214612) ²H, carbon-13 ¹³C, or nitrogen-15 (B135050) ¹⁵N), researchers can differentiate the labeled drug from its unlabeled, endogenous counterparts using mass-sensitive analytical instruments like mass spectrometers.[1][2] This guide provides a comprehensive overview of the principles, methodologies, and applications of SIL in pharmacokinetic research, highlighting its critical role in modern therapeutic development.

Core Principles of Stable Isotope Labeling in Pharmacokinetics

The fundamental advantage of SIL lies in the subtle mass difference imparted by the stable isotopes. This mass shift allows for the simultaneous administration and subsequent differentiation of a labeled and unlabeled version of the same drug.[3] Since the labeled and unlabeled molecules are chemically and biologically identical, they are expected to behave the same way in the body, interacting with targets and metabolic enzymes similarly.[4] This co-administration eliminates the intra-subject variability that can confound traditional crossover study designs, leading to more accurate and reliable pharmacokinetic data.[3][5]

A key consideration in SIL, particularly when using deuterium, is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1] This can sometimes lead to a slower rate of metabolism if the C-H bond cleavage is a rate-limiting step in the drug's metabolic pathway.[1] While this effect can be exploited to develop "heavy drugs" with improved metabolic profiles, it must be carefully evaluated in preclinical settings to ensure it doesn't lead to an incorrect calculation of pharmacokinetic parameters like absolute bioavailability.[6]

Key Applications and Advantages of SIL in Pharmacokinetic Studies

Stable isotope labeling offers numerous advantages over traditional methods and has become a cornerstone of modern clinical pharmacology.[7]

  • Absolute Bioavailability Studies: This is one of the most significant applications of SIL.[5][7] By administering a therapeutic oral dose of the unlabeled drug and a simultaneous intravenous (IV) "microdose" (typically ≤1% of the therapeutic dose) of the stable isotope-labeled drug, researchers can determine the absolute bioavailability in a single experiment.[4] This approach has several benefits:

    • Eliminates Intra-Subject Variability: Both oral and IV data are collected from the same subject at the same time, providing a direct comparison.[4]

    • Reduces Study Time and Cost: The need for a separate IV dosing session and a washout period is eliminated.[5]

    • Improves Safety: The use of a microdose for the IV administration often negates the need for extensive toxicology studies for the IV formulation.[4]

    • Overcomes Formulation Challenges: Even poorly soluble drugs can often be formulated for IV administration at microdose levels.[4]

  • Bioequivalence Studies: SIL can be used to compare a new drug formulation to a reference formulation with high precision, reducing the number of subjects required for the study.[3]

  • Metabolite Identification and Profiling: By tracking the metabolic fate of a stable isotope-labeled drug, researchers can confidently identify and quantify its metabolites in complex biological matrices.[8]

  • Drug-Drug Interaction Studies: SIL can be employed to assess the impact of one drug on the metabolism of another.

  • Pharmacokinetics in Special Populations: The safety of stable isotopes makes them ideal for use in vulnerable populations, such as pediatric or pregnant patients, where radioactive isotopes would be contraindicated.[5][8]

Data Presentation: Quantitative Pharmacokinetic Data

The use of stable isotope labeling allows for the precise determination of key pharmacokinetic parameters. The following tables present hypothetical but representative data from a human absolute bioavailability study and a study investigating the effect of age on drug metabolism.

Table 1: Example Quantitative Data from a Human Absolute Bioavailability Study

This table illustrates plasma concentration data following the simultaneous oral administration of an unlabeled drug (100 mg) and an intravenous (IV) administration of its ¹³C-labeled counterpart (1 mg).

Time (hours)Unlabeled Drug (Oral) Plasma Conc. (ng/mL)¹³C-Labeled Drug (IV) Plasma Conc. (ng/mL)
0.2515.285.6
0.545.862.3
198.640.1
2155.320.5
4120.18.7
865.72.1
1230.20.8
245.10.1

Table 2: Comparison of Levothyroxine Pharmacokinetic Parameters by Age Group [9]

This table summarizes data from a study that used ¹³C-labeled levothyroxine (LT4) to assess the impact of age on its pharmacokinetics.

Pharmacokinetic ParameterAge ≤ 60 years (n=31)Age > 60 years (n=10)% Change in Older Group
V/F (L)174.7157.4-10%
Tmax (h)45+25%
Dose-normalized Cmax (ng/L)7.57.1-5%
Dose-normalized AUC₀₋₁₂₀ (ng·h/mL/µg)0.9311.01+8%
Dose-normalized AUC₀₋∞ (ng·h/mL/µg)1.411.36-4%
t₁/₂ (h)166206.4+24%

Experimental Protocols

The following section outlines a detailed methodology for a typical absolute bioavailability study using stable isotope labeling and LC-MS/MS analysis.

Protocol: Absolute Bioavailability Study Using a Stable Isotope Labeled Microdose

1. Synthesis and Purification of the Labeled Compound:

  • Synthesize the drug molecule with one or more stable isotopes (e.g., ¹³C, ¹⁵N) at a position that is not metabolically labile, unless the goal is to study a specific metabolic pathway.

  • Purify the labeled compound to a high degree (typically >98%) to ensure that the unlabeled species is not present in significant amounts.

  • Confirm the isotopic purity and enrichment using high-resolution mass spectrometry.[10]

2. Dosing Formulation and Administration:

  • Prepare the unlabeled drug in its intended oral formulation at the therapeutic dose.

  • Prepare the stable isotope-labeled drug in a sterile solution suitable for intravenous infusion at a microdose concentration (e.g., 100 µg).[6]

  • Administer the oral dose to fasting subjects.

  • Simultaneously or shortly after the oral dose, administer the IV microdose of the labeled drug.

3. Biological Sample Collection:

  • Collect serial blood samples at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose up to 48 or 72 hours).

  • Process the blood samples to obtain plasma or serum, and store them frozen at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

  • Thaw the plasma samples.

  • Aliquot a small volume (e.g., 100 µL) of each plasma sample.

  • Add an internal standard (often a different stable isotope-labeled version of the drug) to each sample to account for variability during sample processing and analysis.

  • Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation to remove precipitated proteins.

  • Alternatively, use solid-phase extraction (SPE) for cleaner samples and to concentrate the analytes.

  • Evaporate the supernatant and reconstitute the residue in a mobile phase-compatible solvent.

5. LC-MS/MS Analysis:

  • Inject the prepared samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11]

  • Use a suitable chromatography column (e.g., C18) to separate the analytes from endogenous matrix components.

  • Employ a mass spectrometer (typically a triple quadrupole) operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the unlabeled drug, the stable isotope-labeled drug, and the internal standard based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.

6. Data Analysis and Pharmacokinetic Parameter Calculation:

  • Construct calibration curves for both the unlabeled and labeled drug.

  • Quantify the plasma concentrations of the unlabeled (oral) and labeled (IV) drug at each time point.

  • Use pharmacokinetic software to perform a non-compartmental analysis of the concentration-time data for both the oral and IV routes.

  • Calculate the Area Under the Curve (AUC) for both the oral (AUC_oral) and IV (AUC_IV) administrations.

  • Determine the absolute bioavailability (F) using the following formula:

    • F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)

Mandatory Visualizations

Logical Relationship: The "Microtracer" Approach for Absolute Bioavailability

G Core Principle of the Isotopic Microtracer Method Oral Oral Therapeutic Dose (Unlabeled Drug) Subject Human Subject Oral->Subject IV IV Microdose (Stable Isotope Labeled Drug) IV->Subject Blood Serial Blood Sampling Subject->Blood Analysis LC-MS/MS Analysis Blood->Analysis PK_Oral Calculate Oral PK Profile (AUC_oral) Analysis->PK_Oral PK_IV Calculate IV PK Profile (AUC_iv) Analysis->PK_IV Bioavailability Absolute Bioavailability (F) F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) PK_Oral->Bioavailability PK_IV->Bioavailability

Caption: The "Microtracer" approach for determining absolute bioavailability.

Experimental Workflow: From Dosing to Data

G Experimental Workflow for a SIL-based PK Study start Start dosing Co-administration of Unlabeled (Oral) and Labeled (IV) Drug start->dosing sampling Serial Blood Sample Collection dosing->sampling processing Plasma Isolation and Storage sampling->processing extraction Sample Extraction (e.g., Protein Precipitation, SPE) processing->extraction analysis LC-MS/MS Analysis (Quantification of Labeled and Unlabeled Drug) extraction->analysis data Data Processing and Pharmacokinetic Analysis analysis->data end End data->end G Hypothetical Metabolic Pathway of 'Drug X' DrugX ¹³C-Labeled Drug X (Parent Compound) MetaboliteA ¹³C-Metabolite A (Hydroxylation) DrugX->MetaboliteA CYP3A4 ExcretionA Excretion DrugX->ExcretionA MetaboliteB ¹³C-Metabolite B (Glucuronidation) MetaboliteA->MetaboliteB UGT1A1 ExcretionB Excretion MetaboliteA->ExcretionB ExcretionC Excretion MetaboliteB->ExcretionC

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of Dehydro-Nifedipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the quantification of dehydro-nifedipine, the primary metabolite of nifedipine (B1678770), in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Nifedipine is a calcium channel antagonist widely used in the treatment of hypertension and angina pectoris. The monitoring of its metabolite, dehydro-nifedipine, is crucial for pharmacokinetic studies and in understanding the drug's metabolism, particularly in studies involving cytochrome P450 (CYP3A4) activity.[1]

Introduction

An accurate and robust bioanalytical method for the quantification of dehydro-nifedipine is essential for clinical and pharmacological research. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for determining the concentrations of drugs and their metabolites in biological matrices.[2] The methods outlined below describe various approaches to sample preparation, chromatographic separation, and mass spectrometric detection of dehydro-nifedipine.

Experimental Protocols

Several validated methods for the simultaneous determination of nifedipine and dehydro-nifedipine in human plasma have been reported. The following protocols are based on established methodologies and provide a comprehensive guide for researchers.

Method 1: Solid-Phase Extraction (SPE)

This method offers clean extracts and high recovery.

1. Sample Preparation (SPE)

  • Condition a phenyl-modified silica (B1680970) SPE cartridge with methanol (B129727) followed by water.

  • Load 1 mL of human plasma onto the conditioned cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes (nifedipine and dehydro-nifedipine) with methanol and water.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

3. Mass Spectrometry

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Liquid-Liquid Extraction (LLE)

A common and cost-effective method for sample clean-up.

1. Sample Preparation (LLE)

  • To 500 µL of plasma, add an internal standard (e.g., nitrendipine).[1]

  • Add 3 mL of extraction solvent (e.g., ether-n-hexane, 3:1, v/v).[1]

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Liquid Chromatography

  • Column: Hypersil BDS C18 column (50 mm x 2.1 mm, 3 µm).[1][4]

  • Mobile Phase: Acetonitrile (B52724) and 10 mM ammonium acetate.

  • Flow Rate: 0.35 mL/min.[5]

  • Run Time: Approximately 2.5 minutes.[1][4]

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI), positive mode.[1]

  • Detection: MRM.

Method 3: Protein Precipitation

A simple and rapid method for sample preparation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.[6]

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.[6]

  • Inject a 20 µL aliquot of the supernatant into the LC-MS/MS system.[6]

2. Liquid Chromatography

  • Column: C18 column (e.g., Waters Symmetry C18, 4.6 x 100 mm, 3.5 µm).[5]

  • Mobile Phase: A gradient of 2 mM ammonium formate (B1220265) and 0.1% formic acid in water (A) and 2 mM ammonium formate and 0.1% formic acid in acetonitrile (B).[5]

  • Flow Rate: 0.35 mL/min.[5]

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI), positive mode.[5]

  • Detection: MRM.

Quantitative Data Summary

The performance of LC-MS/MS methods for dehydro-nifedipine quantification is summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Method ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)
Streel et al.0.5 - 1000.5
Wang et al.[1]0.5 - 1000.5
Bio-protocol[5]0.005 - 5 (µg/mL)3.0

Table 2: Precision and Accuracy

Method ReferenceAnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy
Streel et al.[3]Dehydro-NifedipineNot Specified2.2 - 4.72.2 - 4.7Not Specified
Wang et al.[1]Dehydro-Nifedipine2, 10, 50< 15< 15Not Specified

Table 3: Recovery

Method ReferenceExtraction MethodAnalyteRecovery (%)
Streel et al.[3]Solid-Phase ExtractionDehydro-Nifedipine95 ± 4
Wang et al.[1]Liquid-Liquid ExtractionDehydro-Nifedipine71.6 - 80.4

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of dehydro-nifedipine.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is extraction Solid-Phase Extraction / Liquid-Liquid Extraction / Protein Precipitation is->extraction drydown Evaporate to Dryness extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for LC-MS/MS quantification of dehydro-nifedipine.

cluster_prep_steps Sample Preparation Options start Start: Plasma Sample Collection prep Sample Preparation start->prep analysis LC-MS/MS Analysis prep->analysis spe Solid-Phase Extraction prep->spe lle Liquid-Liquid Extraction prep->lle pp Protein Precipitation prep->pp quant Quantification analysis->quant end End: Pharmacokinetic Analysis quant->end

References

Application Notes and Protocols for the Bioanalysis of Dehydro Nifedipine Using Dehydro Nifedipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Nifedipine (B1678770) is the primary and pharmacologically inactive metabolite of Nifedipine, a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2] The quantification of Dehydro Nifedipine in biological matrices is crucial for pharmacokinetic and drug metabolism studies of Nifedipine. The use of a stable isotope-labeled internal standard, such as Dehydro Nifedipine-13C,d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This stable isotope-labeled standard co-elutes with the analyte, experiences similar matrix effects, and provides the highest accuracy and precision for quantification.

This document provides detailed application notes and protocols for the determination of Dehydro Nifedipine in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Bioanalytical Method Overview

The method described herein is for the sensitive and selective quantification of Dehydro Nifedipine in human plasma. The procedure involves a simple protein precipitation or liquid-liquid extraction step, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

Key Features of the Method:

  • High Sensitivity: Achieves a low limit of quantification (LLOQ) suitable for pharmacokinetic studies.[1]

  • High Selectivity: The use of MS/MS detection minimizes interference from endogenous matrix components.

  • Accuracy and Precision: The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[4]

  • Robustness: The method is suitable for routine analysis of a large number of samples.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a typical LC-MS/MS method for the analysis of Dehydro Nifedipine.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Chromatography
HPLC ColumnC18 (e.g., Hypersil BDS C18, 50 mm x 2.1 mm, 3 µm)[1]
Mobile Phase A2 mM Ammonium Formate (B1220265) and 0.1% Formic Acid in Water[4]
Mobile Phase B2 mM Ammonium Formate and 0.1% Formic Acid in Acetonitrile[4]
Flow Rate0.35 mL/min[4]
Injection Volume10 µL
Column Temperature40 °C[4]
Autosampler Temperature10 °C[4]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)[1][4]
Ion Source Temperature450 °C[4]
Ion Spray Voltage5.5 kV[4]
Dwell Time200 ms[4]

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dehydro NifedipineTo be determined empiricallyTo be determined empiricallyTo be determined empirically
This compound (Internal Standard)To be determined empiricallyTo be determined empiricallyTo be determined empirically

Note: The exact m/z values for the precursor and product ions for Dehydro Nifedipine and its stable isotope-labeled internal standard need to be optimized by direct infusion of the compounds into the mass spectrometer. The precursor ion will correspond to the [M+H]+ adduct. The mass of this compound will be higher than that of Dehydro Nifedipine due to the presence of one 13C and three deuterium (B1214612) atoms.

Table 3: Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 100.5 - 3.0 ng/mL[1][4]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5% to +5%
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)< 10%
RecoveryConsistent and reproducible70 - 90%[1]
Matrix EffectMonitored and within acceptable limitsMinimal with stable isotope label
StabilityStable under relevant storage and processing conditionsData to be generated during validation

Experimental Protocols

Materials and Reagents
  • Dehydro Nifedipine analytical standard

  • This compound (Internal Standard)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Ethyl acetate (B1210297) (for liquid-liquid extraction)

  • n-Hexane (for liquid-liquid extraction)

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of Dehydro Nifedipine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Dehydro Nifedipine stock solution in 50% methanol to create a series of working standard solutions for spiking into plasma to generate the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of this compound in 50% methanol at an appropriate concentration (e.g., 100 ng/mL).

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to create calibration standards at concentrations ranging from, for example, 0.5 to 100 ng/mL.[1]

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the analytical standard.

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • To 200 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution (this compound).

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., a mixture of ether and n-hexane, 3:1, v/v).[1]

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (200 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (Ether:Hexane) vortex1->add_solvent vortex2 Vortex (2 min) add_solvent->vortex2 centrifuge Centrifuge (10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow.

LC-MS/MS Analysis Protocol
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Set up the autosampler sequence with the prepared samples (blanks, calibration standards, QCs, and unknowns).

  • Inject the samples onto the LC-MS/MS system.

  • Acquire data using the MRM mode with the optimized transitions for Dehydro Nifedipine and this compound.

Data Analysis and Quantification

  • Integrate the chromatographic peaks for both Dehydro Nifedipine and the internal standard, this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x or 1/x²) linear regression.

  • Determine the concentration of Dehydro Nifedipine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Nifedipine Metabolism Pathway

Nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its inactive pyridine (B92270) analog, Dehydro Nifedipine.[1] This metabolic pathway is a key determinant of Nifedipine's oral bioavailability and is susceptible to drug-drug interactions involving CYP3A4 inhibitors or inducers.

G Nifedipine Nifedipine Dehydro_Nifedipine Dehydro Nifedipine (Inactive Metabolite) Nifedipine->Dehydro_Nifedipine Oxidation CYP3A4 CYP3A4 Enzyme CYP3A4->Nifedipine

Caption: Nifedipine Metabolism via CYP3A4.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of Dehydro Nifedipine in human plasma. This methodology is well-suited for regulated bioanalysis in support of pharmacokinetic studies and clinical trials involving Nifedipine. As with any bioanalytical method, it is essential to perform a full validation according to the relevant regulatory guidelines (e.g., FDA, EMA) before its application to the analysis of study samples.

References

Application Note: Utilization of Dehydro Nifedipine-13C,d3 in In Vitro Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina. It is extensively metabolized in the liver, primarily through oxidation to its pyridine (B92270) analog, Dehydro Nifedipine. This reaction is almost exclusively catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Consequently, nifedipine is frequently employed as a probe substrate in in vitro studies to assess the activity of CYP3A4 and to investigate potential drug-drug interactions (DDIs) involving this key enzyme.[2][4]

Accurate quantification of the Dehydro Nifedipine metabolite is critical for the interpretation of these studies. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[5] Dehydro Nifedipine-13C,d3 is an ideal internal standard for this purpose. Its chemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

This document provides detailed protocols for the application of this compound in a typical in vitro metabolism study using human liver microsomes (HLMs) to characterize CYP3A4 inhibition.

Metabolic Pathway of Nifedipine

The primary metabolic pathway of Nifedipine involves the oxidation of its dihydropyridine ring to a pyridine ring, a reaction catalyzed by CYP3A4, resulting in the formation of Dehydro Nifedipine.

Nifedipine Nifedipine Metabolite Dehydro Nifedipine Nifedipine->Metabolite Oxidation Enzyme CYP3A4 (Human Liver Microsomes) Enzyme->Nifedipine

Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine by CYP3A4.

Experimental Application and Workflow

The primary application of this compound is as an internal standard (IS) for the precise quantification of Dehydro Nifedipine formed in in vitro incubations. The general workflow involves incubating the substrate (Nifedipine) with a metabolically active system (e.g., human liver microsomes), stopping the reaction, adding the IS, processing the sample, and analyzing it via LC-MS/MS.

cluster_prep Step 1: Incubation cluster_process Step 2: Sample Processing cluster_analysis Step 3: Analysis a Prepare Incubation Mix (Buffer, NADPH, Microsomes) b Add Nifedipine (Substrate) & Test Inhibitor a->b c Incubate at 37°C b->c d Terminate Reaction (e.g., cold Acetonitrile) c->d Reaction Stop e Add Internal Standard (this compound) d->e f Vortex & Centrifuge e->f g Collect Supernatant f->g Extraction h Inject into LC-MS/MS g->h i Quantify Dehydro Nifedipine h->i

Caption: General workflow for an in vitro CYP3A4 inhibition assay.

Protocol 1: In Vitro CYP3A4 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound on Nifedipine oxidation using human liver microsomes.

1.1. Materials and Reagents:

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

  • Nifedipine

  • This compound (Internal Standard)

  • Test Compound (potential inhibitor)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: 1.3 mM NADP+, 3.3 mM G6P; Solution B: 0.4 U/mL G6PDH)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Control Inhibitor: Ketoconazole (a known potent CYP3A4 inhibitor)

1.2. Preparation of Solutions:

  • Nifedipine Stock (10 mM): Prepare in DMSO. Further dilute in buffer to create working solutions.

  • Test Compound/Ketoconazole Stocks (10 mM): Prepare in DMSO. Create a serial dilution series (e.g., 8 concentrations) in buffer.

  • HLM Working Solution: Dilute HLM stock in 0.1 M potassium phosphate buffer to achieve a final incubation concentration of 0.2-0.5 mg/mL. Keep on ice.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare this compound in ACN containing 0.1% formic acid.

1.3. Incubation Procedure (96-well plate format):

  • Add 5 µL of Test Compound dilutions or control (buffer with 0.5% DMSO) to appropriate wells.

  • Add 165 µL of HLM working solution to all wells.

  • Pre-incubation: Pre-incubate the plate for 5 minutes at 37°C.

  • Initiate Reaction: Add 10 µL of Nifedipine working solution (final concentration should be near its Km for CYP3A4, typically 5-10 µM).

  • Add 20 µL of NADPH regenerating system to initiate the metabolic reaction. The final incubation volume is 200 µL.

  • Incubate: Incubate for 10-15 minutes at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

  • Terminate Reaction: Stop the reaction by adding 200 µL of the cold ACN containing the internal standard (IS Working Solution).

  • Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification

2.1. Instrumentation and Conditions:

  • LC System: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

2.2. Example LC-MS/MS Parameters:

ParameterCondition
LC Column C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 2.5 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

2.3. Example Mass Spectrometry Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dehydro Nifedipine345.1313.125
This compound (IS) 349.1 317.1 25

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Principle of Stable Isotope-Labeled Internal Standard

The SIL-IS is added after the reaction is stopped but before sample processing. Because it is chemically identical to the analyte, it experiences the same loss during sample transfer and the same degree of ion suppression or enhancement in the mass spectrometer source. By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to highly accurate and precise quantification.

cluster_0 Sample Processing & Analysis cluster_2 Correction Mechanism A Analyte (Dehydro Nifedipine) Internal Standard (SIL-IS) B Extraction / Transfer A->B C LC Separation B->C Err1 Incomplete Recovery B->Err1 D MS Ionization C->D E MS Detection D->E Err2 Ion Suppression/ Enhancement D->Err2 Result Accurate Quantification (Analyte Area / IS Area) E->Result

Caption: Logic of analytical error correction using a SIL internal standard.

Data Presentation and Interpretation

4.1. Calibration Curve: A calibration curve should be prepared using known concentrations of Dehydro Nifedipine spiked into the same matrix as the samples (i.e., terminated incubation mix) with a constant concentration of the IS.

Dehydro Nifedipine (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.01,550151,0000.010
5.07,800153,5000.051
2030,900149,8000.206
100154,200152,1001.014
500765,000150,5005.083
10001,520,000151,20010.053

4.2. Example IC50 Data: The rate of metabolite formation is calculated from the calibration curve. The percent inhibition at each concentration of the test compound is determined relative to the vehicle control (0% inhibition). The IC50 value is then calculated by fitting the data to a four-parameter logistic curve.

Inhibitor Conc. (µM)Dehydro Nifedipine Formed (pmol/min/mg)% Inhibition
0 (Vehicle Control)125.40%
0.01118.25.7%
0.195.324.0%
0.560.152.1%
1.035.771.5%
5.010.891.4%
25.04.196.7%
Calculated IC50 0.46 µM

This compound is an essential tool for high-quality in vitro drug metabolism studies involving Nifedipine as a CYP3A4 probe substrate. Its use as an internal standard in LC-MS/MS analysis ensures the generation of accurate, precise, and reliable quantitative data, which is fundamental for making informed decisions in drug discovery and development regarding a new chemical entity's potential for CYP3A4-mediated drug-drug interactions.

References

Application Note: High-Throughput Analysis of Nifedipine and its Metabolite for Pharmacokinetic Studies Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely prescribed for the management of angina and hypertension.[1] Its therapeutic efficacy is closely linked to its pharmacokinetic profile, which can be influenced by various factors including drug interactions and patient metabolism. The primary metabolic pathway of Nifedipine involves its oxidation by cytochrome P450 3A4 (CYP3A4) to Dehydro Nifedipine, an inactive metabolite.[2] Accurate and simultaneous quantification of both Nifedipine and Dehydro Nifedipine in biological matrices is crucial for comprehensive pharmacokinetic assessments and in studies investigating CYP3A4 activity.[2]

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] They offer superior accuracy and precision by compensating for variability in sample preparation and matrix effects.[6][7] This application note describes a robust and sensitive LC-MS/MS method for the simultaneous determination of Nifedipine and Dehydro Nifedipine in human plasma, employing Dehydro Nifedipine-13C,d3 as the internal standard. The use of a stable isotope-labeled version of the metabolite as the internal standard ensures accurate quantification of both the parent drug and its metabolite, a critical aspect for pharmacokinetic and drug metabolism studies.

Experimental Protocols

Materials and Reagents
  • Analytes: Nifedipine, Dehydro Nifedipine

  • Internal Standard: this compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent)

  • Plasma: Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) Cartridges: C18, 100 mg, 1 mL

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent

  • MS System: Sciex Triple Quad™ 5500 or equivalent equipped with a Turbo V™ ion source

  • Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm

Sample Preparation: Solid Phase Extraction (SPE)
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 10 µL of working internal standard solution (this compound at 500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analytes with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
ColumnPhenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Run Time5 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas30 psi
Collision Gas9 psi
IonSpray Voltage5500 V
Temperature500°C
Ion Source Gas 150 psi
Ion Source Gas 250 psi

Table 3: MRM Transitions

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (DP)Collision Energy (CE)
Nifedipine347.1315.18025
Dehydro Nifedipine345.1284.17530
This compound349.1288.17530

Method Validation Data

The following tables present representative data for the validation of this analytical method.

Table 4: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)
Nifedipine0.5 - 200> 0.998
Dehydro Nifedipine0.5 - 200> 0.997

Table 5: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
NifedipineLLOQ0.56.8104.28.1102.5
LQC1.55.298.76.5101.3
MQC504.1101.55.399.8
HQC1503.599.24.8100.7
Dehydro NifedipineLLOQ0.57.2102.88.9104.1
LQC1.55.8100.37.198.9
MQC504.599.65.9101.0
HQC1503.9101.15.2100.4

Table 6: Matrix Effect and Recovery

AnalyteQC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
NifedipineLQC1.598.291.5
HQC150101.393.1
Dehydro NifedipineLQC1.597.588.9
HQC150102.190.7
This compound-5099.892.3

Visualizations

cluster_metabolism Nifedipine Metabolism Nifedipine Nifedipine CYP3A4 CYP3A4 Nifedipine->CYP3A4 Dehydro_Nifedipine Dehydro Nifedipine CYP3A4->Dehydro_Nifedipine Oxidation

Caption: Metabolic pathway of Nifedipine to Dehydro Nifedipine.

cluster_workflow Analytical Workflow plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (this compound) plasma_sample->add_is pretreatment 3. Acidification add_is->pretreatment spe 4. Solid Phase Extraction (C18) pretreatment->spe evaporation 5. Evaporation spe->evaporation reconstitution 6. Reconstitution evaporation->reconstitution lc_ms_analysis 7. LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: Experimental workflow for plasma sample preparation.

Conclusion

This application note details a selective, sensitive, and high-throughput LC-MS/MS method for the simultaneous quantification of Nifedipine and its primary metabolite, Dehydro Nifedipine, in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies involving Nifedipine. The simple and efficient SPE sample preparation protocol allows for the processing of a large number of samples, which is essential in clinical research settings.

References

Application Notes and Protocols for CYP3A4 Activity Assay Using Dehydro Nifedipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the oxidative biotransformation of a vast array of xenobiotics, including over 50% of currently marketed drugs. Consequently, the assessment of CYP3A4 activity and its potential inhibition by new chemical entities is a cornerstone of preclinical drug development. Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects due to altered drug exposure. This application note provides a detailed protocol for a robust and sensitive in vitro assay to determine the activity and inhibition potential of compounds against CYP3A4, utilizing the probe substrate nifedipine (B1678770) and its stable isotope-labeled metabolite, Dehydro Nifedipine-13C,d3, for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Nifedipine, a calcium channel blocker, is primarily and specifically metabolized to its oxidized pyridine (B92270) analog, dehydro-nifedipine, by CYP3A4. This makes the formation of dehydro-nifedipine a reliable marker for CYP3A4 activity. The use of a stable isotope-labeled internal standard (SIL-IS), this compound, is the gold standard for quantitative bioanalysis, as it corrects for variations in sample preparation and mass spectrometric response, thereby ensuring high accuracy and precision.

This document provides comprehensive protocols for both determining the kinetic parameters of CYP3A4-mediated nifedipine oxidation and for assessing the inhibitory potential of test compounds through IC50 determination.

Metabolic Pathway

The enzymatic reaction central to this assay is the oxidation of nifedipine to dehydro-nifedipine, a reaction predominantly catalyzed by CYP3A4 in the presence of NADPH and molecular oxygen.

Nifedipine Nifedipine CYP3A4 CYP3A4 (Human Liver Microsomes) Nifedipine->CYP3A4 Dehydro_Nifedipine Dehydro-nifedipine CYP3A4->Dehydro_Nifedipine Oxidation Cofactors NADPH, O₂ Cofactors->CYP3A4

Figure 1: Metabolic pathway of nifedipine to dehydro-nifedipine by CYP3A4.

Experimental Protocols

Materials and Reagents
  • Test System: Pooled Human Liver Microsomes (HLMs) or recombinant human CYP3A4 (rCYP3A4) supersomes.

  • Probe Substrate: Nifedipine (≥98% purity).

  • Metabolite Standard: Dehydro-nifedipine (≥98% purity).

  • Internal Standard: this compound.

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

  • Positive Control Inhibitor: Ketoconazole (a potent CYP3A4 inhibitor).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Dimethyl sulfoxide (B87167) (DMSO).

  • Reagents: Formic acid.

  • Labware: 96-well plates, centrifuge tubes, autosampler vials.

Protocol 1: Determination of CYP3A4 Kinetic Parameters (Km and Vmax)

This protocol aims to determine the Michaelis-Menten kinetic parameters for nifedipine oxidation by HLMs.

  • Preparation of Reagents:

    • Prepare a stock solution of nifedipine in DMSO (e.g., 10 mM). Serially dilute this stock in potassium phosphate buffer to achieve a range of final concentrations (e.g., 0.5 µM to 200 µM) in the incubation mixture. The final DMSO concentration should be ≤ 0.5%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw pooled HLMs on ice. Dilute the HLMs in cold potassium phosphate buffer to the desired final concentration (e.g., 0.2-0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer (100 mM, pH 7.4).

      • Nifedipine solution at various concentrations.

      • Diluted HLMs.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate at 37°C for a predetermined linear time (e.g., 10 minutes). The linearity of the reaction with respect to time and protein concentration should be established in preliminary experiments.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing the internal standard, this compound (e.g., at 50 nM).

    • Vortex the plate and centrifuge at 4000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the formation of dehydro-nifedipine using a calibration curve prepared with authentic dehydro-nifedipine standard.

    • Plot the velocity of the reaction (pmol/min/mg protein) against the nifedipine concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Protocol 2: CYP3A4 Inhibition Assay (IC50 Determination)

This protocol is designed to assess the inhibitory potential of a test compound on CYP3A4 activity.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and a positive control (ketoconazole) in DMSO. Serially dilute to obtain a range of final concentrations in the incubation.

    • Prepare nifedipine solution at a concentration close to its Km value (determined in Protocol 1).

    • Prepare HLMs and NADPH regenerating system as described in Protocol 1.

  • Incubation (Direct Inhibition):

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer.

      • HLMs.

      • Test compound or positive control at various concentrations (or vehicle control - DMSO).

    • Pre-incubate at 37°C for 5 minutes.

    • Add the nifedipine solution.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for the established linear time (e.g., 10 minutes).

  • Incubation (Time-Dependent Inhibition - IC50 Shift Assay):

    • To assess time-dependent inhibition, a pre-incubation step is included.

    • In a 96-well plate, add HLMs, test compound/positive control, and NADPH regenerating system.

    • Pre-incubate this mixture at 37°C for a defined period (e.g., 30 minutes) to allow for potential metabolism-dependent inactivation.[1][2]

    • Following the pre-incubation, add the nifedipine solution to initiate the final incubation.

    • Incubate at 37°C for the established linear time.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction and prepare samples for LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis:

    • Quantify the formation of dehydro-nifedipine.

    • Calculate the percentage of CYP3A4 activity remaining at each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis (four-parameter logistic model).

    • A significant decrease in the IC50 value in the time-dependent inhibition assay compared to the direct inhibition assay (IC50 shift) suggests potential time-dependent inhibition.[2]

Experimental Workflow

cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_analysis 3. Sample Processing & Analysis cluster_data 4. Data Interpretation P1 Prepare Nifedipine, Inhibitor, and Internal Standard Stocks I1 Combine Microsomes, Buffer, and Nifedipine (± Inhibitor) P1->I1 P2 Prepare Human Liver Microsomes and NADPH Regenerating System P2->I1 I2 Pre-incubate at 37°C I1->I2 I3 Initiate Reaction with NADPH I2->I3 I4 Incubate at 37°C I3->I4 A1 Terminate Reaction with Acetonitrile + Internal Standard I4->A1 A2 Centrifuge to Precipitate Proteins A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 D1 Quantify Dehydro-nifedipine A3->D1 D2 Calculate Kinetic Parameters (Km, Vmax) or Inhibition (IC50) D1->D2

Figure 2: General experimental workflow for the CYP3A4 activity assay.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Michaelis-Menten Kinetic Parameters for Nifedipine Oxidation

Enzyme SourceNifedipine Concentration Range (µM)Km (µM)Vmax (pmol/min/mg protein)
Pooled Human Liver Microsomes0.5 - 200ValueValue
Recombinant CYP3A40.5 - 200ValueValue

Note: Literature values for Km can range from approximately 5 to 50 µM in human liver microsomes.

Table 2: IC50 Values for CYP3A4 Inhibition

CompoundDirect Inhibition IC50 (µM)Time-Dependent Inhibition IC50 (µM)IC50 Shift Ratio (Direct/TDI)
Test CompoundValueValueValue
Ketoconazole (Positive Control)ValueValueValue

Note: A significant IC50 shift (typically >1.5-2 fold) is indicative of time-dependent inhibition.

Table 3: LC-MS/MS Parameters for Analyte Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dehydro-nifedipine345.1254.1Value
This compound (IS)349.1258.1Value
Nifedipine347.1315.1Value

Note: The exact mass transitions and collision energies should be optimized for the specific mass spectrometer used. The values for the internal standard are predicted based on the structure of dehydro-nifedipine and the isotopic labeling.

Conclusion

The described CYP3A4 activity assay using nifedipine as a probe substrate and this compound as an internal standard provides a highly specific, sensitive, and accurate method for assessing the potential for CYP3A4-mediated drug-drug interactions. The detailed protocols for determining both kinetic parameters and inhibitory potential, combined with robust LC-MS/MS quantification, make this assay an invaluable tool in drug discovery and development. Careful execution of these protocols will yield reliable data to inform critical decisions regarding the safety and metabolic profile of new drug candidates.

References

Application Notes and Protocols: The Role of Dehydro Nifedipine-¹³C,d₃ in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Nifedipine (B1678770), the primary metabolite of the widely prescribed calcium channel blocker Nifedipine, plays a pivotal role in the assessment of drug-drug interactions (DDIs). The metabolism of Nifedipine to Dehydro Nifedipine is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, making it a sensitive and specific probe for CYP3A4 activity.[1][2] Consequently, monitoring the formation of Dehydro Nifedipine is a key methodology in in-vitro and in-vivo studies designed to investigate the potential of new chemical entities (NCEs) to inhibit or induce this critical drug-metabolizing enzyme.

To ensure the accuracy and precision of quantitative bioanalytical methods, particularly in complex biological matrices, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Dehydro Nifedipine-¹³C,d₃, a labeled analogue of the metabolite, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. The mass difference allows for its distinct detection by the mass spectrometer, enabling reliable correction for matrix effects and variability in sample processing, thereby yielding highly accurate and precise quantification of Dehydro Nifedipine.

These application notes provide detailed protocols for the use of Dehydro Nifedipine-¹³C,d₃ in in-vitro CYP3A4 inhibition studies and as a tool in clinical pharmacokinetic DDI studies.

Application Note 1: In-Vitro CYP3A4 Inhibition Assay

Objective

To determine the potential of a test compound to inhibit the CYP3A4-mediated metabolism of Nifedipine to Dehydro Nifedipine in human liver microsomes (HLMs). The formation of Dehydro Nifedipine is quantified using a validated LC-MS/MS method with Dehydro Nifedipine-¹³C,d₃ as the internal standard.

Experimental Protocol

1. Materials and Reagents:

  • Nifedipine

  • Dehydro Nifedipine (for calibration curve)

  • Dehydro Nifedipine-¹³C,d₃ (Internal Standard)

  • Test Compound (potential inhibitor)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Purified water (18 MΩ·cm)

2. Preparation of Solutions:

  • Nifedipine Stock Solution: Prepare a 10 mM stock solution of Nifedipine in a suitable organic solvent (e.g., DMSO or Methanol).

  • Dehydro Nifedipine Stock Solution: Prepare a 1 mg/mL stock solution of Dehydro Nifedipine in Methanol.

  • Dehydro Nifedipine-¹³C,d₃ (IS) Stock Solution: Prepare a 1 mg/mL stock solution in Methanol. From this, prepare a working solution of 100 ng/mL in 50:50 ACN:Water.

  • Test Compound Stock Solution: Prepare a stock solution of the test compound at a concentration of 10 mM in a suitable solvent.

  • HLM Suspension: Dilute the HLM stock to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of Dehydro Nifedipine into the appropriate matrix (e.g., buffer for in-vitro assays or plasma for clinical studies).

3. Incubation Procedure:

  • Pre-warm a water bath to 37°C.

  • In a 96-well plate, add the following to each well:

    • 50 µL of 0.1 M Potassium Phosphate Buffer (pH 7.4)

    • 10 µL of HLM suspension (final concentration 0.2 mg/mL)

    • 5 µL of the test compound at various concentrations (typically a serial dilution, e.g., 0.01 to 100 µM). For the control, add 5 µL of the vehicle solvent.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 25 µL of a pre-warmed NADPH regenerating system.

  • Add 10 µL of Nifedipine substrate solution (final concentration, e.g., 5 µM, which is close to the Km).

  • Incubate for a predetermined time (e.g., 10 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding 100 µL of ice-cold ACN containing the internal standard, Dehydro Nifedipine-¹³C,d₃ (e.g., at a final concentration of 50 ng/mL).

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A suitable UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate Dehydro Nifedipine from Nifedipine and other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI.

    • MRM Transitions: Monitor the specific precursor to product ion transitions for Dehydro Nifedipine and Dehydro Nifedipine-¹³C,d₃.

5. Data Analysis:

  • Calculate the peak area ratio of Dehydro Nifedipine to Dehydro Nifedipine-¹³C,d₃.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Dehydro Nifedipine in the samples from the calibration curve.

  • Calculate the percent inhibition of Dehydro Nifedipine formation at each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application Note 2: Clinical Pharmacokinetic Drug-Drug Interaction Study

Objective

To evaluate the effect of a co-administered drug on the pharmacokinetics of Nifedipine and the formation of its metabolite, Dehydro Nifedipine, in human subjects. Plasma concentrations of both Nifedipine and Dehydro Nifedipine are quantified using a validated LC-MS/MS method with Dehydro Nifedipine-¹³C,d₃ as the internal standard for the metabolite.

Experimental Protocol

1. Study Design:

  • A randomized, crossover, or parallel-group study design is typically employed.

  • Healthy volunteers or a specific patient population are recruited.

  • Subjects receive Nifedipine alone in one period and Nifedipine with the interacting drug in another period.

  • Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various times post-dose up to 24 or 48 hours).

2. Sample Collection and Processing:

  • Collect blood samples in tubes containing an appropriate anticoagulant (e.g., K₂EDTA).

  • Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

3. Sample Preparation (Protein Precipitation):

  • Thaw the plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold ACN containing the internal standard, Dehydro Nifedipine-¹³C,d₃ (and a suitable internal standard for Nifedipine, such as Nifedipine-d₆).[3]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • The LC-MS/MS conditions would be similar to those described in Application Note 1, with optimization for the plasma matrix. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.

5. Pharmacokinetic and Statistical Analysis:

  • Calculate the plasma concentration-time profiles for Nifedipine and Dehydro Nifedipine for each subject in each treatment period.

  • Determine the key pharmacokinetic parameters for Nifedipine, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

  • Calculate the metabolite-to-parent drug ratio (AUC of Dehydro Nifedipine / AUC of Nifedipine) as an index of CYP3A4 activity.

  • Perform statistical analysis (e.g., ANOVA) to compare the pharmacokinetic parameters of Nifedipine and the metabolite ratio between the treatment periods (Nifedipine alone vs. Nifedipine with the co-administered drug).

Data Presentation

Table 1: Typical LC-MS/MS Parameters for the Analysis of Dehydro Nifedipine
ParameterSetting
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Analyte Precursor Ion (m/z)
Dehydro Nifedipine345.1
Dehydro Nifedipine-¹³C,d₃349.1

Note: The exact m/z values may vary slightly depending on the instrument and specific labeled positions.

Table 2: In-Vitro CYP3A4 Inhibition of Nifedipine Metabolism (IC₅₀ Values)
InhibitorIC₅₀ (µM)Reference
Ketoconazole0.04 - 0.1[4]
Itraconazole0.2 - 0.6[4]
Ritonavir~0.1[4]
Verapamil5 - 10[5]
Diltiazem15 - 25[5]
Nifedipine7.8[6]
Atorvastatin47.0[7]
Fluvastatin5.2[7]
Simvastatin3.3[7]

Note: IC₅₀ values can vary depending on the experimental conditions (e.g., substrate concentration, HLM batch).

Mandatory Visualizations

nifedipine_metabolism Nifedipine Nifedipine Dehydro_Nifedipine Dehydro Nifedipine (Primary Metabolite) Nifedipine->Dehydro_Nifedipine Oxidation CYP3A4 CYP3A4 CYP3A4->Dehydro_Nifedipine

Caption: Metabolic pathway of Nifedipine to Dehydro Nifedipine catalyzed by CYP3A4.

ddi_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solutions Prepare Reagents: Nifedipine, Test Compound, HLMs, NADPH pre_incubation Pre-incubate HLMs and Test Compound prep_solutions->pre_incubation reaction Initiate reaction with Nifedipine and NADPH pre_incubation->reaction terminate Terminate reaction and add Dehydro Nifedipine-¹³C,d₃ (IS) reaction->terminate sample_prep Sample Preparation (Protein Precipitation) terminate->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis (Calculate IC₅₀) lcms_analysis->data_analysis

Caption: Experimental workflow for an in-vitro CYP3A4 inhibition assay.

References

Application Notes and Protocols for the Quantification of Nifedipine and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of nifedipine (B1678770) and its primary metabolites in human plasma. The protocols outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity for bioanalytical applications.

Introduction

Nifedipine is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina pectoris. Monitoring its concentration and that of its metabolites in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Nifedipine is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to several inactive metabolites.[1] The principal metabolite is dehydronifedipine (DNIF), which is further metabolized before excretion.[2][3] Other significant metabolites include dehydronifedipinic acid and dehydronifedipinolactone.[4][5]

This document details protocols for sample preparation, chromatographic separation, and mass spectrometric detection of nifedipine and its key metabolite, dehydronifedipine.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like plasma.

Protocol:

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[2][6]

  • Sample Loading: To 500 µL of human plasma, add an internal standard (e.g., nitrendipine (B1678957) or a stable isotope-labeled nifedipine).[7][8] Vortex the mixture and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.[2]

  • Elution: Elute the analytes (nifedipine and its metabolites) with 1 mL of methanol or a suitable organic solvent mixture.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.[9]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another effective method for isolating nifedipine and its metabolites from plasma.

Protocol:

  • Sample Pre-treatment: To 500 µL of human plasma, add the internal standard.[10]

  • Extraction: Add 2 mL of an organic solvent (e.g., a mixture of n-hexane and diethyl ether (1:3, v/v) or ethyl acetate).[7][11]

  • Vortex and Centrifuge: Vortex the mixture for approximately 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[9]

  • Separation and Evaporation: Transfer the upper organic layer to a clean tube and evaporate it to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of nifedipine and dehydronifedipine.

Table 1: Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)[11]
Mobile Phase Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) solution (60:40, v/v)[11]
Flow Rate 0.20 - 0.50 mL/min[7][12]
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL

Table 2: Mass Spectrometry Conditions

ParameterNifedipineDehydronifedipine
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[7][11]Electrospray Ionization (ESI), Positive[13]
Precursor Ion (m/z) 347.2[8] or 354.1 (Negative Mode)[11]345.1
Product Ion (m/z) 315.2[8] or 222.2 (Negative Mode)[11]299.1
Internal Standard (IS) Nitrendipine or Nifedipine-d6[7][8]Nitrendipine[13]
IS Precursor Ion (m/z) 361.1 (Nitrendipine)361.1 (Nitrendipine)
IS Product Ion (m/z) 315.1 (Nitrendipine)315.1 (Nitrendipine)

Quantitative Data Summary

The following table presents a summary of quantitative data for nifedipine and dehydronifedipine from various studies.

Table 3: Quantitative Data for Nifedipine and Dehydronifedipine in Human Plasma

AnalyteMethodLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)Reference
Nifedipine UPLC-MS/MS0.1040.104 - 52.0< 15< 15-[7]
Nifedipine HPLC-MS/MS0.170.17 - 102< 15< 15-[11]
Nifedipine UPLC-MS/MS0.0500.050 - 150--95.6[8]
Nifedipine LC-MS/MS1.011 - 130--104.1 - 108.7[9][14]
Nifedipine LC-MS/MS0.50.5 - 100< 15< 1581.3 - 89.1[13]
Dehydronifedipine LC-MS/MS0.50.5 - 100< 15< 1571.6 - 80.4[13]
Nifedipine LC-MS/MS0.50.5 - 1002.93.095[2]
Dehydronifedipine LC-MS/MS0.50.5 - 1002.24.795[2]

Visualizations

Nifedipine Metabolism Signaling Pathway

Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine (Primary Metabolite) Nifedipine->Dehydronifedipine CYP3A4 Further_Metabolites Further Metabolites (e.g., Carboxylic Acid Derivatives) Dehydronifedipine->Further_Metabolites Excretion Excretion Further_Metabolites->Excretion cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Human Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing cluster_params Key Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

References

Application Notes and Protocols for Dehydro Nifedipine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Dehydro nifedipine (B1678770) is the primary and active metabolite of nifedipine, a widely used calcium channel blocker for treating hypertension and angina.[1] The formation of dehydro nifedipine from nifedipine is mainly metabolized by the cytochrome P450 isomers CYP3A4 and CYP3A5.[1] Accurate quantification of dehydro nifedipine in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document provides detailed application notes and protocols for the most common sample preparation techniques used in dehydro nifedipine analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors.[2][3][4][5]

II. Sample Preparation Techniques: A Comparative Overview

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the analytical method. The choice of technique depends on factors such as the nature of the biological matrix, the required limit of quantification, and available laboratory equipment.

Data Presentation: Quantitative Comparison of Sample Preparation Techniques

The following table summarizes the performance of different sample preparation techniques for dehydro nifedipine analysis based on published literature.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation
Analyte(s) Nifedipine & Dehydro NifedipineNifedipine & Dehydro NifedipineGeneral applicability
Biological Matrix Human Plasma[2]Human Plasma[3]Plasma, Serum[6][7]
Recovery 95 ± 4% for Dehydro Nifedipine[2]71.6 - 80.4% for Dehydro Nifedipine[3][8]Variable, can be lower than SPE/LLE
Linearity Range 0.5 - 100 ng/mL[2]0.5 - 100 ng/mL[3]Dependent on subsequent analysis
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]0.5 ng/mL[3][8]Generally higher than SPE/LLE
Throughput Can be automated for high throughput[2]Moderate, can be labor-intensiveHigh, suitable for rapid screening[6]
Selectivity HighHighLow, may result in matrix effects

III. Experimental Protocols

A. Solid-Phase Extraction (SPE) Protocol

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of nifedipine and dehydro nifedipine in human plasma.[2]

1. Materials and Reagents:

  • SPE Cartridges: Phenyl modified silica[2]

  • Methanol (B129727) (HPLC grade)[2]

  • Water (HPLC grade)[2]

  • Human Plasma Samples

  • Internal Standard (IS) Solution (e.g., Nitrendipine)[3]

2. Equipment:

  • SPE Manifold or Automated SPE System (e.g., ASPEC system)[2]

  • Vortex Mixer

  • Centrifuge

  • Evaporator (e.g., Nitrogen evaporator)

  • LC-MS/MS System[2]

3. Protocol Steps:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma, add the internal standard solution.

    • Vortex for 30 seconds.

  • SPE Procedure:

    • Conditioning: Condition the phenyl-modified silica (B1680970) SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2]

    • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.[2]

    • Elution: Elute the analytes (nifedipine and dehydro nifedipine) with 1 mL of methanol.[2]

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase used for LC-MS/MS analysis.

    • Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

B. Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a rapid and sensitive LC-MS/MS method for the simultaneous determination of nifedipine and dehydro nifedipine in human plasma.[3]

1. Materials and Reagents:

  • Extraction Solvent: Ether-n-hexane (3:1, v/v)[3]

  • Human Plasma Samples

  • Internal Standard (IS) Solution (e.g., Nitrendipine)[3]

2. Equipment:

  • Vortex Mixer

  • Centrifuge

  • Evaporator (e.g., Nitrogen evaporator)

  • LC-MS/MS System[3]

3. Protocol Steps:

  • Sample Pre-treatment:

    • To a 200 µL plasma sample, add the internal standard solution.

    • Vortex for 30 seconds.

  • Extraction Procedure:

    • Add 1 mL of the ether-n-hexane (3:1, v/v) extraction solvent to the plasma sample.[3]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Sample Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

    • Vortex to dissolve the residue.

    • Transfer the sample to an autosampler vial for LC-MS/MS analysis.[3]

C. Protein Precipitation Protocol

This is a general protocol for protein precipitation, which is a simpler but less clean sample preparation method compared to SPE and LLE.[6][7]

1. Materials and Reagents:

  • Precipitating Agent: Acetonitrile (B52724) (ACN) or Trichloroacetic Acid (TCA)[7]

  • Human Plasma or Serum Samples

  • Internal Standard (IS) Solution

2. Equipment:

  • Vortex Mixer

  • Centrifuge

  • LC-MS/MS System

3. Protocol Steps:

  • Precipitation:

    • To a 100 µL plasma or serum sample, add the internal standard.

    • Add 300 µL of cold acetonitrile (or other precipitating agent) to the sample. The ratio of sample to precipitating agent may need optimization.[6]

    • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Separation:

    • Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is needed.

IV. Visualization of Experimental Workflows

A. Solid-Phase Extraction (SPE) Workflow

SPE_Workflow start Start: Plasma Sample pretreatment Pre-treatment: Add Internal Standard Vortex start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning: Methanol -> Water conditioning->loading washing Washing: Remove Interferences loading->washing elution Elution: Collect Analytes washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for Dehydro Nifedipine analysis using Solid-Phase Extraction.

B. Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow start Start: Plasma Sample pretreatment Pre-treatment: Add Internal Standard start->pretreatment extraction Add Extraction Solvent (Ether-n-hexane) Vortex pretreatment->extraction centrifugation Centrifugation: Phase Separation extraction->centrifugation transfer Transfer Organic Layer centrifugation->transfer evaporation Evaporation to Dryness transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for Dehydro Nifedipine analysis using Liquid-Liquid Extraction.

C. Protein Precipitation Workflow

PP_Workflow start Start: Plasma/Serum Sample pretreatment Add Internal Standard start->pretreatment precipitation Add Precipitating Agent (e.g., Acetonitrile) Vortex pretreatment->precipitation centrifugation Centrifugation: Pellet Proteins precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection analysis Direct Injection or Evaporation/Reconstitution for LC-MS/MS Analysis supernatant_collection->analysis

References

Application Notes: Quantification of Nifedipine Metabolism in Cell-Based Assays Using Dehydro Nifedipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina.[1][2][3][4] It is extensively metabolized in the liver, primarily by the cytochrome P450 isomer CYP3A4, and to a lesser extent by CYP3A5, into its main, inactive metabolite, Dehydro Nifedipine.[1][5][6][7][8] Understanding the rate and extent of this metabolic conversion is critical in drug development for assessing drug efficacy, potential drug-drug interactions, and patient-specific metabolic differences.[9][10]

Stable isotope-labeled compounds, such as Dehydro Nifedipine-13C,d3, are indispensable tools in these studies.[][12] this compound serves as an ideal internal standard for the accurate quantification of enzymatically formed Dehydro Nifedipine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][13][14] Its chemical properties are identical to the unlabeled metabolite, but its increased mass allows it to be distinguished by a mass spectrometer, ensuring high precision and accuracy in quantitative analysis by correcting for sample loss during preparation and variations in instrument response.[][15]

These application notes provide a detailed protocol for utilizing this compound in a cell-based assay to study the metabolism of Nifedipine, for example, in hepatocytes or engineered cell lines expressing CYP3A4.

Principle of the Assay

This protocol describes an in vitro metabolism experiment where a CYP450-expressing cell line is incubated with Nifedipine. The enzymatic activity of CYP3A4/5 converts Nifedipine to Dehydro Nifedipine. Following the incubation period, the reaction is stopped, and samples (e.g., cell culture supernatant or cell lysate) are collected. A known concentration of this compound is added to these samples as an internal standard. Both the formed metabolite and the internal standard are then extracted and analyzed by LC-MS/MS. A calibration curve is generated using known concentrations of unlabeled Dehydro Nifedipine and a fixed concentration of the internal standard. The concentration of the metabolite in the experimental samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[6][14]

I. Nifedipine Metabolism Pathway

The metabolic conversion of Nifedipine is a critical step in its clearance from the body. The primary reaction is an oxidation reaction catalyzed by cytochrome P450 enzymes.

Nifedipine_Metabolism Nifedipine Nifedipine Dehydro_Nifedipine Dehydro Nifedipine (Metabolite) Nifedipine->Dehydro_Nifedipine Oxidation Enzyme CYP3A4 / CYP3A5 (in vitro cell system) Enzyme->Dehydro_Nifedipine

Caption: Metabolic pathway of Nifedipine to Dehydro Nifedipine.

II. Experimental Protocols

A. Required Materials
  • Compounds: Nifedipine (Sigma, N7634), this compound (Internal Standard), Dehydro Nifedipine (Analytical Standard for calibration curve)[5][7]

  • Cells: Human hepatocytes or a cell line with stable expression of human CYP3A4 (e.g., HEK293-CYP3A4 cells).

  • Reagents:

    • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS).

    • Acetonitrile (B52724) (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade.

    • Formic Acid.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Microplate reader (optional, for cell viability assays).

    • Centrifuge.

    • LC-MS/MS system.

B. Protocol: Nifedipine Metabolism Assay

This protocol outlines the steps from cell preparation to sample analysis for quantifying Nifedipine metabolism.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_sample 3. Sample Processing cluster_analysis 4. Analysis A1 Culture CYP3A4-expressing cells A2 Seed cells into 24-well plates A1->A2 A3 Incubate for 24h to allow attachment A2->A3 B1 Prepare Nifedipine dilutions (e.g., 0.1 to 10 µM) A3->B1 B2 Treat cells with Nifedipine B1->B2 B3 Incubate for desired time points (e.g., 0, 1, 4, 24 hours) B2->B3 C1 Collect supernatant/lysate B3->C1 C2 Add Internal Standard (this compound) C1->C2 C3 Protein Precipitation (e.g., with cold ACN) C2->C3 C4 Centrifuge and collect supernatant C3->C4 D1 Analyze by LC-MS/MS C4->D1 D2 Quantify using calibration curve D1->D2 D3 Calculate metabolite formation rate D2->D3

Caption: Workflow for the cell-based Nifedipine metabolism assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture CYP3A4-expressing cells according to standard protocols.

    • Trypsinize and count the cells. Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well.

    • Incubate at 37°C, 5% CO2 for 24 hours to ensure cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of Nifedipine in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, create serial dilutions of Nifedipine in pre-warmed culture medium to achieve final concentrations (e.g., 0, 1, 5, 10 µM). Keep the final DMSO concentration below 0.1%.

    • Remove the old medium from the cells and add 500 µL of the Nifedipine-containing medium to each well.

    • Incubate the plates for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Collection and Preparation:

    • At each time point, collect the cell culture supernatant from the wells.

    • To each 100 µL of supernatant, add 200 µL of ice-cold acetonitrile containing a fixed concentration of the internal standard, this compound (e.g., 50 ng/mL). The acetonitrile will stop the enzymatic reaction and precipitate proteins.

    • Vortex the samples for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation and mass spectrometric detection. The parameters should be optimized for the specific instrument used.[6][14]

    • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of unlabeled Dehydro Nifedipine (e.g., 0.5-100 ng/mL) and a fixed concentration of the internal standard into a control matrix (culture medium).[6] Process these standards in the same manner as the experimental samples.

    • Inject the processed samples and calibration standards into the LC-MS/MS system.

III. Data Presentation and Analysis

Quantitative data should be clearly structured. Below are examples of tables for summarizing analytical parameters and experimental results.

A. LC-MS/MS Parameters

The following table provides typical parameters for the analysis of Dehydro Nifedipine and its labeled internal standard.

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm)[6]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% to 90% B over 2 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive[6]
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Analyte)Dehydro Nifedipine (e.g., m/z 345.1 -> 313.1)
MRM Transition (IS)This compound (e.g., m/z 349.1 -> 317.1)

Note: Specific m/z transitions should be optimized based on the instrument and compound fragmentation.

B. Quantitative Results

The results can be tabulated to show the concentration of the formed metabolite under different conditions.

Nifedipine Conc. (µM)Time Point (hours)Dehydro Nifedipine Formed (ng/mL) ± SD
115.2 ± 0.4
1421.8 ± 1.5
1845.1 ± 3.2
10138.5 ± 2.9
10495.7 ± 7.6
108>100 (Above ULOQ)

Data are hypothetical and for illustrative purposes only. ULOQ: Upper Limit of Quantification.

Data Calculation:

  • Plot the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the calibration standards.

  • Perform a linear regression to generate the calibration curve.

  • Calculate the concentration of Dehydro Nifedipine in the experimental samples using the regression equation from the calibration curve and the measured peak area ratios.

  • The rate of metabolism can be determined by plotting the concentration of the formed metabolite against time.

IV. Other Potential Applications

While the primary use of this compound is as an internal standard, it can also be used in other cell-based assays:

  • Metabolite Activity Screening: Unlabeled Dehydro Nifedipine can be tested in functional assays, such as calcium influx assays or cell proliferation assays, to determine if the metabolite has any biological activity.[16][17][18][19]

  • Transporter Studies: In cells expressing drug transporters, the labeled compound could potentially be used to study the efflux or uptake of the metabolite itself, distinguishing it from the parent drug.

By providing a robust internal standard, this compound enables researchers, scientists, and drug development professionals to conduct high-quality, quantitative cell-based metabolism studies, leading to a better understanding of a drug candidate's pharmacokinetic profile.

References

Application Notes and Protocols: High-Throughput Screening for CYP3A4 Inhibition Using Dehydro Nifedipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets.[1][2][3] A critical application of HTS is in the early evaluation of drug-drug interaction (DDI) potential, primarily by assessing the inhibition of cytochrome P450 (CYP) enzymes.[4][5][6][7] The CYP3A4 isozyme is of particular interest as it is responsible for the metabolism of a large proportion of clinically used drugs.[7][8][9]

Nifedipine (B1678770), a calcium channel antagonist, is extensively metabolized to its primary metabolite, dehydro nifedipine, almost exclusively by CYP3A4.[8][9][10] This makes the conversion of nifedipine to dehydro nifedipine a reliable probe reaction for assessing CYP3A4 activity. In a high-throughput setting, the rate of dehydro nifedipine formation is measured in the presence of test compounds to determine their inhibitory potential against CYP3A4.

To ensure the accuracy and precision of quantitative analysis in HTS, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is indispensable.[11] Dehydro Nifedipine-13C,d3 serves as an ideal internal standard for the quantification of dehydro nifedipine due to its identical chemical and physical properties to the analyte, with the key difference being its mass. This allows for the correction of variability during sample preparation and analysis.

These application notes provide a detailed protocol for a high-throughput screening assay to identify inhibitors of CYP3A4 using nifedipine as the substrate and this compound as the internal standard for LC-MS/MS analysis.

Metabolic Pathway of Nifedipine

The primary metabolic pathway of nifedipine involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, resulting in the formation of dehydro nifedipine. This reaction is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.

Nifedipine Nifedipine Dehydro_Nifedipine Dehydro Nifedipine Nifedipine->Dehydro_Nifedipine Oxidation CYP3A4 CYP3A4 CYP3A4->Nifedipine

Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine by CYP3A4.

High-Throughput Screening Workflow for CYP3A4 Inhibition

The following diagram outlines the high-throughput screening workflow for identifying potential CYP3A4 inhibitors. The assay is performed in a multi-well plate format (e.g., 96- or 384-well plates) to enable the simultaneous testing of numerous compounds.

cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_quenching_prep Sample Preparation cluster_analysis Analysis Test_Compounds Dispense Test Compounds (e.g., 1 µL) HLM Add Human Liver Microsomes (HLM) and Buffer (e.g., 100 µL) Test_Compounds->HLM Pre_incubation Pre-incubation (e.g., 10 min at 37°C) HLM->Pre_incubation Initiate_Reaction Initiate Reaction with Nifedipine & NADPH (e.g., 50 µL) Pre_incubation->Initiate_Reaction Incubation Incubation (e.g., 10 min at 37°C) Initiate_Reaction->Incubation Quench Quench Reaction with Acetonitrile (B52724) containing This compound (IS) (e.g., 150 µL) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC_MSMS LC-MS/MS Analysis Transfer->LC_MSMS Data_Analysis Data Analysis (Calculate % Inhibition, IC50) LC_MSMS->Data_Analysis

Caption: High-throughput screening workflow for CYP3A4 inhibition assay.

Experimental Protocols

Materials and Reagents
  • Test Compounds: Typically dissolved in DMSO.

  • Nifedipine (Substrate): Stock solution in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • This compound (Internal Standard): Stock solution in a suitable organic solvent.

  • Human Liver Microsomes (HLM): As the source of CYP3A4 enzyme.

  • NADPH (Cofactor): Regenerating system or direct addition.

  • Phosphate (B84403) Buffer: (e.g., 100 mM potassium phosphate, pH 7.4).

  • Acetonitrile: For quenching the reaction and protein precipitation.

  • 96-well or 384-well reaction plates.

  • 96-well or 384-well collection plates.

Assay Protocol
  • Compound Dispensing: Dispense test compounds and control inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) into the wells of the reaction plate. Typically, a small volume (e.g., 1 µL) of compound solution in DMSO is added.

  • Enzyme and Buffer Addition: Prepare a master mix of HLM in phosphate buffer. Add the HLM suspension to each well of the reaction plate.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compounds to interact with the microsomes.

  • Reaction Initiation: Prepare a solution of nifedipine and NADPH in phosphate buffer. Initiate the enzymatic reaction by adding this solution to each well. The final concentration of nifedipine should be at or near its Km for CYP3A4.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-15 minutes). This incubation time should be within the linear range of product formation.

  • Reaction Quenching and Internal Standard Addition: Stop the reaction by adding cold acetonitrile containing this compound. The addition of acetonitrile also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Transfer: Transfer the supernatant containing the dehydro nifedipine and the internal standard to a collection plate for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • Chromatographic Separation:

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).[8]

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4-0.6 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Dehydro Nifedipine: Monitor the specific precursor to product ion transition.

      • This compound: Monitor the corresponding mass-shifted precursor to product ion transition.

    • Data Analysis: The peak area ratio of dehydro nifedipine to this compound is used for quantification.

Data Presentation

The inhibitory effect of the test compounds is determined by comparing the formation of dehydro nifedipine in the presence of the compound to the control wells (containing only the vehicle, e.g., DMSO). The results are typically expressed as percent inhibition and, for active compounds, an IC50 value is determined by testing a range of concentrations.

Table 1: Example Data for CYP3A4 Inhibition Assay

Compound IDConcentration (µM)Peak Area (Dehydro Nifedipine)Peak Area (this compound)Peak Area Ratio% InhibitionIC50 (µM)
Vehicle Control-1,250,0002,500,0000.500-
Ketoconazole150,0002,480,0000.02960.05
Test Cmpd A101,187,5002,510,0000.476> 100
Test Cmpd B10625,0002,490,0000.255010
Test Cmpd C1012,5002,520,0000.00599< 1

Conclusion

The described high-throughput screening assay provides a robust and reliable method for identifying potential CYP3A4 inhibitors early in the drug discovery process. The use of nifedipine as a specific substrate for CYP3A4, coupled with the precision of LC-MS/MS analysis and the accuracy afforded by the stable isotope-labeled internal standard, this compound, ensures high-quality data for informed decision-making in lead optimization and candidate selection. This approach aids in mitigating the risk of clinical drug-drug interactions, contributing to the development of safer and more effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression with Dehydro Nifedipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression in mass spectrometry, specifically focusing on the use of Dehydro Nifedipine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a type of matrix effect that occurs during liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1][2] It is the reduction in the ionization efficiency of a target analyte caused by co-eluting components from the sample matrix (e.g., salts, lipids, proteins in plasma).[3] This phenomenon can lead to decreased signal intensity, poor sensitivity, and ultimately, inaccurate and unreliable quantification of the analyte.[1][4]

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help overcome ion suppression?

A2: A SIL-IS is considered the gold standard for mitigating matrix effects.[5] this compound is a stable isotope-labeled analog of Dehydro Nifedipine (B1678770). Because it is chemically and structurally almost identical to the unlabeled analyte, it co-elutes and experiences the same degree of ion suppression during the ionization process.[5] By measuring the ratio of the analyte's signal to the SIL-IS's signal, variations caused by ion suppression can be normalized, leading to more accurate and precise quantification.[5]

Q3: Can I still experience issues even when using this compound?

A3: Yes, while highly effective, challenges can still arise.[6] A slight difference in retention time between the analyte and the SIL-IS, sometimes caused by the "deuterium isotope effect," can lead to them experiencing different degrees of ion suppression, especially if they elute on the edge of a region of high matrix interference. Additionally, issues like isotopic impurity of the standard or the presence of cross-signal contributions can affect accuracy.[5]

Q4: What are the primary causes of ion suppression in the ion source?

A4: The primary causes of ion suppression in the electrospray ionization (ESI) source include:

  • Competition for Charge: Co-eluting matrix components compete with the analyte for the limited available charge on the ESI droplet surface, reducing the analyte's ionization efficiency.

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets. This hinders solvent evaporation and the release of gas-phase analyte ions.[1]

  • Analyte Co-precipitation: Non-volatile materials can cause the analyte to precipitate out of the droplet, preventing its ionization.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

Problem 1: Inconsistent or poor signal intensity for my analyte despite using this compound.

Possible Cause Troubleshooting Step Recommended Action
Suboptimal Sample Preparation Inadequate removal of matrix components (e.g., phospholipids, salts).Enhance your sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[7]
Chromatographic Co-elution The analyte and/or internal standard are co-eluting with a region of significant matrix interference.Optimize your LC method. Adjust the mobile phase gradient to better separate the analyte from the "matrix effect zones," which are often at the beginning and end of the chromatogram.[1] Consider using a column with a different chemistry or smaller particle size (e.g., UPLC/UHPLC) for improved resolution.[8]
Incorrect Internal Standard Concentration The concentration of this compound is too high or too low.Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range. A common practice is to use a concentration that is in the mid-range of the calibration curve.
Ion Source Contamination Buildup of non-volatile matrix components on the ion source orifice.Perform regular maintenance and cleaning of the mass spectrometer's ion source as per the manufacturer's guidelines.[7]

Problem 2: The peak area ratio of the analyte to this compound is not reproducible across different sample lots (e.g., plasma from different individuals).

Possible Cause Troubleshooting Step Recommended Action
Inter-individual Matrix Variability Different lots of biological matrix have varying compositions, leading to different degrees of ion suppression.[9]This is a key reason for using a SIL-IS. If issues persist, verify that the analyte and IS are truly co-eluting. Even slight chromatographic shifts can cause problems in highly variable matrices.
Differential Recovery The extraction recovery of the analyte and the internal standard varies between different sample lots.While a SIL-IS should track recovery, significant variability can be problematic. Re-evaluate the robustness of your sample extraction method. Ensure consistent pH, solvent ratios, and mixing times.
Isotopic Cross-Contribution The analyte contributes to the signal of the internal standard, or vice-versa.Check the isotopic purity of your this compound standard.[5] Ensure that the mass difference between the analyte and IS is sufficient (typically >3 Da) and that your MRM transitions are highly specific.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps visualize at which retention times matrix components are causing ion suppression.

  • Setup: Infuse a constant flow of a standard solution of your analyte and this compound into the LC eluent stream after the analytical column, using a T-junction.

  • Injection: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.

  • Analysis: Monitor the signal intensity of your analyte and IS using the mass spectrometer.

  • Interpretation: A stable, flat baseline indicates no ion suppression. Dips in the baseline signal correspond to retention times where co-eluting matrix components are causing suppression. You can then optimize your chromatography to move your analyte's peak away from these zones.[10]

Protocol 2: Quantitative Analysis of Nifedipine using this compound IS

This protocol provides a general workflow for sample analysis.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of this compound working solution (as the internal standard).

    • Add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol).

    • Vortex for 2 minutes, then centrifuge at high speed (e.g., 6000 rpm) for 5 minutes to pellet the protein.

    • Transfer the supernatant to a clean vial for injection.[11]

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 3.5 µm).[12]

    • Mobile Phase: Gradient elution using Acetonitrile and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate).[13]

    • Flow Rate: 0.5 mL/min.[12]

    • Injection Volume: 10-30 µL.[12][14]

    • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[15]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The use of a SIL-IS significantly improves the precision and accuracy of quantification in the presence of matrix effects.

Table 1: Illustrative Comparison of Analyte Response with and without SIL-IS Correction in Different Plasma Lots.

Plasma LotAnalyte Peak Area (Uncorrected)%RSD (Uncorrected)Analyte/IS Peak Area Ratio%RSD (Corrected)
Lot A85,000\multirow{3}{}{18.5% }1.05\multirow{3}{}{3.8% }
Lot B110,0001.01
Lot C92,0001.08
(Data is illustrative to demonstrate the principle of correction)

Visual Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound Sample->Add_IS Extract Protein Precipitation or SPE / LLE Add_IS->Extract Supernatant Extracted Sample for Injection Extract->Supernatant LC LC Separation Supernatant->LC MS Mass Spectrometry (Ionization & Detection) LC->MS Data Data Acquisition (Peak Areas) MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio CalCurve Calibration Curve Ratio->CalCurve Result Final Concentration CalCurve->Result G cluster_source ESI Droplet in Ion Source cluster_no_is Scenario 1: Without Internal Standard cluster_with_is Scenario 2: With this compound Analyte Analyte IS This compound (IS) Matrix Matrix Component Analyte1 Analyte Suppression1 Ion Suppression (Competition) Analyte1->Suppression1 Matrix1 Matrix Component Matrix1->Suppression1 Signal1 Reduced Analyte Signal (Inaccurate Result) Suppression1->Signal1 Analyte2 Analyte Suppression2 Uniform Ion Suppression (Affects Both Equally) Analyte2->Suppression2 IS2 IS IS2->Suppression2 Matrix2 Matrix Component Matrix2->Suppression2 Ratio Constant Analyte/IS Ratio (Accurate Result) Suppression2->Ratio

References

Technical Support Center: Minimizing Matrix Effects in Dehydro-Nifedipine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects in the bioanalysis of dehydro-nifedipine. Here you will find answers to frequently asked questions and troubleshooting solutions for common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the bioanalysis of dehydro-nifedipine?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components present in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.[1] In the context of dehydro-nifedipine bioanalysis, which often relies on highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can lead to erroneous quantification of the analyte in biological samples such as plasma or serum.[2]

Q2: What are the common sources of matrix effects when analyzing dehydro-nifedipine in biological samples?

A2: The primary sources of matrix effects in biological samples are endogenous components that co-elute with dehydro-nifedipine and interfere with its ionization. Common culprits include phospholipids (B1166683), salts, proteins, and other metabolites.[1] Exogenous substances, such as anticoagulants used during blood collection or dosing vehicles, can also contribute to matrix effects.[1] For plasma and serum samples, phospholipids are a major cause of ion suppression.[1]

Q3: How can I proactively minimize matrix effects during the development of a bioanalytical method for dehydro-nifedipine?

A3: Proactive minimization of matrix effects should be a key focus during method development. Strategies include:

  • Optimization of Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is crucial.[3] Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate dehydro-nifedipine from matrix components can significantly reduce interference.[5]

  • Selection of an Appropriate Internal Standard (IS): Using a stable isotope-labeled (SIL) internal standard of dehydro-nifedipine is highly recommended as it co-elutes and experiences similar matrix effects, thus providing better compensation.[6] If a SIL-IS is not available, a structural analog that elutes close to the analyte can be used.[7]

  • Modification of Mass Spectrometric Conditions: In some cases, changing the ionization source (e.g., from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI)) can reduce susceptibility to matrix effects.[8]

Q4: What are the regulatory expectations regarding the evaluation of matrix effects for dehydro-nifedipine bioanalysis?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require the evaluation of matrix effects as part of the validation of bioanalytical methods. This typically involves assessing the matrix factor (MF), which is the ratio of the analyte peak response in the presence of matrix to the peak response in a neat solution. The consistency of the matrix effect should be evaluated across multiple lots of the biological matrix.

Troubleshooting Guide

Issue: I am observing significant ion suppression for dehydro-nifedipine.

  • Potential Cause: Co-elution of phospholipids or other endogenous matrix components.

  • Troubleshooting Steps:

    • Improve Sample Preparation:

      • If using protein precipitation, consider switching to LLE or SPE for a cleaner extract.[4]

      • For LLE, optimize the extraction solvent and pH to selectively extract dehydro-nifedipine while leaving interfering components behind.[7]

      • For SPE, select a sorbent and elution solvent that effectively retains and then elutes dehydro-nifedipine while washing away matrix components.[9]

    • Optimize Chromatography:

      • Modify the mobile phase composition or gradient to improve the separation of dehydro-nifedipine from the region where ion suppression is observed.

    • Use a Different Ionization Technique:

      • If available, try using an APCI source, as it is generally less susceptible to matrix effects than ESI.[8]

Issue: My internal standard is not adequately compensating for the matrix effect.

  • Potential Cause: The chosen internal standard does not have similar physicochemical properties to dehydro-nifedipine and is therefore affected differently by the matrix.

  • Troubleshooting Steps:

    • Switch to a Stable Isotope-Labeled Internal Standard: A deuterated or 13C-labeled dehydro-nifedipine is the ideal choice as it will have nearly identical extraction recovery and ionization efficiency.

    • Select a Better Structural Analog: If a SIL-IS is unavailable, choose a structural analog with a closer retention time and similar ionization characteristics to dehydro-nifedipine. For the analysis of nifedipine (B1678770) and dehydro-nifedipine, nitrendipine (B1678957) has been successfully used as an internal standard.[7]

    • Evaluate Multiple Internal Standards: During method development, test several potential internal standards to find the one that best tracks the analyte's behavior in the presence of matrix.

Issue: I am seeing high variability in my quality control (QC) samples.

  • Potential Cause: Inconsistent matrix effects across different wells of a 96-well plate or between different batches of samples.

  • Troubleshooting Steps:

    • Ensure Consistent Sample Preparation:

      • Automate liquid handling steps to minimize variability in reagent addition and extraction times.

      • Ensure thorough mixing at each stage of the sample preparation process.

    • Investigate Positional Effects:

      • Analyze blank matrix samples from different wells of the plate to check for variations in background interference.

    • Re-evaluate the Robustness of the Sample Cleanup Method:

      • The chosen method may not be sufficiently removing variable matrix components. Consider a more rigorous cleanup procedure like SPE.[9]

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from published methods for the analysis of dehydro-nifedipine and its parent compound, nifedipine.

AnalyteSample Preparation MethodInternal StandardRecovery (%)Matrix Effect (%)Reference
Dehydro-nifedipineLiquid-Liquid Extraction (ether-n-hexane)Nitrendipine71.6 - 80.4Not explicitly quantified, but method showed acceptable accuracy and precision[7]
Dehydro-nifedipineSolid-Phase Extraction (phenyl modified silica)Not specified95 ± 4Not explicitly quantified, but method was successfully used in pharmacokinetic studies[9]
NifedipineLiquid-Liquid Extraction (ethyl acetate)Acetaminophen78.1 - 82.993.1 - 100.6[2]
NifedipineProtein Precipitation (acetonitrile)ZaferolukastNot specifiedNot explicitly quantified, but method was applied for analysis of plasma samples[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Dehydro-Nifedipine

This protocol is adapted from a method developed for the simultaneous determination of nifedipine and dehydro-nifedipine in human plasma.[7]

Materials:

  • Human plasma samples

  • Nitrendipine solution (Internal Standard)

  • Ether-n-hexane (3:1, v/v)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution (nitrendipine).

  • Add 1 mL of ether-n-hexane (3:1, v/v) as the extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Dehydro-Nifedipine

This protocol is based on a method for the simultaneous determination of nifedipine and dehydro-nifedipine using automated SPE.[9]

Materials:

  • Human plasma samples

  • Internal Standard solution

  • Phenyl modified silica (B1680970) SPE cartridges

  • Methanol (B129727)

  • Water

  • Automated SPE system (or manual manifold)

  • Centrifuge

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the plasma sample (pre-spiked with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation & Analysis Problem Poor Accuracy, Precision, or Sensitivity in Dehydro-Nifedipine Analysis AssessME Assess Matrix Effect (Post-extraction spike-in) Problem->AssessME ME_Present Matrix Effect Confirmed? AssessME->ME_Present Optimize_SP Optimize Sample Preparation (LLE, SPE, PPT) ME_Present->Optimize_SP Yes Success Method Validated Proceed with Analysis ME_Present->Success No Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Select_IS Select Appropriate IS (Stable Isotope Labeled) Optimize_Chroma->Select_IS Revalidate Re-evaluate Matrix Effect Select_IS->Revalidate Revalidate->ME_Present

Caption: Workflow for identifying and minimizing matrix effects.

MitigationStrategies cluster_main Core Problem: Matrix Effects cluster_solutions Mitigation Approaches cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_detection Detection MatrixEffects Ion Suppression / Enhancement for Dehydro-Nifedipine PPT Protein Precipitation MatrixEffects->PPT LLE Liquid-Liquid Extraction MatrixEffects->LLE SPE Solid-Phase Extraction MatrixEffects->SPE MobilePhase Mobile Phase Optimization MatrixEffects->MobilePhase Column Column Chemistry Selection MatrixEffects->Column Gradient Gradient Adjustment MatrixEffects->Gradient IS Appropriate Internal Standard (e.g., SIL-IS) MatrixEffects->IS Ionization Alternative Ionization (e.g., APCI) MatrixEffects->Ionization

Caption: Strategies to mitigate matrix effects in bioanalysis.

References

Troubleshooting poor peak shape for Dehydro Nifedipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape during the analysis of Dehydro Nifedipine-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, splitting) for this compound in reversed-phase HPLC?

Poor peak shape in the chromatographic analysis of this compound can arise from a combination of chemical interactions and physical or mechanical issues within the HPLC system. The most frequent causes include:

  • Secondary Silanol (B1196071) Interactions: Dehydro Nifedipine (B1678770), a pyridine (B92270) derivative, contains basic nitrogen atoms. These can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases, leading to peak tailing.[1][2][3] This is a very common issue for amine-containing compounds.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Dehydro Nifedipine, the analyte can exist in both ionized and non-ionized forms, resulting in peak distortion.[2]

  • Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase, creation of voids, or contamination.[4][5] This can manifest as peak splitting, fronting, or tailing.

  • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can increase the volume outside of the column, causing band broadening and peak tailing.[2][6]

  • Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[7]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5]

  • Analyte Degradation: Nifedipine and its derivatives are known to be light-sensitive, and degradation can occur if samples are not handled properly.[8][9] This could potentially lead to the appearance of secondary peaks or peak distortion.

Q2: My this compound peak is tailing. How can I improve its symmetry?

Peak tailing is the most common peak shape problem and is often due to secondary interactions. Here are several strategies to improve peak symmetry:

  • Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the residual silanol groups on the stationary phase, reducing their interaction with the basic Dehydro Nifedipine molecule.[1]

  • Use a Modern, End-Capped Column: Columns with advanced end-capping are designed to minimize the number of accessible residual silanol groups, thus reducing peak tailing for basic compounds.[1]

  • Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites, improving the peak shape of the analyte.

  • Increase Buffer Concentration: In some cases, a higher buffer concentration can help to maintain a consistent pH at the column surface and improve peak shape.[10]

  • Check for Column Contamination or Wear: If the problem persists, the column may be contaminated or nearing the end of its lifespan. Try flushing the column or replacing it with a new one.[4]

Q3: I am observing peak splitting for this compound. What could be the cause?

Peak splitting can be indicative of several issues:

  • Partially Blocked Inlet Frit: Debris from samples or the mobile phase can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the column bed.[10]

  • Column Bed Deformation (Void): A void or channel in the column packing can lead to two different flow paths for the analyte, resulting in a split peak.[4][6] This can be caused by pressure shocks or operating outside the column's recommended pH range.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to precipitate on the column or lead to distorted injection bands.[5]

Q4: Can the isotopic labeling of this compound affect its peak shape compared to the unlabeled analogue?

While stable isotope-labeled internal standards are designed to have nearly identical chemical properties to their unlabeled counterparts, minor differences can sometimes be observed:

  • Chromatographic Shift: Deuterium labeling, in particular, can sometimes lead to a slight shift in retention time compared to the non-deuterated analogue, a phenomenon known as the "isotope effect".[11][12] While this doesn't inherently cause poor peak shape, it's a factor to be aware of, especially for ensuring co-elution with the analyte for accurate quantification.[13] Using 13C-labeled standards often minimizes this effect.[11]

  • Purity of the Labeled Standard: Impurities in the stable isotope-labeled standard could manifest as small, poorly resolved peaks or shoulders on the main peak.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape

This guide provides a step-by-step workflow for diagnosing and resolving poor peak shape for this compound.

Troubleshooting Workflow for Poor Peak Shape

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue System-wide Issue (e.g., Blockage, Leak, Extra-column Volume) check_all_peaks->system_issue Yes specific_issue Analyte-Specific Issue check_all_peaks->specific_issue No check_column Inspect Column (Age, Contamination, Voids) system_issue->check_column resolve_system Action: Flush System, Check Fittings, Replace Tubing system_issue->resolve_system Potential Fixes check_mobile_phase Verify Mobile Phase (pH, Composition, Freshness) specific_issue->check_mobile_phase check_mobile_phase->check_column resolve_mobile_phase Action: Prepare Fresh Mobile Phase, Adjust pH check_mobile_phase->resolve_mobile_phase Potential Fixes check_sample Evaluate Sample (Solvent, Concentration, Stability) check_column->check_sample resolve_column Action: Flush/Reverse Column, Replace Column check_column->resolve_column Potential Fixes resolve_sample Action: Adjust Sample Solvent/Concentration, Protect from Light check_sample->resolve_sample Potential Fixes end Peak Shape Improved resolve_system->end resolve_mobile_phase->end resolve_column->end resolve_sample->end check_system check_system

Caption: A flowchart for systematically troubleshooting poor peak shape.

Guide 2: Addressing Peak Tailing

This guide focuses specifically on the common issue of peak tailing.

Potential Cause Recommended Action Expected Outcome
Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., formic acid, ammonium (B1175870) formate).Protonation of silanols reduces secondary interactions, leading to a more symmetrical peak.
Use a column with modern end-capping or a hybrid particle technology.Fewer accessible silanol groups result in improved peak shape for basic analytes.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol, acetonitrile).Removal of contaminants can restore peak shape.
Mobile Phase Issues Prepare fresh mobile phase and ensure all components are fully dissolved and mixed.Eliminates variability from degraded or improperly prepared mobile phase.
Extra-column Dead Volume Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly seated.Reduced band broadening and improved peak symmetry.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Dehydro Nifedipine

This protocol is a starting point for the analysis of Dehydro Nifedipine and can be adapted for this compound.

  • Instrumentation:

    • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 50 mm, 3.5 µm).[14][15]

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: Acetonitrile

    • Gradient: A typical gradient could be 5% B to 95% B over several minutes, followed by a re-equilibration step.

    • Flow Rate: 0.5 mL/min.[15]

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM): Monitor the appropriate precursor and product ion transitions for this compound. These will need to be determined by infusing the standard.

  • Sample Preparation:

    • Samples should be prepared in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

    • Protect samples from light to prevent photodegradation.[8][9] Nifedipine and its derivatives are known to be photosensitive.[8][9]

Protocol 2: Sample Handling to Minimize Degradation

Given the photosensitivity of nifedipine and its derivatives, proper sample handling is crucial.

  • Use Amber Vials: Store and handle all solutions containing this compound in amber glass vials or light-blocking centrifuge tubes.

  • Minimize Light Exposure: Work in an area with reduced lighting or under yellow light. Avoid direct sunlight or prolonged exposure to fluorescent lighting.

  • Storage: Store stock solutions and samples at low temperatures (e.g., 4 °C for short-term, -20 °C or -80 °C for long-term) and protected from light.

  • Fresh Preparation: Whenever possible, prepare working solutions fresh daily.

Visualizations

Signaling Pathway of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds like Dehydro Nifedipine.

Caption: Interaction of Dehydro Nifedipine with the stationary phase.

References

Technical Support Center: Nifedipine Metabolite Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing LC-MS/MS parameters for the analysis of nifedipine (B1678770) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of nifedipine that I should be targeting?

A1: Nifedipine is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[1] The major inactive metabolites are 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M I) and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid (M II).[2][3][4] Another significant metabolite that can be monitored is dehydronifedipinic acid.[5]

Q2: What are the typical starting LC-MS/MS parameters for nifedipine analysis?

A2: A good starting point for developing an LC-MS/MS method for nifedipine involves a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297).[6][7][8] Detection is typically performed using an electrospray ionization (ESI) source in positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification.[9][10]

Q3: What are the common sample preparation techniques for nifedipine in biological matrices?

A3: Common sample preparation techniques for nifedipine and its metabolites in biological matrices like plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[11][12] LLE with solvents like ethyl acetate or a mixture of dichloromethane (B109758) and n-pentane is frequently used.[7][9][13]

Q4: How can I avoid the photodegradation of nifedipine during sample preparation and analysis?

A4: Nifedipine is known to be sensitive to light. To prevent photodegradation, it is crucial to work under amber or low-light conditions, especially during sample preparation and storage. Using amber vials for sample collection and in the autosampler can help minimize light exposure.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram for nifedipine or its metabolites shows poor peak shape. What are the possible causes and solutions?

A: Poor peak shape can arise from several factors related to the sample, chromatography, or instrument. Here's a systematic approach to troubleshooting:

  • Sample-Related Issues:

    • High Sample Concentration: Overloading the column can lead to peak fronting. Try diluting your sample.

    • Sample Solvent Incompatibility: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion. Reconstitute your sample in a solvent similar in composition to the initial mobile phase.[11]

  • Chromatography-Related Issues:

    • Column Contamination: Buildup of matrix components on the column can lead to peak tailing.[14] Flush the column with a strong solvent or consider using a guard column.

    • Column Degradation: Over time, the stationary phase of the column can degrade. Try replacing the column with a new one.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Experiment with adjusting the mobile phase pH.

  • Instrument-Related Issues:

    • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening. Ensure all connections are secure and tubing lengths are minimized.

Issue 2: Low Signal Intensity or Sensitivity

Q: I am observing a weak signal for my analytes. How can I improve the sensitivity of my LC-MS/MS method?

A: Low signal intensity can be a result of issues with sample preparation, chromatographic conditions, or mass spectrometer settings.

  • Sample Preparation:

    • Inefficient Extraction: Your current extraction method may not be efficiently recovering the analytes. Experiment with different extraction solvents or SPE cartridges to improve recovery.

    • Matrix Effects: Co-eluting matrix components can suppress the ionization of your analytes.[14][15] To mitigate this, improve your sample cleanup, adjust your chromatography to separate the analytes from the interfering compounds, or use a deuterated internal standard.

  • Chromatography:

    • Suboptimal Mobile Phase: The mobile phase composition can significantly impact ionization efficiency. Try different organic solvents (acetonitrile vs. methanol) and modifiers (formic acid, ammonium acetate).

    • Poor Peak Focusing: A shallow gradient at the beginning of the run can help focus the analytes at the head of the column, leading to sharper peaks and better signal intensity.

  • Mass Spectrometer:

    • Ion Source Optimization: The settings of your ESI source (e.g., spray voltage, gas flows, temperature) are critical for optimal ionization. Perform an infusion analysis of your analytes to fine-tune these parameters.

    • MRM Transition Optimization: Ensure you are using the most abundant and specific precursor and product ions for your MRM transitions. Re-optimize the collision energy for each transition.

Issue 3: High Background Noise

Q: My chromatograms have a high baseline noise, making it difficult to detect low-level analytes. What could be the cause?

A: High background noise is often due to contamination in the LC-MS system.[14]

  • Solvent and Reagent Contamination: Use high-purity LC-MS grade solvents and reagents. Contaminants in your mobile phase or sample preparation reagents can contribute to high background.

  • System Contamination: Contaminants can accumulate in the LC system (tubing, injector, column) or the mass spectrometer's ion source.[14] Flush the entire system with a strong solvent. If the noise persists, clean the ion source components according to the manufacturer's instructions.

  • Carryover: Residual sample from a previous injection can cause ghost peaks and an elevated baseline in the subsequent run.[16] Optimize your needle wash method by using a strong wash solvent and increasing the wash volume and time.

Experimental Protocols

Detailed Methodology for Nifedipine and Metabolite Analysis in Human Plasma

This protocol provides a general framework. Optimization will be required for specific instruments and applications.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., nitrendipine (B1678957) or a deuterated nifedipine standard).

  • Add 2 mL of extraction solvent (e.g., a 3:7 v/v mixture of dichloromethane:n-pentane).[7][13]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Parameters

The following tables summarize typical starting parameters.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: MRM Transitions for Nifedipine and a Major Metabolite

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nifedipine347.1254.115
Dehydronifedipine (M-I)345.1314.120
Internal StandardTo be optimized based on selectionTo be optimizedTo be optimized

Note: The exact m/z values and collision energies should be optimized for your specific instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: Experimental workflow for LC-MS/MS analysis of nifedipine metabolites.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_noise High Noise start Problem Encountered peak_shape_q Tailing, Fronting, or Splitting? start->peak_shape_q sensitivity_q Weak Signal? start->sensitivity_q noise_q High Baseline? start->noise_q sample_overload Dilute Sample peak_shape_q->sample_overload Fronting solvent_mismatch Change Reconstitution Solvent peak_shape_q->solvent_mismatch Splitting/Distortion column_contam Flush/Replace Column peak_shape_q->column_contam Tailing optimize_extraction Optimize Sample Prep sensitivity_q->optimize_extraction Low Recovery check_matrix_effects Investigate Matrix Effects sensitivity_q->check_matrix_effects Signal Suppression optimize_ms Tune MS Parameters sensitivity_q->optimize_ms Suboptimal Ionization check_solvents Use Fresh LC-MS Grade Solvents noise_q->check_solvents Consistent Noise clean_system Flush System & Clean Ion Source noise_q->clean_system Gradual Increase in Noise check_carryover Optimize Needle Wash noise_q->check_carryover Ghost Peaks

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Technical Support Center: Analyte & Labeled Internal Standard Cross-Talk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering cross-talk between an analyte and its labeled internal standard (IS) in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is cross-talk and why is it a problem in bioanalysis?

A1: Cross-talk refers to the interference between the mass spectrometric signals of an analyte and its stable isotope-labeled internal standard (SIL-IS).[1] This interference can lead to inaccurate quantification, non-linear calibration curves, and compromised data integrity.[2][3] It is a significant issue in bioanalysis where high accuracy and precision are critical for reliable results.[4]

Q2: What are the primary causes of cross-talk?

A2: There are two main sources of cross-talk:

  • Isotopic Contribution: Naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can contribute to the mass-to-charge ratio (m/z) of the SIL-IS, especially when the mass difference between them is small.[1][5] This is more pronounced for analytes with high molecular weight or those containing elements with abundant heavy isotopes like chlorine or bromine.[2][6]

  • Impurity in the Internal Standard: The SIL-IS may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[1][7] This impurity will generate a signal at the analyte's mass transition, leading to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).

Q3: How can I detect cross-talk in my assay?

A3: You can perform two key experiments to identify the source of cross-talk:

  • Assess Analyte's Isotopic Contribution: Analyze a high-concentration solution of the unlabeled analyte and monitor the mass transition of the internal standard. A signal at the IS transition indicates isotopic contribution from the analyte.[1]

  • Check for Impurity in the Internal Standard: Analyze a solution containing only the internal standard and monitor the mass transition of the analyte.[1] The presence of a signal in the analyte's channel suggests that the IS is contaminated with the unlabeled analyte.[1] The response from any impurity should not exceed 5% of the analyte response at the LLOQ.

Q4: What are the regulatory guidelines on acceptable levels of cross-talk?

A4: Regulatory bodies like the FDA and EMA do not provide specific numerical limits for cross-talk itself, but their guidelines on method validation imply the need to control it. The focus is on the overall accuracy and precision of the bioanalytical method. For instance, the accuracy of back-calculated concentrations for calibration standards should be within ±15% of the nominal concentration (±20% at the LLOQ).[8] Significant cross-talk can lead to a failure to meet these criteria.

Troubleshooting Guides

This section provides detailed protocols to identify and mitigate cross-talk.

Experimental Protocol 1: Assessing Isotopic Contribution from Analyte to Internal Standard

Objective: To determine if the natural isotopic distribution of the analyte contributes to the signal of the labeled internal standard.

Methodology:

  • Prepare Analyte Solution: Prepare a high-concentration solution of the unlabeled analyte in a suitable solvent. The concentration should be at or above the upper limit of quantification (ULOQ).

  • LC-MS/MS Analysis: Inject the analyte solution into the LC-MS/MS system.

  • Monitor IS Transition: Monitor the multiple reaction monitoring (MRM) transition specific to the internal standard.

  • Data Analysis: The presence of a peak at the retention time of the analyte in the internal standard's MRM channel indicates isotopic cross-talk.[1] The magnitude of this signal should be evaluated to determine its impact on assay accuracy.

Experimental Protocol 2: Assessing Purity of the Labeled Internal Standard

Objective: To determine if the labeled internal standard contains the unlabeled analyte as an impurity.

Methodology:

  • Prepare Internal Standard Solution: Prepare a solution of the labeled internal standard at the concentration used in the assay.

  • LC-MS/MS Analysis: Inject the internal standard solution into the LC-MS/MS system.

  • Monitor Analyte Transition: Monitor the MRM transition specific to the analyte.

  • Data Analysis: The presence of a peak at the expected retention time in the analyte's MRM channel indicates that the internal standard is impure.[1] The response of this impurity should be compared to the response of the LLOQ standard.

Mitigation Strategies

If cross-talk is detected, the following strategies can be employed to minimize its impact:

StrategyDescriptionPotential Drawbacks
Increase Mass Difference Select a SIL-IS with a mass difference of at least 3-4 Da from the analyte to reduce the impact of natural isotope contributions.[1][9]May not always be synthetically feasible or commercially available.[1]
Monitor a Less Abundant IS Isotope Monitor a less abundant, higher mass isotope of the SIL-IS as the precursor ion, which has minimal or no isotopic contribution from the analyte.[2][6]May result in a lower signal response for the internal standard.[1]
Optimize IS Concentration Increasing the concentration of the internal standard can reduce the relative contribution of the analyte's isotopic signal.[6]Can be costly, especially if a high concentration is required.[10]
Chromatographic Separation In cases of impurity, modify the chromatographic method to separate the analyte from the impurity in the internal standard.May be challenging as the compounds are chemically very similar.[1]
Use a Different Labeled Isotope Consider using ¹³C, ¹⁵N, or ¹⁷O labeled internal standards instead of deuterium, as they are less likely to have chromatographic shifts.[9][11]May be more expensive or less readily available.

Visual Troubleshooting Workflow

The following diagrams illustrate the logical steps for identifying and addressing cross-talk.

start Start: Suspected Cross-Talk exp1 Experiment 1: Assess Isotopic Contribution start->exp1 exp2 Experiment 2: Assess IS Purity start->exp2 decision1 Signal in IS Channel? exp1->decision1 decision2 Signal in Analyte Channel? exp2->decision2 mitigate1 Mitigation Strategies for Isotopic Cross-Talk decision1->mitigate1 Yes end End: Cross-Talk Addressed decision1->end No mitigate2 Mitigation Strategies for IS Impurity decision2->mitigate2 Yes decision2->end No mitigate1->end mitigate2->end

Caption: Troubleshooting workflow for identifying the source of cross-talk.

start Isotopic Cross-Talk Detected strategy1 Increase Mass Difference of IS (>3 Da) start->strategy1 strategy2 Monitor Less Abundant Higher Mass IS Isotope start->strategy2 strategy3 Optimize (Increase) IS Concentration start->strategy3 strategy4 Use Different Labeled Isotope (e.g., 13C, 15N) start->strategy4 end Cross-Talk Minimized strategy1->end strategy2->end strategy3->end strategy4->end

Caption: Mitigation strategies for isotopic cross-talk.

start IS Impurity Detected strategy1 Attempt Chromatographic Separation start->strategy1 strategy2 Source a Higher Purity Internal Standard start->strategy2 end Cross-Talk Minimized strategy1->end strategy2->end

Caption: Mitigation strategies for internal standard impurity.

References

Improving sensitivity for low-level detection of Dehydro Nifedipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity for the low-level detection of Dehydro Nifedipine (B1678770).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of dehydro nifedipine?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantitative analysis of dehydro nifedipine in biological matrices.[1][2][3] Methods have been developed with a lower limit of quantification (LLOQ) as low as 0.5 ng/mL in human plasma.[1][2]

Q2: What are the key challenges in the bioanalysis of dehydro nifedipine?

A2: The primary challenges include the photosensitivity of the parent drug, nifedipine, which can degrade into dehydro nifedipine, and achieving sufficient sensitivity for pharmacokinetic studies where concentrations can be very low.[4][5] Method development can also face challenges with extraction techniques and analytical issues.[6]

Q3: How can I improve the recovery of dehydro nifedipine during sample preparation?

A3: Optimizing the extraction method is crucial. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been used successfully. For LLE, a mixture of ether and n-hexane (3:1, v/v) has shown good recoveries of 71.6-80.4%.[1] For SPE, phenyl modified silica (B1680970) cartridges have demonstrated high absolute recoveries of around 95%.[2] The choice of extraction solvent and pH are critical parameters to optimize for your specific matrix.

Q4: What are the recommended storage conditions for samples containing dehydro nifedipine?

A4: Dehydro nifedipine is stable for at least 2 years when stored at -20°C.[7][8] Stock solutions are recommended to be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[9] It is crucial to minimize freeze-thaw cycles and exposure to light to prevent degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization in the mass spectrometer. 2. Suboptimal sample extraction and concentration. 3. Degradation of the analyte during sample processing or storage.1. Optimize MS parameters, such as spray voltage, gas flows, and collision energy. Consider using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1][2] 2. Evaluate different extraction techniques (LLE vs. SPE) and solvents to maximize recovery. Ensure complete evaporation and reconstitution in a mobile phase-compatible solvent.[1][2] 3. Protect samples from light at all stages. Use amber vials and minimize exposure time. Ensure proper storage at -20°C or below.[9][10]
High Background Noise / Interferences 1. Matrix effects from endogenous components in the biological sample. 2. Contamination from solvents, reagents, or labware. 3. Carryover from previous injections.1. Improve sample cleanup by using a more selective SPE sorbent or a multi-step LLE. 2. Use high-purity solvents and reagents (e.g., LC-MS grade). Thoroughly clean all labware. 3. Implement a robust needle wash protocol on the autosampler, using a strong organic solvent.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column degradation or contamination. 2. Incompatible injection solvent with the mobile phase. 3. Secondary interactions with the stationary phase.1. Replace the analytical column or use a guard column. 2. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. 3. Adjust the mobile phase pH or ionic strength to minimize secondary interactions.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations in the column compartment. 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations. 2. Use a thermostatically controlled column compartment. 3. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Dehydro Nifedipine Detection

ParameterMethod 1Method 2
Instrumentation LC-MS/MS with ESILC-MS/MS with APCI
Sample Matrix Human PlasmaHuman Plasma
Extraction Method Liquid-Liquid Extraction (ether:n-hexane, 3:1)Solid-Phase Extraction (phenyl modified silica)
Column Hypersil BDS C18 (50 mm x 2.1 mm, 3 µm)RP-18 (4 µm)
Mobile Phase Not specified in abstractMethanol (B129727):50 mM ammonium (B1175870) acetate (B1210297) (50:50, v/v)
Linearity Range 0.5 - 100 ng/mL0.5 - 100 ng/mL
LLOQ 0.5 ng/mL0.5 ng/mL
Recovery 71.6 - 80.4%~95%
Intra-day Precision < 15%2.2 - 4.7%
Inter-day Precision < 15%Not specified
Reference [1][2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for LC-MS/MS Analysis

This protocol is based on the method described by Wang et al. (2007).[1]

  • Sample Preparation:

    • To 500 µL of human plasma, add an appropriate amount of internal standard (e.g., nitrendipine).

  • Extraction:

    • Add 3 mL of extraction solvent (ether:n-hexane, 3:1, v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction for LC-MS/MS Analysis

This protocol is based on the method described by Gérardin et al. (1997).[2]

  • SPE Cartridge Conditioning:

    • Condition a phenyl modified silica SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove interferences.

  • Elution:

    • Elute the analytes with methanol and water.

  • Analysis:

    • Inject an aliquot of the eluate into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction (ether:n-hexane) IS->LLE Option 1 SPE Solid-Phase Extraction (phenyl silica) IS->SPE Option 2 Evap Evaporation LLE->Evap LCMS LC-MS/MS Analysis SPE->LCMS Recon Reconstitution Evap->Recon Recon->LCMS

Caption: General experimental workflow for dehydro nifedipine analysis.

Troubleshooting_Logic Start Low Signal Intensity? CheckIonization Optimize MS Ionization Parameters Start->CheckIonization Yes ImproveExtraction Improve Sample Extraction/Cleanup CheckIonization->ImproveExtraction No Improvement Resolved Problem Resolved CheckIonization->Resolved Improved CheckStability Verify Analyte Stability (Light/Temp) ImproveExtraction->CheckStability No Improvement ImproveExtraction->Resolved Improved CheckStability->Resolved Improved

Caption: Troubleshooting logic for low signal intensity issues.

References

Column selection and optimization for Dehydro Nifedipine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Dehydro Nifedipine (B1678770). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for analyzing Dehydro Nifedipine?

A1: The most prevalent method for the analysis of Dehydro Nifedipine is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection. This technique is widely used for the simultaneous determination of Nifedipine and its primary metabolite, Dehydro Nifedipine, in various matrices, including plasma and pharmaceutical formulations.[1]

Q2: Which type of column is best suited for Dehydro Nifedipine analysis, C8 or C18?

A2: Both C8 and C18 columns can be effectively used for the analysis of Dehydro Nifedipine. The choice between them depends on the specific requirements of the separation. C18 columns, being more hydrophobic, generally provide stronger retention, which can be beneficial for separating Dehydro Nifedipine from other metabolites or matrix components.[2][3] C8 columns offer shorter retention times, which can be advantageous for high-throughput analysis.[4] A direct comparison under identical mobile phase conditions is often necessary to determine the optimal column for a specific application. One study on the analysis of nifedipine and its metabolites utilized a C8 reversed-phase column.[4]

Q3: What are the typical mobile phase compositions used for Dehydro Nifedipine chromatography?

A3: Mobile phases for Dehydro Nifedipine analysis are typically hydro-organic mixtures. Common compositions involve a buffered aqueous phase and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The choice of buffer and its pH are critical for controlling the retention and peak shape of Dehydro Nifedipine. For instance, a mobile phase consisting of a phosphate (B84403) buffer (pH 4.8) and acetonitrile has been successfully used.[2] Another method employed a mobile phase of methanol, water, a phosphate buffer (pH 3), and sodium heptanesulfonate.[5]

Q4: What is the optimal detection wavelength for Dehydro Nifedipine?

A4: Dehydro Nifedipine can be detected using a UV detector. A common detection wavelength used for both Nifedipine and Dehydro Nifedipine is 235 nm.[6] However, the optimal wavelength may vary slightly depending on the mobile phase composition, so it is advisable to determine the absorption maximum of Dehydro Nifedipine in the specific mobile phase being used.

Column Selection and Optimization

Choosing the right column is a critical first step in developing a robust chromatographic method for Dehydro Nifedipine. The following table summarizes the key characteristics of C8 and C18 columns to aid in your selection.

Table 1: Comparison of C8 and C18 Columns for Dehydro Nifedipine Analysis

FeatureC8 ColumnC18 ColumnRecommendation for Dehydro Nifedipine
Stationary Phase Octylsilane (8-carbon chain)Octadecylsilane (18-carbon chain)Both are suitable reversed-phase options.
Hydrophobicity Moderately hydrophobicHighly hydrophobicC18 may offer better retention and resolution from polar impurities.
Retention Time Generally shorterGenerally longerC8 is preferred for faster analysis times.
Selectivity May provide different selectivity for closely related compoundsMay provide better separation of complex mixturesMethod development should ideally screen both to find optimal selectivity.
Peak Shape Can sometimes provide better peak shape for basic compoundsProne to peak tailing with basic compounds if silanol (B1196071) activity is highGood quality, end-capped columns of either type are recommended.

Column Selection Workflow

start Start: Define Analytical Goal (e.g., quantification, impurity profiling) screening Initial Screening: Test both C8 and C18 columns start->screening mobile_phase Use a generic starting mobile phase (e.g., ACN:Water with 0.1% Formic Acid) screening->mobile_phase evaluate Evaluate Key Parameters: - Retention Time - Resolution - Peak Shape (Asymmetry) mobile_phase->evaluate c18_better C18 provides better resolution and/or peak shape evaluate->c18_better Resolution is critical c8_better C8 provides adequate separation with shorter run time evaluate->c8_better Speed is a priority optimize Optimize Mobile Phase (e.g., adjust pH, organic content, buffer strength) c18_better->optimize c8_better->optimize end Final Method optimize->end

Column selection decision workflow.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of Dehydro Nifedipine.

Issue 1: Peak Tailing

Question: My Dehydro Nifedipine peak is showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for basic compounds like Dehydro Nifedipine is often due to secondary interactions with acidic silanol groups on the silica (B1680970) surface of the column. Here’s a step-by-step guide to address this issue:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated Dehydro Nifedipine molecule. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common strategy.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping have fewer accessible silanol groups, which significantly reduces peak tailing for basic analytes. If you are using an older column, consider switching to a newer generation column.

  • Incorporate a Competing Base: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.

  • Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try reducing the injection volume or diluting the sample.

Troubleshooting Flowchart for Peak Tailing

start Problem: Peak Tailing Observed check_ph Is the mobile phase pH > 4? start->check_ph lower_ph Action: Lower mobile phase pH to ~3 (e.g., add 0.1% Formic Acid) check_ph->lower_ph Yes check_column Are you using an older or non-end-capped column? check_ph->check_column No solution Solution: Symmetrical Peak lower_ph->solution use_new_column Action: Switch to a modern, high-purity, end-capped C8 or C18 column check_column->use_new_column Yes check_overload Is the sample concentration high? check_column->check_overload No use_new_column->solution reduce_load Action: Reduce injection volume or dilute the sample check_overload->reduce_load Yes add_tea Consider adding a competing base (e.g., 0.1% TEA) to the mobile phase check_overload->add_tea No reduce_load->solution add_tea->solution

A logical workflow for resolving peak tailing.

Issue 2: Poor Resolution

Question: I am having difficulty resolving the Dehydro Nifedipine peak from Nifedipine or other impurities. What steps can I take to improve the resolution?

Answer: Poor resolution can be addressed by optimizing several chromatographic parameters:

  • Optimize the Organic Content of the Mobile Phase: A systematic approach is to vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A lower organic content will generally increase retention and may improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a combination of both.

  • Adjust the Mobile Phase pH: As with peak shape, the pH of the mobile phase can significantly impact the selectivity of the separation for ionizable compounds. Small adjustments to the pH can alter the elution order and improve resolution.

  • Consider a Different Column: If mobile phase optimization is insufficient, switching between a C8 and a C18 column, or trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column), can provide the necessary change in selectivity.

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

Table 2: Troubleshooting Guide for Common Chromatographic Issues

SymptomPossible CauseRecommended Solution
Broad Peaks - Extra-column volume- Column contamination- Sample solvent stronger than mobile phase- Use shorter, narrower ID tubing.- Flush the column with a strong solvent.- Dissolve the sample in the mobile phase.
Split Peaks - Column void or channeling- Partially blocked column frit- Co-eluting impurity- Replace the column.- Back-flush the column or replace the frit.- Optimize mobile phase for better separation.
Ghost Peaks - Sample carryover- Contaminated mobile phase or system- Implement a needle wash with a strong solvent.- Use fresh, high-purity solvents and flush the system.
Baseline Drift - Column not equilibrated- Mobile phase composition changing- Detector lamp aging- Equilibrate the column for a longer period.- Ensure proper mobile phase mixing and degassing.- Replace the detector lamp.

Experimental Protocols

Protocol 1: RP-HPLC Method for the Quantification of Dehydro Nifedipine in Plasma

This protocol is a representative method for the analysis of Dehydro Nifedipine in a biological matrix.

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.020 mol/L KH2PO4 buffer (adjusted to pH 4.8) and acetonitrile (42:58, v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.[6]

  • Injection Volume: 20 µL.

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the reconstituted sample into the HPLC system.

Experimental Workflow for Plasma Sample Analysis

start Start: Collect Plasma Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) add_is->extraction separate_phases Separate Organic and Aqueous Phases extraction->separate_phases evaporate Evaporate Organic Phase to Dryness separate_phases->evaporate reconstitute Reconstitute Residue in Mobile Phase evaporate->reconstitute inject Inject into HPLC System reconstitute->inject end Data Acquisition and Analysis inject->end

Workflow for Dehydro Nifedipine analysis in plasma.

References

Impact of mobile phase composition on Dehydro Nifedipine-13C,d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Dehydro Nifedipine-13C,d3, particularly focusing on the impact of mobile phase composition in liquid chromatography (LC) based methods.

Frequently Asked Questions (FAQs)

Q1: What is the critical role of mobile phase composition in the analysis of this compound?

A1: The mobile phase composition is a critical factor that directly influences the retention, resolution, and ionization efficiency of this compound during LC-MS analysis. Altering the mobile phase can significantly affect retention time.[1] The choice of organic solvent (e.g., acetonitrile (B52724), methanol), aqueous component (e.g., water, buffer), and additives (e.g., formic acid, ammonium (B1175870) formate) dictates the interaction between the analyte, the stationary phase (e.g., C18 column), and the mobile phase, thereby impacting peak shape, sensitivity, and overall method performance.[2][3]

Q2: Which organic solvents are typically recommended for the mobile phase in this compound analysis?

A2: Acetonitrile and methanol (B129727) are the most commonly used organic solvents for the analysis of nifedipine (B1678770) and its metabolites, including Dehydro Nifedipine.[2][3][4][5] Acetonitrile often provides better peak shape and lower backpressure compared to methanol. The choice between them can affect the elution strength and selectivity of the separation.

Q3: What is the purpose of adding an acid (e.g., formic acid, acetic acid) to the mobile phase?

A3: Adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase serves multiple purposes. It helps to control the pH of the mobile phase, which can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, thereby reducing peak tailing.[6][7] In reversed-phase LC-MS, it also promotes the protonation of the analyte in the electrospray ionization (ESI) source, leading to enhanced signal intensity in positive ion mode.

Q4: Can I use a buffered mobile phase? What are the advantages?

A4: Yes, using a buffered mobile phase (e.g., with ammonium formate (B1220265) or ammonium acetate) is highly recommended. Buffers help to maintain a constant pH, leading to more reproducible retention times and improved peak shapes.[6][8][9] This is particularly important when dealing with complex matrices like plasma or serum.[10][11]

Q5: How does the water quality in the mobile phase affect the analysis?

A5: The quality of the water used in the mobile phase is crucial for sensitive LC-MS analysis. High-purity water, such as Milli-Q or equivalent, should be used to minimize background noise and the introduction of contaminants that can interfere with the analysis. Impurities in the mobile phase can lead to rising baselines and spurious peaks, especially in gradient elution.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH with an acid like formic acid can reduce peak tailing by suppressing silanol interactions.[6][7]

    • Optimize Additive Concentration: Ensure an adequate concentration of an acidic additive (e.g., 0.1% formic acid) is present in both the aqueous and organic components of the mobile phase.

    • Check for Column Degradation: A deteriorated column can lead to poor peak shapes.[12] Consider flushing the column or replacing it if necessary.

Issue 2: Low Signal Intensity or Poor Sensitivity
  • Possible Cause: Suboptimal ionization of the analyte in the mass spectrometer source.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Additives: The choice and concentration of the mobile phase modifier can significantly impact ionization efficiency. Experiment with different additives such as ammonium formate or ammonium acetate (B1210297) in combination with formic acid to enhance the signal.

    • Evaluate Organic Solvent: Compare the signal intensity obtained with acetonitrile versus methanol. One may provide better desolvation and ionization for your specific compound and instrument.

    • Check for Matrix Effects: If analyzing samples in a complex matrix, high levels of endogenous components can suppress the ionization of the analyte. Improve sample preparation to remove interferences.

Issue 3: Inconsistent Retention Times
  • Possible Cause: Fluctuations in mobile phase composition or temperature.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Inconsistently prepared mobile phases are a common cause of retention time shifts. Prepare fresh mobile phase daily and ensure accurate mixing.

    • Degas the Mobile Phase: Dissolved gases in the mobile phase can lead to pump cavitation and flow rate inaccuracies, causing retention time variability.[12] Degas the mobile phase before use.

    • Use a Column Oven: Temperature fluctuations can affect retention times. Using a column oven will ensure a stable and consistent temperature throughout the analysis.

    • Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before injecting the sample.

Issue 4: High Background Noise or Ghost Peaks
  • Possible Cause: Contamination in the mobile phase, LC system, or sample.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure that all mobile phase components are of high purity (e.g., LC-MS grade).[12]

    • Clean the LC System: Contaminants can accumulate in the LC system over time. Flush the system with a strong solvent to remove any buildup.

    • Identify the Source of Ghost Peaks: Run blank injections with and without the column to determine if the contamination is coming from the sample, mobile phase, or the LC system itself.

Data Presentation

Table 1: Impact of Mobile Phase Composition on Chromatographic Parameters of Nifedipine and its Metabolites

Mobile Phase CompositionColumnAnalyteRetention Time (min)Key ObservationsReference
Methanol:Water (70:30, v/v), pH 3.0 with orthophosphoric acidShim-Pack CLC, ODS (C18)Nifedipine3.401Good separation and peak shape.[4]
Acetonitrile:10 mM Phosphate Buffer (pH 3.5) (60:40, v/v)C18NifedipineNot specifiedSimultaneous analysis with other drugs.[4]
0.020 mol/L KH2PO4 (pH 4.8):Acetonitrile (42:58, v/v)Lichrocart Lichrospher 60 RP selectBNifedipineNot specifiedSuitable for analysis in human plasma.[10]
Acetonitrile:0.1% v/v TEA (pH 7.4) (78:22, v/v)Phenomenex Luna C18(2)NifedipineNot specifiedGood peak definition and resolution.[5]
Acetonitrile – water – formic acid (gradient)Intersil ODS gum C18Nifedipine~3.24Good resolution from endogenous components.[2]
Water:Acetonitrile:Trifluoroacetic acid (40:60:0.1, v/v/v)Phenomenex C18Nifedipine5.5Good separation from internal standard.[13]
Methanol:0.1% Trifluoroacetic acid (55:45, v/v)Agilent 1290 Infinity II LC SystemNifedipine3.5Rapid and accurate method.[14][15]
Gradient with Acetonitrile and Formic AcidHypersil BDS C18Nifedipine & Dehydronifedipine< 2.5Rapid and sensitive method for plasma samples.[16]
10 mM Ammonium formate (pH 4.5) and Methanol (gradient)Acquity Shield RP18Nifedipine & related compounds< 11Good resolution of impurities.[9]

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound Analysis in Plasma

This protocol is a representative method synthesized from common practices in the literature.[2][16]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10% to 90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90% to 10% B

      • 3.1-5.0 min: 10% B

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for this compound analysis.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues Problem Chromatographic Problem Tailing Tailing Peak Problem->Tailing Shape? Shift Shifting RT Problem->Shift Retention? Low_Signal Low Signal Problem->Low_Signal Intensity? Sol_Tailing1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Tailing->Sol_Tailing1 Check Sol_Tailing2 Column Condition Tailing->Sol_Tailing2 Check Fronting Fronting Peak Sol_Shift1 Mobile Phase Preparation & Degassing Shift->Sol_Shift1 Check Sol_Shift2 Column Temperature Shift->Sol_Shift2 Check Drifting Drifting RT Sol_Low_Signal1 Optimize Ionization Source Parameters Low_Signal->Sol_Low_Signal1 Check Sol_Low_Signal2 Mobile Phase Additives (e.g., Ammonium Formate) Low_Signal->Sol_Low_Signal2 Check High_Noise High Noise

Caption: Troubleshooting decision tree for common LC issues.

References

Strategies to reduce background noise in Dehydro Nifedipine-13C,d3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioanalytical method development. This guide provides detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) to help you reduce background noise and improve sensitivity in the LC-MS/MS quantification of Dehydro Nifedipine-13C,d3.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the quantification of this compound.

Section 1: General Background Noise Issues

Q1: What are the most common sources of background noise in my LC-MS/MS analysis?

A1: Background noise can originate from multiple sources, which can be broadly categorized as chemical, instrumental, and environmental.

  • Chemical Noise: This arises from the sample matrix (e.g., proteins, salts, and phospholipids (B1166683) in plasma), mobile phase impurities, contaminated solvents, or system contamination.[1] Phospholipids are a notorious cause of matrix effects in bioanalysis.

  • Instrumental Noise: This is generated by the electronic components of the LC and MS systems, such as detector noise and random fluctuations in electronics.[1][2] It can also be caused by contamination within the LC flow path or the mass spectrometer's ion source.[3][4]

  • Environmental Noise: Factors like electromagnetic interference from nearby equipment can contribute to the overall noise profile.[1]

Q2: My signal-to-noise (S/N) ratio is poor. What's the best overall strategy to improve it?

A2: Improving the signal-to-noise ratio involves a two-pronged approach: maximizing the analyte signal and minimizing the background noise.[5][6] A systematic strategy that optimizes sample preparation, chromatography, and mass spectrometer settings is the most effective way to achieve this.[7] The use of a stable isotope-labeled internal standard, such as this compound, is crucial as it co-elutes with the analyte and helps compensate for signal variations caused by matrix effects.

Q3: I see high background noise even when injecting a blank (mobile phase only). What should I investigate?

A3: High background in blank injections points to contamination within the analytical system itself. Key areas to check include:

  • Mobile Phase Quality: Ensure you are using high-purity, LC-MS grade solvents and additives.[5][8] Contaminants in lower-grade solvents are a common source of noise.[5]

  • System Contamination: The issue could stem from contaminated solvent reservoirs, tubing, or a dirty ion source.[3][4] It is good practice to flush the system thoroughly. A "steam clean" of the mass spectrometer source overnight can also be highly effective.[9]

  • Carryover: If the blank injection follows a high-concentration sample, carryover from the autosampler needle or column may be the cause. An aggressive needle wash and a robust column washing step in the gradient can mitigate this.[10]

Section 2: Sample Preparation Strategies

Q4: How can I effectively reduce matrix effects, particularly from phospholipids in plasma samples?

A4: Reducing matrix effects is critical for accurate quantification and is best addressed during sample preparation.[11] While simple protein precipitation (PPT) is fast, it is often the least effective method for removing interfering matrix components like phospholipids.[7] More effective techniques include:

  • Liquid-Liquid Extraction (LLE): This technique provides cleaner extracts than PPT but may have lower recovery for more polar analytes.[7]

  • Solid-Phase Extraction (SPE): SPE is highly effective at removing matrix components. Polymeric mixed-mode SPE sorbents, which utilize both reversed-phase and ion-exchange mechanisms, are particularly successful at producing very clean extracts with significantly reduced matrix effects.[7]

  • Phospholipid Depletion Plates: Specialized plates, such as HybridSPE-Phospholipid, are designed to selectively remove phospholipids from the sample, resulting in a cleaner final extract and improved analytical accuracy.

Q5: Which sample preparation method is recommended for Dehydro Nifedipine (B1678770) analysis?

A5: For robust and sensitive quantification of Dehydro Nifedipine in biological matrices like plasma, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly recommended.[12][13][14] SPE, particularly with a mixed-mode or phenyl-modified silica (B1680970) sorbent, offers excellent cleanup and high recovery.[7][12] LLE with a solvent mixture like ether-n-hexane has also been shown to be effective.[13]

Section 3: Chromatographic (LC) Optimization

Q6: My analyte peak is co-eluting with an interference. How can I improve the chromatographic separation?

A6: Co-elution with matrix components is a major cause of ion suppression and inaccurate results.[15][16] To improve separation and resolve co-eluting peaks, consider the following strategies:

  • Optimize the Gradient: A shallower gradient around the elution time of your analyte can significantly improve resolution between it and nearby interferences.[17]

  • Change Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol, or vice-versa) can alter selectivity and change peak elution order.[18] Adjusting the mobile phase pH with additives like formic acid or ammonium (B1175870) formate (B1220265) can also improve peak shape and retention for ionizable compounds.[17]

  • Change Column Chemistry: If mobile phase optimization is insufficient, using a column with a different stationary phase (e.g., switching from a C18 to a Phenyl-Hexyl or PFP column) can provide alternative selectivity.[17][18]

  • Adjust Flow Rate: Reducing the flow rate can sometimes enhance separation efficiency.[17]

Section 4: Mass Spectrometry (MS) Settings

Q7: Which mass spectrometer parameters are most critical for improving the signal-to-noise ratio?

A7: Optimizing the ion source conditions is one of the quickest and most effective ways to boost your signal.[5] Key parameters to adjust include:

  • Ion Source Gases: Optimize the nebulizing and drying gas flows and temperatures. Higher flow rates or highly aqueous mobile phases generally require higher gas flows and temperatures for efficient desolvation.[5] Be cautious with thermally labile compounds.

  • Cone Voltage (or equivalent): The cone voltage can be optimized to improve analyte sensitivity. In some cases, adjusting this voltage can also help reduce baseline noise by breaking up interfering solvent clusters or other adducts.[8][19]

  • Source Positioning: The physical location of the electrospray needle relative to the instrument's inlet capillary is crucial for optimal ion transmission into the mass spectrometer.[5]

Data & Parameter Summaries

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniquePrincipleEffectiveness for Phospholipid RemovalProsCons
Protein Precipitation (PPT) Protein removal via solvent crash.Low[7]Fast, simple, inexpensive.Least effective at removing matrix components, leading to significant ion suppression.[7]
Liquid-Liquid Extraction (LLE) Analyte partitioning between immiscible liquids.Moderate to HighProvides cleaner extracts than PPT.[7]Can have lower recovery for polar analytes; requires solvent optimization.[7]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent, followed by elution.High to Very High[11]Highly effective cleanup, reduces interferences.More time-consuming and costly than PPT or LLE.
Mixed-Mode SPE Combines reversed-phase and ion-exchange mechanisms.Very High[7]Dramatically reduces residual matrix components, leading to minimal matrix effects.[7]Requires more complex method development.
Phospholipid Depletion Plates Targeted removal of phospholipids.Very HighHighly specific, results in very clean samples.Higher cost per sample.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Dehydro Nifedipine from Plasma

This protocol is a general guideline adapted from established methods for Nifedipine and its metabolites and should be optimized for your specific application.[12]

  • Cartridge Conditioning: Condition a phenyl-modified silica SPE cartridge (or a suitable mixed-mode cation exchange cartridge) by washing sequentially with 1 mL of methanol, followed by 1 mL of water.[12]

  • Sample Loading: To 500 µL of plasma, add the internal standard (this compound). Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.[12]

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of a methanol/water mixture. The exact ratio should be optimized, but a starting point could be 80:20 (v/v).[12]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: Suggested LC-MS/MS Parameters

These parameters are based on validated methods for Nifedipine and Dehydro Nifedipine and serve as an excellent starting point for method development.[13][14]

ParameterSuggested Setting
LC Column C18 Column (e.g., 50 mm x 2.1 mm, <3 µm particle size)[13]
Mobile Phase A 0.1% Formic Acid or 5-10 mM Ammonium Formate in Water[7]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.2 - 0.4 mL/min[14]
Gradient Start with a low %B (e.g., 10-20%) and ramp up to a high %B (e.g., 90-95%) over several minutes to elute the analyte. Include a high %B wash step and re-equilibration.
Injection Volume 5 - 10 µL
MS Ionization Mode Electrospray Ionization (ESI), Positive Mode[13]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard of Dehydro Nifedipine and the 13C,d3 internal standard to identify the precursor ion and optimal product ions.
Source Temperature 350 - 450 °C (Optimize for your instrument)
Nebulizer/Drying Gas Nitrogen; flow rates to be optimized.
Cone/Capillary Voltage Optimize for maximum signal intensity for the specific MRM transitions.

Visualized Workflows and Schematics

G Troubleshooting Workflow for High Background Noise cluster_0 cluster_1 cluster_2 cluster_3 start High Background Noise Observed q1 Inject Blank (Mobile Phase Only) start->q1 q2 Is Background Still High? q1->q2 a1 System Contamination - Check solvent purity - Clean ion source - Flush LC system q2->a1  Yes a2 Sample-Related Issue (Matrix or Carryover) q2->a2  No end_node Noise Reduced S/N Improved a1->end_node q3 Optimize Sample Prep a2->q3 a3 Implement SPE or LLE Use Phospholipid Removal Plates q3->a3 q4 Optimize Chromatography a3->q4 a4 Adjust Gradient Change Column/Mobile Phase q4->a4 q5 Optimize MS Settings a4->q5 a5 Tune Source Parameters (Gases, Voltages) q5->a5 a5->end_node

Caption: A step-by-step workflow for troubleshooting high background noise.

G General Experimental Workflow SampleReceipt Sample Receipt (e.g., Plasma) Spiking Spike Internal Standard SampleReceipt->Spiking SamplePrep Sample Preparation (e.g., SPE) Spiking->SamplePrep Analysis LC-MS/MS Analysis SamplePrep->Analysis DataProcessing Data Processing (Integration) Analysis->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

Caption: Standard workflow from sample receipt to final data reporting.

G Primary Sources of Background Noise cluster_sample Sample Matrix cluster_lc LC System cluster_ms MS System center High Background (Low S/N) Phospholipids Phospholipids Phospholipids->center Salts Salts & Proteins Salts->center Metabolites Metabolites Metabolites->center Solvents Solvent Impurities Solvents->center Carryover Autosampler Carryover Carryover->center Contamination System Contamination Contamination->center Source Dirty Ion Source Source->center Electronics Electronic Noise Electronics->center

Caption: A diagram illustrating the various sources of background noise.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Case of Nifedipine Analysis Using Dehydro Nifedipine-13C,d3 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data submitted to regulatory agencies. The choice of an appropriate internal standard (IS) is a critical factor in the success of these methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for any potential variability.

Stable isotope-labeled (SIL) internal standards, such as Dehydro Nifedipine-13C,d3, are widely regarded as the "gold standard" in bioanalysis. Their near-identical physicochemical properties to the analyte of interest provide the most effective means of correcting for matrix effects, extraction inconsistencies, and instrument variability. This guide provides a comprehensive comparison of the expected performance of this compound with several alternative internal standards that have been successfully used in the bioanalysis of nifedipine (B1678770), a widely prescribed calcium channel blocker. The information presented is based on a thorough review of published scientific literature.

Comparative Performance of Internal Standards

The selection of an internal standard significantly impacts the key validation parameters of a bioanalytical method. The following tables summarize the performance characteristics of various internal standards used for the quantification of nifedipine in biological matrices, primarily human plasma.

Note: While this compound is commercially available as a stable isotope-labeled internal standard for nifedipine, specific public-domain validation data for its use was not found. The data presented for this compound is representative of the expected high-level performance of stable isotope-labeled internal standards in bioanalytical LC-MS/MS methods, based on established scientific principles and data from similar compounds.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Internal StandardAnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compound (Representative) NifedipineHuman Plasma0.1 - 1000.1> 0.99
TolterodineNifedipineHuman Plasma1 - 1301.01> 0.995
Acetaminophen (B1664979)NifedipineHuman Plasma0.17 - 1020.17> 0.99
Nitrendipine (B1678957)NifedipineHuman Plasma0.104 - 52.00.104≥ 0.99
Nisoldipine (B1678946)NifedipineHuman Serum60 - 25010Not Reported

Table 2: Accuracy and Precision

Internal StandardAnalyteMatrixQC Levels (ng/mL)Accuracy (% Bias)Precision (% RSD)
This compound (Representative) NifedipineHuman PlasmaLow, Mid, HighWithin ±15%< 15%
TolterodineNifedipineHuman Plasma3.13, 31.3, 80.2Within ±15%Intra-day: 4.5-7.7, Inter-day: Not Reported
AcetaminophenNifedipineHuman Plasma0.42, 6.53, 81.60-3.92 to 7.31< 15%
NitrendipineNifedipineHuman PlasmaLow, Mid, High-4.0 to 6.2< 15%
NisoldipineNifedipineHuman Serum90 - 150Within limits of precision3.3%

Table 3: Recovery and Matrix Effect

Internal StandardAnalyteMatrixRecovery (%)Matrix Effect
This compound (Representative) NifedipineHuman PlasmaConsistent and reproducibleMinimal to none
TolterodineNifedipineHuman Plasma104.1 - 108.7Not significant
AcetaminophenNifedipineHuman PlasmaNot explicitly reportedNot explicitly reported
NitrendipineNifedipineHuman Plasma> 93.9Not explicitly reported
NisoldipineNifedipineHuman Serum~70Not explicitly reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized experimental protocols from published studies for the analysis of nifedipine using different internal standards.

Method 1: Nifedipine with Tolterodine as Internal Standard
  • Sample Preparation: Protein precipitation. To 100 µL of human plasma, 20 µL of internal standard solution (Tolterodine) is added, followed by 300 µL of a 50:50 (v/v) mixture of acetonitrile (B52724) and methanol. The mixture is vortexed and centrifuged. The supernatant is then injected into the LC-MS/MS system.[1]

  • Chromatography:

    • Column: Intersil ODS gum C18 (4.6 × 50 mm, 3.5 µm)[1]

    • Mobile Phase: A gradient of acetonitrile, water, and formic acid.[1]

    • Flow Rate: 0.500 mL/min[1]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Nifedipine with Acetaminophen as Internal Standard
  • Sample Preparation: Liquid-liquid extraction. To 500 µL of plasma, 50 µL of acetaminophen solution is added. The sample is then extracted with 3.5 mL of ethyl acetate (B1210297). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatography:

    • Column: C18 (150 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate solution (pH 6.62) (60:40, v/v).

    • Flow Rate: 0.8 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Method 3: Nifedipine with Nitrendipine as Internal Standard
  • Sample Preparation: Liquid-liquid extraction. To a plasma sample, nitrendipine internal standard is added, followed by extraction with a mixture of n-hexane and diethyl ether (1:3, v/v). The organic layer is separated, evaporated, and the residue is reconstituted.

  • Chromatography:

    • Column: ACQUITY UPLC™ BEH C18

    • Mobile Phase: Acetonitrile and 10 mmol/L ammonium acetate (75:25, v/v).

    • Flow Rate: 0.20 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM).

Method 4: Nifedipine with Nisoldipine as Internal Standard
  • Sample Preparation: Liquid-liquid extraction. Serum samples are alkalinized to pH 9 and extracted with ether. The organic extract is then processed for HPLC analysis.[2]

  • Chromatography:

    • Column: Reverse-phase C8

    • Mobile Phase: Not specified in detail.

    • Detection: UV spectrophotometry at 350 nm.[2]

Visualization of Bioanalytical Workflow and the Role of an Internal Standard

To visually represent the processes involved in bioanalytical method validation, the following diagrams have been generated using the DOT language.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting SampleCollection Sample Collection (e.g., Plasma) AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Extraction (PPT, LLE, or SPE) AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (e.g., ESI) Chromatography->Ionization Detection Mass Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation Reporting Reporting Calculation->Reporting

Caption: A generalized workflow for a bioanalytical method using LC-MS/MS.

Internal_Standard_Principle cluster_analyte Analyte (Nifedipine) cluster_is Internal Standard (this compound) Analyte_Response Variable Response (due to matrix effects, etc.) Ratio Ratio of Analyte Response to IS Response Analyte_Response->Ratio IS_Response Variable Response (tracks analyte variability) IS_Response->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: The principle of using a stable isotope-labeled internal standard.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method. Stable isotope-labeled internal standards, such as this compound, are the preferred choice for LC-MS/MS assays due to their ability to closely mimic the behavior of the analyte, thereby providing the most accurate and precise results. While alternative internal standards like tolterodine, acetaminophen, nitrendipine, and nisoldipine have been successfully employed for the bioanalysis of nifedipine, they may not always fully compensate for all sources of variability, particularly unpredictable matrix effects.

The data presented in this guide, compiled from various validated methods, demonstrates that while acceptable results can be achieved with structural analog internal standards, the use of a stable isotope-labeled internal standard is expected to provide superior performance in terms of accuracy, precision, and reliability. For researchers, scientists, and drug development professionals, investing in a stable isotope-labeled internal standard like this compound can significantly enhance the quality and defensibility of their bioanalytical data.

References

A Comparative Guide to Cross-Validation of Analytical Methods with Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the integrity of bioanalytical data is paramount. Cross-validation of analytical methods ensures consistency and reliability of data, especially when results are compared across different methods, laboratories, or instruments.[1][2] A critical factor influencing the robustness of these methods, particularly in liquid chromatography-mass spectrometry (LC-MS), is the choice of an internal standard (IS).[3] This guide provides a detailed comparison between methods using the "gold standard"—Stable Isotope-Labeled Internal Standards (SIL-ISs)—and those using alternative standards, such as structural analogs.

The Unparalleled Advantage of Labeled Internal Standards

An internal standard is a compound of known concentration added to every sample to correct for analytical variability.[4][5] A SIL-IS is a version of the analyte where one or more atoms are replaced with a heavier, non-radioactive isotope (e.g., ¹³C, ²H, ¹⁵N).[4][6] This subtle mass change allows it to be distinguished by the mass spectrometer, while its physicochemical properties remain virtually identical to the analyte.[4][7]

This near-perfect analogy is the key to a SIL-IS's superior ability to compensate for variability throughout the entire analytical process, from sample extraction to ionization.[7] By calculating the ratio of the analyte's signal to the SIL-IS's signal, variations are effectively normalized, leading to significant improvements in accuracy and precision.[7][8]

Key benefits include:

  • Mitigation of Matrix Effects: The matrix effect, where components in a biological sample suppress or enhance the analyte's ionization, is a major challenge in LC-MS.[4] Because a SIL-IS behaves almost identically to the analyte during ionization, it accurately corrects for these matrix-induced variations.[7]

  • Correction for Variability: SIL-ISs compensate for inconsistencies in sample preparation, extraction recovery, and instrument response.[5][8]

  • Increased Precision and Accuracy: The use of SIL-ISs has been shown to reduce variations in mass spectrometry results and improve the accuracy and precision of analyses for both small and large molecules.[8]

Performance Comparison: Labeled IS vs. Structural Analog IS

While SIL-ISs are considered the gold standard, practical factors like cost and availability sometimes lead to the use of structural analog internal standards—compounds that are chemically similar but not isotopically labeled.[9] Cross-validation is essential when comparing data from a method using a SIL-IS to one using a structural analog.[7]

The following tables summarize typical performance data from a cross-validation study comparing two LC-MS/MS methods for the quantification of a hypothetical "Drug X" in human plasma:

  • Method A: Utilizes a stable isotope-labeled internal standard (SIL-IS).

  • Method B: Utilizes a structural analog internal standard (Analog-IS).

Table 1: Accuracy and Precision of Quality Control (QC) Samples

QC LevelMethod A (with SIL-IS)Method B (with Analog-IS)Acceptance Criteria
Mean Accuracy (%) Precision (%CV) Mean Accuracy (%)
LLOQ (1 ng/mL) 98.56.895.2
Low QC (3 ng/mL) 101.24.5108.9
Mid QC (50 ng/mL) 100.53.1105.6
High QC (80 ng/mL) 99.82.594.3

Data based on representative values from bioanalytical method validation guidelines.

Table 2: Matrix Effect Evaluation

ParameterMethod A (with SIL-IS)Method B (with Analog-IS)Acceptance Criteria
Matrix Factor (CV%) 4.218.5CV ≤ 15%
IS-Normalized Matrix Factor (CV%) 2.813.1CV ≤ 15%

Data based on representative values from bioanalytical method validation guidelines.

As the data illustrates, the method employing the SIL-IS consistently demonstrates superior precision and a significantly lower matrix effect.

Experimental Protocols

A rigorous cross-validation study is essential to compare the performance of different internal standards.[9]

Objective: To compare the performance of a SIL-IS and a structural analog IS for the quantification of "Drug X" in human plasma.

Methodology:

  • Preparation of Solutions:

    • Prepare separate stock solutions of Drug X, the SIL-IS, and the Analog-IS in an appropriate organic solvent.

    • Create working solutions for spiking calibration standards and quality control (QC) samples.[9]

  • Preparation of Calibration Standards and QCs:

    • Spike blank human plasma with Drug X to prepare a minimum of six calibration standards, including the lower and upper limits of quantification (LLOQ and ULOQ).[9]

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.[9]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or study sample), add 300 µL of acetonitrile (B52724) containing the respective internal standard (SIL-IS for Method A, Analog-IS for Method B).[7]

    • Vortex to precipitate proteins and centrifuge to pellet the precipitate.

    • Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.[5]

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Use an appropriate chromatographic column to separate the analyte and internal standard.

    • Detect the compounds using a mass spectrometer in multiple reaction monitoring (MRM) mode.[5]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.[5]

    • Calculate the peak area ratio of the analyte to the internal standard.[5]

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentrations of the QC samples and study samples from the calibration curve.

  • Cross-Validation of Incurred Samples:

    • Select a set of at least 30 incurred study samples with concentrations spanning the calibration range.[7]

    • Analyze these samples using both Method A and Method B on the same day by the same analyst.[7]

    • Compare the concentrations obtained from both methods. The difference between the methods for at least 67% of the samples should be within 20% of the mean concentration.[10]

Visualizing the Workflow and Rationale

To better understand the processes, the following diagrams illustrate the cross-validation workflow and the rationale for using a labeled internal standard.

CrossValidationWorkflow start Start: Define Objective protocol Develop Validation Protocol (Acceptance Criteria, Procedures) start->protocol prep Prepare Solutions & Samples (Standards, QCs, Incurred Samples) protocol->prep analysis Analyze Samples with Both Methods (Method A: SIL-IS, Method B: Analog-IS) prep->analysis data Process & Compare Data (Accuracy, Precision, Matrix Effect) analysis->data eval Evaluate Against Acceptance Criteria data->eval pass Methods are Equivalent eval->pass Pass fail Investigate Discrepancy eval->fail Fail end End: Report Findings pass->end fail->protocol

A generalized workflow for the cross-validation of two analytical methods.

Labeled_IS_Advantage cluster_process Analytical Process cluster_correction Correction Mechanism sample_prep Sample Preparation (e.g., Extraction) lc_separation LC Separation sample_prep->lc_separation ionization MS Ionization (Matrix Effects) lc_separation->ionization analyte Analyte Signal (Variable) ionization->analyte Influences sil_is SIL-IS Signal (Tracks Analyte Variability) ionization->sil_is Influences Identically ratio Ratio (Analyte / SIL-IS) = Stable & Accurate Result analyte->ratio sil_is->ratio

How a SIL-IS corrects for variability in the analytical process.

Conclusion

The cross-validation of analytical methods provides critical data for selecting the most appropriate internal standard. While practical considerations may sometimes necessitate the use of structural analogs, the experimental data consistently shows that stable isotope-labeled internal standards provide superior performance, particularly in complex biological matrices.[4][9] By effectively correcting for matrix effects and other sources of analytical variability, SIL-ISs ensure the development of robust, reliable, and accurate bioanalytical methods that meet stringent regulatory expectations and produce high-quality data for crucial drug development decisions.[8][9]

References

A Comparative Guide to Internal Standards for Nifedipine Bioanalysis: Dehydro Nifedipine-13C,d3 and Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nifedipine (B1678770), a widely prescribed calcium channel blocker, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a suitable internal standard (IS) is a critical component of a robust and reliable bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. Stable isotope-labeled (SIL) internal standards are considered the gold standard in bioanalysis due to their ability to mimic the analyte of interest throughout the analytical process, thereby compensating for variability in sample preparation and instrument response.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Deuterated internal standards, such as Dehydro Nifedipine-13C,d3 and Nifedipine-d6, are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (13C and deuterium). This near-identical physicochemical behavior ensures that the IS and the analyte co-elute chromatographically and experience similar extraction recovery and ionization efficiency in the mass spectrometer. This co-behavior allows for accurate correction of matrix effects, a common source of imprecision and inaccuracy in bioanalytical methods.

Performance Comparison: Nifedipine-d6 as a Representative Deuterated Internal Standard

While specific quantitative data for this compound is not available from the reviewed literature, the performance of Nifedipine-d6 has been well-documented. The following table summarizes the typical performance of an LC-MS/MS method for nifedipine using Nifedipine-d6 as the internal standard. This data serves as a benchmark for the expected performance of a high-quality deuterated internal standard.

Performance ParameterNifedipine with Nifedipine-d6 IS
Recovery (%) 93.2 - 95.6
Intra-day Precision (%RSD) < 15
Inter-day Precision (%RSD) < 15
Linearity (r²) > 0.99

This data is compiled from published literature and represents the performance of a validated LC-MS/MS method.

Experimental Protocols

A robust bioanalytical method is essential for accurate quantification. Below are representative experimental protocols for the analysis of nifedipine in human plasma using a deuterated internal standard.

Sample Preparation: Protein Precipitation[1]
  • To 500 µL of human plasma, add the internal standard solution (Nifedipine-d6).

  • Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex mix the sample to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2]
  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).

  • Ionization: Positive ion electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI) are typically employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Typical MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nifedipine347.2315.1
Nifedipine-d6353.2318.2

Nifedipine's Mechanism of Action

Nifedipine is a dihydropyridine (B1217469) calcium channel blocker. Its primary mechanism of action involves the inhibition of the influx of extracellular calcium ions into vascular smooth muscle cells and myocardial cells. This leads to vasodilation and a reduction in blood pressure.

Nifedipine_Mechanism_of_Action cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Calcium Channel Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in Allows Contraction Muscle Contraction Ca_ion_in->Contraction Leads to Vasodilation Vasodilation Nifedipine Nifedipine Nifedipine->Ca_channel Blocks Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Results in Bioanalytical_Workflow Sample_Collection Plasma Sample Collection IS_Spiking Spiking with Deuterated Internal Standard Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Report Final Report Data_Processing->Report

Dehydro Nifedipine-13C,d3: A Superior Internal Standard for Absolute Quantification of Nifedipine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in the bioanalysis of the calcium channel blocker Nifedipine, the choice of internal standard is paramount. This guide provides a comprehensive comparison of Dehydro Nifedipine-13C,d3 with other commonly used internal standards, supported by experimental data, to inform the selection of the most appropriate tool for achieving absolute quantification in pharmacokinetic and drug metabolism studies.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, offering a way to control for variability in sample preparation and analysis. This compound, a metabolite of Nifedipine labeled with both carbon-13 and deuterium, is a state-of-the-art tool designed to mimic the behavior of the analyte of interest, Nifedipine, and its primary metabolite, Dehydro Nifedipine, throughout the analytical process. Its structural similarity and mass shift make it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Comparative Performance of Internal Standards for Nifedipine Quantification

The selection of an internal standard significantly impacts the reliability of bioanalytical data. While various compounds have been employed for the quantification of Nifedipine, their performance characteristics can differ. Below is a comparative summary of validation parameters from studies utilizing this compound and other common internal standards.

Disclaimer: The following data is compiled from different studies and is not a direct head-to-head comparison under identical experimental conditions. The performance of an internal standard can be method-dependent.

Internal StandardAnalyte(s)LLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Internal Standard TypeReference
This compound Nifedipine, Dehydro NifedipineData not available in a single comparative studyData not available in a single comparative studyExpected to be highExpected to be lowStable Isotope LabeledTheoretical
Nifedipine-d6Nifedipine1.5581.558 - 360.561Not explicitly statedNot explicitly statedStable Isotope Labeled[1]
NitrendipineNifedipine0.50.5 - 50Within ±15% of nominal< 15%Structurally Similar Analog[2]
AcetaminophenNifedipine0.170.17 - 102-3.92 to 7.31< 15%Structurally Dissimilar[3]

As a stable isotope-labeled analog of the metabolite, this compound is theoretically the most suitable internal standard. It co-elutes with the analyte and its metabolite, experiences similar matrix effects, and compensates for variations in extraction efficiency and instrument response, leading to the most accurate and precise results. While Nifedipine-d6 is also a stable isotope-labeled standard for the parent drug, this compound offers the advantage of being a labeled version of the main metabolite, which can be crucial for comprehensive pharmacokinetic studies. Structurally similar analogs like Nitrendipine can be a viable alternative, but may not perfectly mimic the ionization and fragmentation behavior of Nifedipine and its metabolite. Structurally dissimilar internal standards like Acetaminophen are the least ideal choice as their physicochemical properties differ significantly from the analyte, potentially leading to less accurate quantification.

Experimental Protocols

A robust and well-documented experimental protocol is critical for reproducible results. Below is a representative LC-MS/MS protocol for the quantification of Nifedipine in human plasma using a stable isotope-labeled internal standard, which can be adapted for this compound.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II LC System or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Nifedipine: m/z 347.1 → 254.1

    • Dehydro Nifedipine: m/z 345.1 → 252.1

    • This compound: m/z 349.1 → 256.1 (Example transition, needs to be optimized)

Visualizing the Workflow and Pathway

To further clarify the experimental process and the metabolic pathway of Nifedipine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Bioanalytical workflow for Nifedipine quantification.

nifedipine_metabolism Nifedipine Nifedipine DehydroNifedipine Dehydro Nifedipine (Primary Metabolite) Nifedipine->DehydroNifedipine CYP3A4 FurtherMetabolites Further Metabolites (e.g., Carboxylic Acid Derivatives) DehydroNifedipine->FurtherMetabolites Excretion Excretion FurtherMetabolites->Excretion

Metabolic pathway of Nifedipine.

References

A Comparative Guide to Inter-Laboratory Quantification of Nifedipine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nifedipine (B1678770) Metabolism

Nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to inactive metabolites.[1][2][3] The major metabolic pathway involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, forming the primary metabolite dehydronifedipine. This is further metabolized to other inactive, water-soluble compounds that are then excreted.[4][5][6] Approximately 60% to 80% of a nifedipine dose is excreted in the urine as these inactive metabolites.[1][2]

Nifedipine_Metabolism Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine (Primary Metabolite) Nifedipine->Dehydronifedipine CYP3A4 Oxidation Other_Metabolites Further Inactive Metabolites Dehydronifedipine->Other_Metabolites Further Metabolism Excretion Urinary Excretion Other_Metabolites->Excretion

Diagram 1: Metabolic Pathway of Nifedipine.

Comparison of Analytical Methods

The quantification of nifedipine and its metabolites in biological matrices is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography (GC) have been extensively reported. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

Quantitative Performance Data

The following tables summarize the performance of different analytical methods for the quantification of nifedipine, as reported in various studies. This data can be used to compare the expected performance of each technique.

Table 1: HPLC-Based Methods

MethodAnalyte(s)MatrixLinearity RangeLLOQRecovery (%)Reference
RP-HPLC-UVNifedipineNanocapsule Suspension---[7]
RP-HPLC-UVNifedipineTablet Dosage Form5-40 µg/mL--[7]
RP-HPLC-UVNifedipine, DehydronifedipineBlood, Plasma3 ng/mL (LOD)--[7]
HPLC-UVNifedipineHuman Plasma5-400 ng/mL5 ng/mL>93.9[7]
UPLC-PDANifedipine & ImpuritiesBulk Drug0.25-1.5 µg/mL0.05 µg/mL99-105[8]
HPTLCNifedipineBulk Drug, Pharmaceuticals180-720 ng40 ng99.08[9]

Table 2: Mass Spectrometry (MS) and Other Methods

MethodAnalyte(s)MatrixLinearity RangeLLOQRecovery (%)Reference
LC-MS/MSNifedipineHuman Plasma, Amniotic Fluid-0.1 ng/mL-[7]
LC-MS/MSNifedipine, LidocaineHuman Plasma0.5-50 ng/mL (NIF)0.5 ng/mL (NIF)-[7]
GC-MSNifedipine & other 1,4-dihydropyridinesLiver Tissue---[6]
GC-ECDNifedipine & 3 metabolitesPlasma, Urine---[10]
Square Wave VoltammetryNifedipinePharmaceutical Preparations5-50 µg/mL-100.6[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for commonly employed techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of nifedipine in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v).[7]

  • Flow Rate: 1.2 mL/min.[7]

  • Detection: UV detection at 238 nm.[7]

  • Sample Preparation:

    • For solid dosage forms, crush tablets and dissolve in a known volume of methanol.

    • Filter the solution to remove excipients.

    • Dilute the filtrate with the mobile phase to a concentration within the calibration range.

    • Inject a known volume (e.g., 20 µL) into the HPLC system.

  • Quantification: Create a calibration curve using standard solutions of nifedipine. The concentration of nifedipine in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of nifedipine and its metabolites in biological matrices like plasma.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Column: A suitable C18 column (e.g., 100 x 2.0 mm, 5 µm).[7]

  • Mobile Phase: A gradient or isocratic mixture of methanol and water containing an additive like acetic acid (e.g., methanol:water, 60:40 v/v with 0.15% acetic acid).[7]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 500 µL aliquot of the biological sample (e.g., plasma), add an internal standard.

    • Adjust the pH to 13.[7]

    • Add an extraction solvent (e.g., a mixture of dichloromethane (B109758) and n-pentane).[7]

    • Vortex to mix and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.[7]

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for nifedipine and its metabolites in Multiple Reaction Monitoring (MRM) mode.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of nifedipine and its metabolites from a biological sample.

Experimental_Workflow Start Biological Sample (e.g., Plasma, Urine) Sample_Prep Sample Preparation (e.g., LLE, SPE) Start->Sample_Prep Chromatography Chromatographic Separation (HPLC or GC) Sample_Prep->Chromatography Detection Detection (UV, MS/MS, etc.) Chromatography->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis End Results Data_Analysis->End

Diagram 2: General workflow for nifedipine metabolite analysis.

References

The Use of Surrogate Matrices for Dehydro Nifedipine-13C,d3 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, the quantification of drug metabolites is paramount for understanding pharmacokinetics and ensuring drug safety and efficacy. The analysis of Dehydro Nifedipine (B1678770), the primary metabolite of the widely used calcium channel blocker Nifedipine, is a critical component of many clinical studies.[1][2][3] The use of a stable isotope-labeled internal standard, such as Dehydro Nifedipine-13C,d3, is a common practice to ensure analytical accuracy. However, a significant challenge arises when the authentic biological matrix, such as human plasma, is unavailable in a drug-free state or contains endogenous levels of the analyte, complicating the preparation of calibration standards and quality control (QC) samples.[4][5] This guide provides a comprehensive comparison of surrogate matrices for the analysis of this compound, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate approach for their bioanalytical needs.

The Rationale for Surrogate Matrices

A surrogate matrix is a substitute matrix used to prepare calibration standards and QCs when the authentic biological matrix is not suitable.[6][7] The ideal surrogate matrix should mimic the physicochemical properties of the authentic matrix to ensure that the analytical behavior of the analyte and the internal standard is comparable between the calibration standards and the study samples. According to regulatory guidelines from the FDA and ICH M10, when a surrogate matrix is used, a thorough validation is required to demonstrate its suitability.[8][9] This includes assessing parallelism to ensure that the calibration curve prepared in the surrogate matrix accurately reflects the analyte's response in the authentic matrix.[5][10]

Comparison of Potential Surrogate Matrices for this compound Analysis

The selection of an appropriate surrogate matrix is a critical step in method development. For the analysis of this compound in human plasma, several options can be considered. The following table provides a comparative overview of potential surrogate matrices with hypothetical yet realistic performance data based on established bioanalytical validation criteria.

Surrogate MatrixRationaleAccuracy (%)Precision (%CV)Matrix Effect (%)Recovery (%)
Artificial Plasma A completely synthetic matrix designed to mimic the composition of human plasma. Offers high lot-to-lot consistency and is guaranteed to be free of the analyte.85-115< 1585-11590-110
Stripped Human Plasma Human plasma that has been treated (e.g., with charcoal) to remove small molecules, including the analyte of interest. Closely resembles the authentic matrix.90-110< 1595-10592-108
Bovine Plasma Plasma from a different species. Readily available and generally free of human drug metabolites.80-120< 2080-12085-115
Phosphate Buffered Saline (PBS) with 5% BSA A simple, clean matrix that is easy to prepare. Often used in early-stage method development.75-125< 2575-12580-120

Note: The acceptable ranges for accuracy and precision are based on FDA and ICH M10 guidelines, which generally specify ±15% (±20% at the Lower Limit of Quantification, LLOQ) for accuracy and a coefficient of variation (%CV) of ≤15% (≤20% at the LLOQ) for precision.[8][9]

Experimental Protocols

A detailed and robust experimental protocol is essential for the successful implementation of a bioanalytical method using a surrogate matrix.

Sample Preparation
  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into the chosen surrogate matrix.

  • Internal Standard Addition: Add the internal standard (e.g., a different isotopologue of Dehydro Nifedipine or a structurally similar compound) to all samples, including calibration standards, QCs, and study samples.

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Centrifugation: Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).[11]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion > Product ion (specific m/z values to be determined based on the labeled positions).

      • Internal Standard: Precursor ion > Product ion.

Method Validation

A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines.[8][9] Key validation parameters include:

  • Selectivity and Specificity: Assess the potential for interference from endogenous components in the matrix.

  • Calibration Curve: Evaluate the linearity, range, and weighting of the calibration curve.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QCs at multiple concentration levels.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix components.

  • Recovery: Measure the efficiency of the extraction procedure.

  • Stability: Assess the stability of the analyte in the matrix under various storage and handling conditions.

  • Parallelism: Critically, demonstrate that the response of the analyte in the authentic matrix is parallel to the calibration curve prepared in the surrogate matrix. This can be assessed by spiking the analyte into the authentic matrix at different concentrations and comparing the measured concentrations against the surrogate matrix calibration curve.

Visualizing the Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the metabolic conversion of Nifedipine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Validation start Start: Obtain Samples (Surrogate & Authentic Matrix) spike Spike Surrogate Matrix with This compound (Calibration Standards & QCs) start->spike is_add Add Internal Standard to All Samples spike->is_add precip Protein Precipitation (e.g., with Acetonitrile) is_add->precip centrifuge Centrifugation precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition & Quantification lcms->data validation Method Validation (Accuracy, Precision, Parallelism) data->validation report Final Report validation->report

Caption: Experimental workflow for this compound analysis using a surrogate matrix.

metabolic_pathway Nifedipine Nifedipine Dehydro_Nifedipine Dehydro Nifedipine (Primary Metabolite) Nifedipine->Dehydro_Nifedipine CYP3A4/5 (Oxidation)

Caption: Metabolic pathway of Nifedipine to Dehydro Nifedipine.[1]

Conclusion

The use of surrogate matrices is an indispensable strategy in bioanalysis when faced with the challenge of endogenous analyte presence or the unavailability of a blank authentic matrix. For the analysis of this compound, a careful selection and thorough validation of the surrogate matrix are crucial for ensuring data quality and regulatory compliance. While artificial and stripped plasma often provide the best performance due to their close resemblance to the authentic matrix, the choice of the most suitable surrogate will ultimately depend on the specific requirements of the assay, including cost, availability, and the required level of accuracy and precision. By following the detailed protocols and validation procedures outlined in this guide, researchers can confidently develop and implement robust bioanalytical methods for the accurate quantification of this compound.

References

A Comparative Guide to Internal Standards for Nifedipine Quantification: Focus on Dehydro Nifedipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of the calcium channel blocker nifedipine (B1678770), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results. This guide provides an objective comparison of the performance of various internal standards, with a special focus on the stable isotope-labeled (SIL) standard, Dehydro Nifedipine-13C,d3. While specific experimental data for this compound is not extensively published, its performance characteristics can be confidently inferred from the well-established principles of SIL internal standards in mass spectrometry-based assays.

This guide will compare the expected performance of this compound with commonly used alternative internal standards for nifedipine analysis: Nitrendipine, Acetaminophen, and Diazepam. The comparison is based on key validation parameters: linearity, accuracy, and precision.

Performance Comparison

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability. Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative bioanalysis using mass spectrometry.[1][2]

Executive Summary:

  • This compound , as a stable isotope-labeled analog of a major nifedipine metabolite, is expected to provide the highest level of accuracy and precision. Its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks the analyte through extraction and analysis, minimizing the impact of matrix effects.[3][4]

  • Nitrendipine , another dihydropyridine (B1217469) calcium channel blocker, is a structurally similar analog and a suitable alternative. However, slight differences in its chemical properties compared to nifedipine can lead to variations in extraction recovery and chromatographic behavior.[5][6]

  • Acetaminophen and Diazepam are structurally unrelated internal standards. While they have been used in some methods, their different chemical properties mean they may not fully compensate for analyte-specific variations during sample processing and analysis, potentially leading to lower accuracy and precision.[7][8][9]

Data Presentation

The following tables summarize the performance characteristics of the alternative internal standards based on published data.

Disclaimer: Quantitative performance data for this compound is not publicly available. The performance characteristics presented are typical for stable isotope-labeled internal standards in validated bioanalytical methods and are intended for comparative purposes.

Table 1: Linearity of Internal Standards in Nifedipine Assays

Internal StandardTypical Concentration Range (ng/mL)Correlation Coefficient (r²)
This compound Data not publicly availableExpected to be ≥0.99
Nitrendipine0.104 - 52.0[10]≥0.99[10]
Acetaminophen0.17 - 102[7]>0.99[7]
Diazepam100 - 1200[11]0.9805[11]

Table 2: Accuracy of Internal Standards in Nifedipine Assays

Internal StandardQC Levels (ng/mL)Accuracy (% Bias or RE)
This compound Data not publicly availableExpected to be within ±15%
Nitrendipine0.208, 2.08, 41.6[10]-4.0% to 6.2%[10]
Acetaminophen0.42, 6.53, 81.60[7]-3.92% to 7.31%[7]
Diazepam100, 400, 1200[11]-5.78% to 5.93%[11]

Table 3: Precision of Internal Standards in Nifedipine Assays

Internal StandardQC Levels (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound Data not publicly availableExpected to be <15%Expected to be <15%
Nitrendipine0.208, 2.08, 41.6[10]<15%[10]<15%[10]
Acetaminophen0.42, 6.53, 81.60[7]<15%[7]<15%[7]
Diazepam100, 400, 1200[11]0.14% to 1.59%[11]1.22% to 1.82%[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on established regulatory guidelines from the FDA and EMA.[12][13][14][15]

Linearity Assessment
  • Preparation of Calibration Standards: A series of calibration standards is prepared by spiking a blank biological matrix with known concentrations of the nifedipine reference standard. A minimum of six to eight non-zero concentration levels should be used to cover the expected range of concentrations in the study samples.

  • Analysis: Each calibration standard is analyzed, and the peak area response of the analyte is measured relative to the peak area response of the internal standard.

  • Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.

  • Regression Analysis: The linearity of the calibration curve is evaluated using a linear regression model, typically with a weighting factor (e.g., 1/x or 1/x²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[13]

Accuracy and Precision Assessment
  • Preparation of Quality Control (QC) Samples: QC samples are prepared in the same biological matrix as the study samples at a minimum of three concentration levels: Low QC (within 3x of LLOQ), Medium QC, and High QC (at least 75% of the upper limit of quantification).

  • Within-Run (Intra-Assay) Accuracy and Precision: At least five replicates of each QC concentration level are analyzed in a single analytical run. The mean concentration and the relative standard deviation (%RSD) are calculated for each level.

  • Between-Run (Inter-Assay) Accuracy and Precision: The analysis is repeated over at least three different analytical runs on at least two different days. The overall mean concentration and %RSD are calculated for each QC level across all runs.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for each QC level (within ±20% for LLOQ).[12]

    • Precision: The %RSD should not exceed 15% for each QC level (20% for LLOQ).[13]

Mandatory Visualization

nifedipine_pathway cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Calcium Channel Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in Mediates Contraction Muscle Contraction Ca_ion_in->Contraction Leads to Vasodilation Vasodilation Ca_ion_in->Vasodilation Reduced Influx Leads to Nifedipine Nifedipine Nifedipine->Ca_channel Blocks

Caption: Mechanism of action of Nifedipine.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for nifedipine. While structural analogs like Nitrendipine can provide acceptable performance, and non-related compounds such as Acetaminophen and Diazepam have been utilized, the use of a stable isotope-labeled internal standard like This compound is strongly recommended for achieving the highest levels of accuracy and precision. The near-identical physicochemical properties of SILs to their corresponding analytes ensure the most effective compensation for analytical variability, leading to higher quality data for pharmacokinetic and other clinical studies.

References

Assessing the Recovery of Dehydro Nifedipine-13C,d3 in Sample Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and bioanalytical studies. The use of a stable isotope-labeled internal standard, such as Dehydro Nifedipine-13C,d3, is a cornerstone of modern bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). A critical aspect of method validation is the assessment of the internal standard's recovery during sample extraction. Consistent and reproducible recovery ensures the reliability and accuracy of the analytical data.

This guide provides a comparative overview of three common sample extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—and their application in the recovery of this compound from biological matrices. While specific recovery data for this compound is not extensively published, this guide leverages available data for the parent compound, nifedipine (B1678770), and its primary metabolite, dehydronifedipine, to provide a comprehensive assessment. It is crucial to note that regulatory guidelines, such as those from the FDA, recommend the independent evaluation of the internal standard's recovery.

Comparison of Extraction Methods for Dehydro Nifedipine Recovery

The choice of extraction method can significantly impact the recovery of this compound. The following table summarizes the expected performance of SPE, LLE, and PPT based on published data for nifedipine and its metabolites.

Extraction MethodPrincipleTypical Recovery (%) for DehydronifedipineAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte partitions between a solid sorbent and the liquid sample matrix.> 90%[1]High selectivity, high recovery, cleaner extracts, amenable to automation.Method development can be complex and time-consuming, cost of cartridges.
Liquid-Liquid Extraction (LLE) Analyte partitions between two immiscible liquid phases.71.6 - 80.4%[2]Simple, cost-effective, wide range of solvent choices.Can be labor-intensive, may form emulsions, use of large volumes of organic solvents.
Protein Precipitation (PPT) Proteins are precipitated from the sample matrix using an organic solvent or acid, and the analyte remains in the supernatant.Good (quantitative data for dehydronifedipine not specified in reviewed literature)Fast, simple, high-throughput.Less clean extracts, potential for ion suppression in LC-MS, analyte may co-precipitate with proteins.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving consistent and reliable recovery of this compound. The following are representative protocols for each extraction method, designed to be adapted and optimized for specific laboratory conditions and matrices (e.g., plasma, urine).

Determining Extraction Recovery

According to FDA guidelines, the extraction recovery of an analyte and the internal standard should be assessed by comparing the analytical response of extracted samples to that of unextracted standards, which represent 100% recovery. This is typically performed at low, medium, and high concentration levels.

Calculation: Recovery (%) = (Peak Area of Extracted Sample / Peak Area of Unextracted Standard) x 100

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and should be optimized based on the specific SPE sorbent and equipment used.

Materials:

  • SPE cartridges (e.g., C18)

  • Biological matrix (e.g., plasma) spiked with this compound at low, medium, and high concentrations

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol (B129727) in water)

  • Elution solvent (e.g., Acetonitrile)

  • SPE manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load 0.5 mL of the spiked biological sample onto the cartridge.

  • Washing: Pass 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the this compound with 1 mL of acetonitrile (B52724) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Sample Analysis Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Load Load Spiked Sample Equilibrate->Load Wash Wash Cartridge (5% Methanol/Water) Load->Wash Elute Elute Analyte (Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Sample Analysis AddSolvent Add Extraction Solvent to Spiked Sample Vortex Vortex to Mix AddSolvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS PPT_Workflow cluster_ppt Protein Precipitation (PPT) cluster_analysis Sample Analysis AddSolvent Add Precipitating Solvent to Spiked Sample Vortex Vortex to Precipitate AddSolvent->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS Direct Injection or Further Processing for LC-MS/MS Analysis Collect->LCMS

References

Establishing limits of detection and quantification for Dehydro Nifedipine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of drug metabolites are critical for pharmacokinetic studies and drug safety assessments. Dehydro Nifedipine (B1678770), the primary metabolite of the widely used calcium channel blocker Nifedipine, is a key analyte in such studies. This guide provides a comprehensive comparison of two common analytical techniques for determining the limits of detection (LOD) and quantification (LOQ) of Dehydro Nifedipine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison: Sensitivity at a Glance

The choice of analytical method hinges on the required sensitivity and the complexity of the biological matrix being analyzed. LC-MS/MS generally offers significantly lower limits of detection and quantification compared to HPLC-UV, making it the preferred method for bioanalytical studies where trace amounts of the metabolite are expected.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS Dehydro NifedipineHuman PlasmaNot explicitly stated3.0 ng/mL
HPLC-UV Dehydro NifedipineHuman SerumNot explicitly stated, but a CV of 10-15% at 50-200 ng/mL is reportedNot explicitly stated
HPLC-UV NifedipineRabbit Plasma76.8 ng/mL[1]232.76 ng/mL[1]
HPLC-UV NifedipineHuman Plasma3 ng/mL6 ng/mL[2]

Experimental Workflows: A Visual Guide

The general workflow for establishing the LOD and LOQ for an analytical method involves a series of steps from sample preparation to data analysis.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Blank_Matrix Blank Matrix (e.g., Plasma) Extraction Extraction Blank_Matrix->Extraction Spiked_Samples Spiked Samples (Dehydro Nifedipine) Spiked_Samples->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Calibration_Curve Calibration Curve Construction Detection->Calibration_Curve Signal_to_Noise Signal-to-Noise Ratio Calculation Detection->Signal_to_Noise LOD_LOQ_Determination LOD & LOQ Determination Calibration_Curve->LOD_LOQ_Determination Signal_to_Noise->LOD_LOQ_Determination

Caption: General workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Experimental Protocols

Below are detailed methodologies for the analysis of Dehydro Nifedipine using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the analysis of Dehydro Nifedipine, typically in samples where higher concentrations are expected.

Sample Preparation:

  • Extraction: Analytes are extracted from the biological matrix (e.g., serum, urine) at an appropriate pH (e.g., pH 9 or 3) using an organic solvent such as ethyl acetate[3].

  • Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

Chromatographic Conditions:

  • Column: A C8 or C18 reverse-phase column is commonly used[3].

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.

  • Detection: UV detection is performed at a wavelength where Dehydro Nifedipine exhibits significant absorbance.

Validation Parameters:

  • Linearity: The method should be linear over a defined concentration range.

  • Precision and Accuracy: The coefficient of variation for replicate analyses should be within acceptable limits (typically <15%). For Dehydro Nifedipine, a CV of 10-15% has been reported for concentrations between 50-200 ng/mL[3].

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines[4][5][6].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of Dehydro Nifedipine in complex biological matrices like plasma, especially in pharmacokinetic studies where low concentrations are anticipated.

Sample Preparation:

  • Protein Precipitation: Plasma samples are typically treated with a protein precipitating agent like acetonitrile (B52724).

  • Internal Standard: An appropriate internal standard is added to the sample before processing to ensure accuracy.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography System: An Agilent Technologies 1200 series HPLC or equivalent[7].

  • Mass Spectrometer: A triple-quadrupole mass spectrometer such as the Biosystems-Sciex API 3000 series[7].

  • Ionization: Positive electrospray ionization (ESI) is a common mode for this analyte[7].

  • Column: A C18 column, for example, the Waters Symmetry C18 (4.6 × 100 mm, 3.5 μm)[7].

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) and formic acid[7].

  • Flow Rate: A typical flow rate is around 0.35 ml/min[7].

Validation and Performance:

  • Linearity: The method demonstrates linearity over a specific concentration range. For Dehydro Nifedipine, a linear range of 0.005 to 5 μg/ml has been established[7].

  • Lower Limit of Quantification (LLOQ): The LLOQ for Dehydro Nifedipine in plasma has been reported to be 3.0 ng/ml[7]. This value represents the lowest concentration that can be quantified with acceptable precision and accuracy.

Conclusion: Method Selection

The choice between HPLC-UV and LC-MS/MS for the determination of Dehydro Nifedipine is primarily driven by the required sensitivity of the assay.

  • HPLC-UV is a cost-effective and robust method suitable for applications where the concentration of Dehydro Nifedipine is expected to be relatively high.

  • LC-MS/MS is the superior method for bioanalytical studies requiring high sensitivity and selectivity, allowing for the accurate quantification of low levels of Dehydro Nifedipine in complex biological matrices. The significantly lower LLOQ achievable with LC-MS/MS makes it the gold standard for pharmacokinetic and drug metabolism studies.

References

Justification for Selecting Dehydro Nifedipine-13C,d3 Over Other Standards in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmacokinetic and metabolic studies, the precise quantification of drug compounds and their metabolites in biological matrices is paramount. The use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is critical for achieving accuracy and reproducibility.[1][2] This guide provides a comprehensive comparison to justify the selection of Dehydro Nifedipine-13C,d3 as the internal standard of choice for the bioanalysis of nifedipine (B1678770) and its primary metabolite, dehydro nifedipine.

Nifedipine, a calcium channel antagonist, is extensively metabolized in the liver by the CYP3A4 enzyme into its primary, inactive metabolite, dehydro nifedipine.[3][4][5] Therefore, robust bioanalytical methods must be capable of accurately quantifying both the parent drug and this key metabolite to fully characterize the drug's pharmacokinetic profile.[3][6]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability.[1][7] Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" because their physicochemical properties are nearly identical to those of the analyte.[8][9][10] This near-perfect analogy ensures the most effective correction for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample—which is a common challenge in LC-MS/MS analysis.[7][8][11]

Comparison of Internal Standard Strategies for Nifedipine Analysis

Three main types of internal standards are typically considered for the quantification of nifedipine: structural analogs, a stable isotope-labeled parent drug (e.g., Nifedipine-d6), and a stable isotope-labeled metabolite (this compound).

  • Structural Analogs (e.g., Nitrendipine, Diazepam): These are molecules with similar chemical structures to nifedipine.[3][12] While cost-effective, their physicochemical properties can differ significantly from the analyte. These differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, resulting in incomplete correction for analytical variability and compromising data accuracy.

  • Stable Isotope-Labeled Nifedipine (Nifedipine-d6): This standard is an excellent choice for the specific quantification of the parent drug, nifedipine.[13] It co-elutes with nifedipine and behaves almost identically during sample processing and analysis, providing robust correction for any variability associated with the parent drug's measurement.[11] However, its utility diminishes when the simultaneous quantification of the dehydro nifedipine metabolite is required, as its chromatographic and mass spectrometric behavior may not perfectly match that of the metabolite.

  • Stable Isotope-Labeled Metabolite (this compound): This standard represents the most sophisticated and reliable choice for assays measuring both nifedipine and its metabolite.[14] As the SIL analog of the primary metabolite, it provides the most accurate quantification of dehydro nifedipine. Crucially, because the metabolite and its SIL-IS co-elute, it offers the best possible correction for matrix effects at the specific retention time of the metabolite, which may differ from that of the parent drug.[11] This ensures the highest degree of accuracy for a complete pharmacokinetic profile.

Data Presentation

The following tables summarize the qualitative and quantitative advantages of using a stable isotope-labeled metabolite as an internal standard.

Table 1: Qualitative Comparison of Internal Standard Types

FeatureStructural Analog (e.g., Nitrendipine)SIL Parent Drug (Nifedipine-d6)SIL Metabolite (this compound)
Chemical Identity Different but similar structureIdentical structure, different massIdentical to metabolite, different mass
Chromatography Different retention timeCo-elutes with NifedipineCo-elutes with Dehydro Nifedipine
Matrix Effect Correction Partial and often unpredictableExcellent for NifedipineExcellent for Dehydro Nifedipine
Extraction Recovery May differ from analyteMirrors NifedipineMirrors Dehydro Nifedipine
Cost LowHighHigh
Analyte(s) Quantified Nifedipine (with potential bias)Primarily NifedipineNifedipine & Dehydro Nifedipine (Optimal for metabolite)
Overall Reliability ModerateHighSuperior

Table 2: Representative Performance Data Comparison

ParameterStructural AnalogSIL Parent Drug (Nifedipine-d6)SIL Metabolite (this compound)
Analyte Nifedipine Nifedipine Dehydro Nifedipine
Extraction Recovery (%) 70 - 8595 - 10596 - 104
Matrix Effect (% Suppression/Enhancement) ± 20-30%< ± 5%< ± 5%
Inter-day Precision (% RSD) < 15%< 5%< 5%
Accuracy (% Bias) ± 10-15%< ± 5%< ± 5%
(Note: Data are representative values based on typical performance characteristics described in bioanalytical literature.[3][15][16])

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of nifedipine and the standard bioanalytical workflow, highlighting the critical role of the internal standard.

Metabolic_Pathway Nifedipine Nifedipine (Parent Drug) Dehydro_Nifedipine Dehydro Nifedipine (Primary Metabolite) Nifedipine->Dehydro_Nifedipine CYP3A4 Oxidation Further_Metabolites Further Oxidized Metabolites Dehydro_Nifedipine->Further_Metabolites Hydrolysis & Oxidation

Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with IS (this compound) Plasma->Spike Extract Extraction (e.g., LLE or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition (Analyte/IS Ratio) LCMS->Data Quant Quantification Data->Quant

Caption: Bioanalytical workflow for Nifedipine quantification.

Experimental Protocols

A validated LC-MS/MS method for the simultaneous determination of nifedipine and dehydro nifedipine in human plasma is detailed below. This protocol is a composite based on established methodologies.[3][12][17][18]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (containing this compound).

  • Vortex briefly to mix.

  • Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane-diethyl ether (1:3, v/v)).[12][18]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and vortex.

  • Transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[12]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[12][17]

  • Flow Rate: 0.2 - 0.5 mL/min.[12][18]

  • Column Temperature: 40°C.[17]

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

    • Nifedipine: m/z 347.1 → 315.1

    • Dehydro Nifedipine: m/z 345.1 → 252.1

    • This compound (IS): m/z 349.1 → 256.1 (Note: Specific m/z transitions should be optimized for the instrument used).

Conclusion

For bioanalytical assays that aim to provide a complete pharmacokinetic picture of nifedipine, the simultaneous and accurate measurement of both the parent drug and its primary metabolite, dehydro nifedipine, is essential. While structural analogs are inadequate and a stable isotope-labeled parent drug is only optimal for nifedipine, This compound stands out as the superior choice. It ensures the highest accuracy and precision for the quantification of the dehydro nifedipine metabolite by perfectly mirroring its analytical behavior and providing the most effective correction for matrix effects. Therefore, for comprehensive and reliable pharmacokinetic studies of nifedipine, this compound is the justified and recommended internal standard.

References

Safety Operating Guide

Proper Disposal of Dehydro Nifedipine-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the proper disposal of Dehydro Nifedipine-13C,d3, a stable isotope-labeled derivative of the calcium channel blocker Nifedipine. Adherence to these procedures is vital for protecting personnel and the environment.

This compound is labeled with stable, non-radioactive isotopes (Carbon-13 and Deuterium). Therefore, its disposal does not necessitate special precautions for radioactivity. It should be managed as a chemical waste, following the same protocols as for the parent compound, Nifedipine, in accordance with local, regional, national, and international regulations.[1][2]

Hazard Profile and Safety Information

Understanding the intrinsic hazards of this compound is the foundational step for its safe handling and disposal. The primary hazards are associated with the parent compound, Nifedipine.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[2][3]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[3]
Aquatic Hazard (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects[3]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound waste.[4]

  • Engineering Controls: Use in a well-ventilated area. A closed system or local exhaust may be necessary to prevent direct exposure.[2]

  • First Aid Measures:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.[1][2]

    • Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]

    • Inhalation: Move the person to fresh air and consult a doctor if complaints arise.[1][3]

Experimental Protocol: this compound Disposal

This protocol details the step-by-step methodology for the safe disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place all non-sharp solid waste contaminated with this compound (e.g., gloves, absorbent paper, empty vials) into a designated, leak-proof solid chemical waste container.

    • Ensure the container is clearly labeled with "Hazardous Waste," "this compound," and any relevant hazard symbols.[4]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and compatible liquid chemical waste container.

    • Do not mix with other incompatible chemical wastes.

    • Clearly label the container with "Hazardous Waste," "this compound Waste," the approximate concentration, and any other solvents present.

  • Sharps Waste:

    • Dispose of all contaminated sharps, such as needles and Pasteur pipettes, directly into a designated puncture-resistant sharps container.

2. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area.

  • Keep waste containers away from incompatible materials.

3. Engagement of a Licensed Disposal Company:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][4]

  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.

4. Final Disposal Method:

  • The recommended final disposal method is incineration in a permitted hazardous waste incinerator.[4] This ensures the complete destruction of the chemical.

  • Never allow the compound to enter sewers or surface and ground water.[1][4]

5. Documentation:

  • Maintain a detailed log of the hazardous waste generated, including the quantity, date of collection, and date of transfer to the disposal company.

  • Retain all waste manifests and documentation provided by the disposal company as proof of proper disposal.[4]

Disposal Workflow

cluster_collection Waste Generation & Collection cluster_labeling Labeling & Storage cluster_disposal Professional Disposal start This compound Waste Generated solid Solid Waste (Gloves, Vials) start->solid Segregate liquid Liquid Waste (Solutions) start->liquid Segregate sharps Sharps Waste (Needles) start->sharps Segregate label_solid Label Solid Waste Container solid->label_solid label_liquid Label Liquid Waste Container liquid->label_liquid label_sharps Label Sharps Container sharps->label_sharps storage Store in Designated Secure Area label_solid->storage label_liquid->storage label_sharps->storage vendor Engage Licensed Disposal Vendor storage->vendor documentation Complete Waste Manifest vendor->documentation incineration High-Temperature Incineration documentation->incineration

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Dehydro Nifedipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure through inhalation, ingestion, or skin contact.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[3][4]Prevents skin contact and absorption. Aromatic nitro compounds can be toxic upon dermal exposure.[3]
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles.[5] A face shield should be worn if there is a splash hazard.[3]Protects against accidental splashes and contact with dust particles, which can cause serious eye irritation.[3]
Body Protection A flame-resistant or standard laboratory coat worn over long pants and closed-toe shoes.[3][6]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is necessary when engineering controls like a fume hood are not available or are insufficient to control airborne dust.[3]Minimizes the risk of respiratory tract irritation and systemic toxicity.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling and storage of Dehydro Nifedipine-13C,d3.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

Safe Handling Practices:

  • Avoid the generation of dust.

  • Wash hands thoroughly after handling, even if gloves were worn.[3][4]

  • Do not eat, drink, or smoke in the laboratory.[3][7][8]

  • All containers should be clearly labeled.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep containers tightly closed when not in use.[3][4]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste materials, including contaminated PPE (gloves, lab coats), disposable labware (weighing boats, pipette tips), and any unused compound, in a designated and clearly labeled hazardous waste container.[5]

  • Do not mix with other waste streams unless compatibility has been confirmed.[3]

Disposal Method:

  • Dispose of the hazardous waste through a licensed waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.